NSC781406
Description
Structure
3D Structure
Properties
IUPAC Name |
2,4-difluoro-N-[2-methoxy-5-[4-[3-(4-methylsulfonylpiperazin-1-yl)prop-1-ynyl]quinolin-6-yl]pyridin-3-yl]benzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H27F2N5O5S2/c1-41-29-27(34-43(39,40)28-8-6-23(30)18-25(28)31)17-22(19-33-29)21-5-7-26-24(16-21)20(9-10-32-26)4-3-11-35-12-14-36(15-13-35)42(2,37)38/h5-10,16-19,34H,11-15H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBRINJUWZRLWKK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=N1)C2=CC3=C(C=CN=C3C=C2)C#CCN4CCN(CC4)S(=O)(=O)C)NS(=O)(=O)C5=C(C=C(C=C5)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H27F2N5O5S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
627.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Unraveling the Anti-Cancer Mechanisms of Action: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The development of novel anti-cancer therapeutics necessitates a profound understanding of their molecular mechanisms of action. This guide provides a technical overview of key pathways targeted by anti-cancer agents, with a focus on the induction of apoptosis, a critical process for eliminating malignant cells. While specific data for NSC781406 is not publicly available, this document will delve into the general principles and experimental approaches used to elucidate the mechanism of action of anti-cancer compounds. We will explore the signaling cascades involved in programmed cell death and provide detailed protocols for essential laboratory techniques used to characterize the efficacy and molecular effects of potential cancer drugs.
Introduction to Apoptosis in Cancer Therapy
Apoptosis, or programmed cell death, is a crucial physiological process for maintaining tissue homeostasis by eliminating damaged or unwanted cells.[1][2][3] Cancer cells often develop mechanisms to evade apoptosis, leading to uncontrolled proliferation and tumor growth.[1][2] Therefore, inducing apoptosis in cancer cells is a primary goal of many chemotherapeutic agents.[1][3] Apoptosis can be initiated through two main pathways: the intrinsic (mitochondrial) pathway and the extrinsic (death receptor) pathway, both of which converge on the activation of caspases, the executioners of cell death.[1][3]
Signaling Pathways
Intrinsic Apoptosis Pathway
The intrinsic pathway is triggered by intracellular stress signals such as DNA damage, oxidative stress, or growth factor deprivation. These signals lead to the activation of pro-apoptotic proteins from the Bcl-2 family, such as Bax and Bak. This results in the permeabilization of the mitochondrial outer membrane and the release of cytochrome c into the cytoplasm.[1] Cytosolic cytochrome c then binds to Apaf-1, leading to the formation of the apoptosome and the activation of caspase-9, which in turn activates executioner caspases like caspase-3.
Extrinsic Apoptosis Pathway
The extrinsic pathway is initiated by the binding of extracellular death ligands (e.g., FasL, TNF-α) to their corresponding death receptors on the cell surface. This binding leads to the recruitment of adaptor proteins, such as FADD, which in turn recruit and activate pro-caspase-8. Activated caspase-8 can then directly activate executioner caspases or cleave Bid to tBid, which amplifies the apoptotic signal through the intrinsic pathway.
Experimental Protocols
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[4]
Materials:
-
96-well plates
-
Cancer cell line of interest
-
Complete cell culture medium
-
Test compound (e.g., NSC compound)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the test compound and a vehicle control.
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).[5][6][7]
Western Blotting
Western blotting is a technique used to detect specific proteins in a sample. It can be used to analyze the expression levels of key apoptosis-related proteins.[8][9][10][11]
Materials:
-
Treated and untreated cell lysates
-
SDS-PAGE gels
-
Transfer apparatus
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-caspase-3, anti-Bcl-2, anti-Bax)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Protein Extraction: Lyse cells in RIPA buffer to extract total protein. Determine protein concentration using a BCA or Bradford assay.
-
Gel Electrophoresis: Separate 20-40 µg of protein per lane on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and then add the chemiluminescent substrate.
-
Imaging: Visualize the protein bands using an imaging system. The intensity of the bands corresponds to the amount of the target protein.
Data Presentation
Quantitative data from experiments such as cell viability assays should be summarized in clearly structured tables to facilitate comparison. An example of how to present IC50 values is shown below.
Table 1: Hypothetical IC50 Values of a Test Compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) after 48h |
| MCF-7 | Breast Cancer | 15.2 ± 2.1 |
| A549 | Lung Cancer | 25.8 ± 3.5 |
| HCT116 | Colon Cancer | 10.5 ± 1.8 |
| HeLa | Cervical Cancer | 18.9 ± 2.7 |
Values are presented as mean ± standard deviation from three independent experiments.
Conclusion
Elucidating the mechanism of action of novel anti-cancer compounds is fundamental to their development and clinical application. This guide has provided a technical overview of apoptosis, a key mechanism of cell death induced by many chemotherapeutic agents, and detailed protocols for essential experimental techniques. While specific information regarding this compound is not currently available in the public domain, the principles and methodologies described herein provide a robust framework for the investigation of any potential anti-cancer drug. By employing these approaches, researchers can gain critical insights into the molecular pathways targeted by new therapeutics, paving the way for more effective and personalized cancer treatments.
References
- 1. Targeting apoptosis in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Cancer and apoptosis: The apoptotic activity of plant and marine natural products and their potential as targeted cancer therapeutics [frontiersin.org]
- 3. cdr.lib.unc.edu [cdr.lib.unc.edu]
- 4. broadpharm.com [broadpharm.com]
- 5. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. addgene.org [addgene.org]
- 9. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 10. bio-rad.com [bio-rad.com]
- 11. Western Blot Protocols and Recipes | Thermo Fisher Scientific - DE [thermofisher.com]
NSC781406: A Potent Dual PI3K/mTOR Inhibitor for Cancer Therapy
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
The phosphoinositide 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (mTOR) signaling pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism.[1] Dysregulation of this pathway is a frequent event in a wide range of human cancers, making it a prime target for therapeutic intervention.[1] Dual inhibition of both PI3K and mTOR has emerged as a promising strategy to overcome the feedback loops and resistance mechanisms associated with single-agent therapies targeting this pathway.[2][3] NSC781406 has been identified as a highly potent, dual inhibitor of PI3K and mTOR, demonstrating significant antitumor activity in preclinical models.[1][4] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative biological data, and detailed experimental protocols for its characterization.
Mechanism of Action
This compound exerts its therapeutic effect by competitively inhibiting the ATP-binding sites of PI3K and mTOR kinases. By targeting both PI3K and mTOR, this compound effectively blocks two key nodes in the signaling cascade, leading to a more comprehensive and sustained inhibition of downstream signaling. This dual inhibition prevents the activation of Akt and downstream effectors of mTOR, such as S6 ribosomal protein and 4EBP1, which are crucial for protein synthesis and cell cycle progression.[5]
Quantitative Biological Data
The biological activity of this compound has been characterized through various in vitro and in vivo studies. The following tables summarize the key quantitative data.
Table 1: In Vitro Kinase Inhibitory Activity of this compound
| Target | IC50 (nM) |
| PI3Kα | 2.0[1][4] |
| PI3Kβ | 9.4[1] |
| PI3Kγ | 2.7[1] |
| PI3Kδ | 14[1] |
| mTOR | 5.4[1] |
IC50: The half maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Table 2: In Vitro Anti-proliferative Activity of this compound
| Cell Line | Cancer Type | GI50 (nM) |
| A549 | Non-Small Cell Lung Cancer | 1780[1] |
| BEL-7404 | Hepatocellular Carcinoma | 20[1][4] |
| HCT-116 | Colon Cancer | Data Not Available |
| MDA-MB-231 | Breast Cancer | Data Not Available |
| Mean (60 cell lines) | Various Cancers | 65 [1][4] |
GI50: The concentration of a drug that inhibits the growth of 50% of a cell population.
Table 3: In Vivo Antitumor Efficacy of this compound
| Animal Model | Treatment | Dosage | Tumor Growth Inhibition |
| BEL-7404 Xenograft | This compound | 30 mg/kg | 52% reduction in relative tumor volume |
| BEL-7404 Xenograft | Sorafenib (control) | 50 mg/kg | 44% reduction in relative tumor volume |
Xenograft Model: A model where tissues or cells from one species are transplanted into a different species.
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate the PI3K/mTOR signaling pathway and the general experimental workflows used to characterize this compound.
Caption: PI3K/mTOR signaling pathway with this compound inhibition points.
Caption: General experimental workflow for characterizing this compound.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the characterization of this compound.
PI3K and mTOR Kinase Assays
This protocol is for determining the in vitro inhibitory activity of this compound against PI3K isoforms and mTOR.
Materials:
-
Recombinant human PI3K isoforms (α, β, γ, δ) and mTOR kinase
-
Kinase buffer (e.g., 25 mM HEPES, pH 7.4, 10 mM MgCl2, 5 mM MnCl2, 2 mM DTT, 100 µM Na3VO4)
-
ATP
-
Substrate (e.g., phosphatidylinositol for PI3K, inactive S6K1 for mTOR)
-
This compound
-
Reference inhibitor (e.g., PI-103)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
96-well plates
-
Plate reader
Procedure:
-
Prepare serial dilutions of this compound and the reference inhibitor in kinase buffer. The top concentration is typically 100 nM or 500 nM, with three-fold dilutions for a ten-point curve.[4]
-
Add the diluted compounds to the wells of a 96-well plate in duplicate.
-
Add the kinase and substrate solution to each well.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30°C for a specified time (e.g., 30 minutes).
-
Stop the reaction and measure the kinase activity using a suitable detection method, such as quantifying the amount of ADP produced.
-
Calculate the IC50 values by fitting the dose-response data to a sigmoidal curve.
Cell Viability (MTT) Assay
This protocol is for assessing the anti-proliferative effects of this compound on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., A549, HCT-116, MDA-MB-231, BEL-7404)
-
Cell culture medium and supplements
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a density of 40,000–50,000 cells/mL and allow them to attach overnight.[4]
-
Treat the cells with various concentrations of this compound for 72 hours.[4]
-
Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.[4]
-
Carefully remove the medium and add 150 µL of the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the GI50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.
Western Blot Analysis
This protocol is for analyzing the phosphorylation status of key proteins in the PI3K/mTOR pathway following treatment with this compound.
Materials:
-
Cancer cell lines
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-Akt (Ser473), anti-Akt, anti-phospho-S6K, anti-S6K, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with this compound at the desired concentrations for the specified time.
-
Lyse the cells in cold lysis buffer and collect the supernatant after centrifugation.
-
Determine the protein concentration of the lysates.
-
Denature the protein samples by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analyze the band intensities to determine the effect of this compound on protein phosphorylation.
In Vivo Hepatocellular Carcinoma Xenograft Model
This protocol describes the evaluation of the antitumor efficacy of this compound in a mouse xenograft model.
Materials:
-
Immunodeficient mice (e.g., BALB/c nude mice)
-
Hepatocellular carcinoma cells (e.g., BEL-7404)
-
This compound
-
Vehicle control (e.g., corn oil)
-
Positive control (e.g., Sorafenib)
-
Calipers
Procedure:
-
Subcutaneously inject BEL-7404 cells into the flank of the mice.
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomly assign the mice to treatment groups (vehicle, this compound, positive control).
-
Administer the treatments daily via the appropriate route (e.g., oral gavage).
-
Measure the tumor volume with calipers every few days. Tumor volume can be calculated using the formula: (length × width²)/2.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
After the treatment period, euthanize the mice and excise the tumors for further analysis if required.
-
Calculate the tumor growth inhibition for each treatment group compared to the vehicle control.
Conclusion
This compound is a potent dual PI3K/mTOR inhibitor with significant anti-proliferative activity across a broad range of cancer cell lines and demonstrated in vivo efficacy in a hepatocellular carcinoma xenograft model.[1][4] The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to further investigate the therapeutic potential of this compound. Its dual-targeting mechanism of action holds promise for overcoming some of the limitations of single-agent PI3K/mTOR pathway inhibitors. Further preclinical and clinical studies are warranted to fully elucidate its safety and efficacy profile.
References
- 1. Discovery of benzenesulfonamide derivatives as potent PI3K/mTOR dual inhibitors with in vivo efficacies against hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of the Highly Potent PI3K/mTOR Dual Inhibitor PF-04979064 through Structure-Based Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Advances in Dual PI3K/mTOR Inhibitors for Tumour Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. arts.units.it [arts.units.it]
In-Depth Technical Guide to NSC781406: A Dual PI3K/mTOR Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Core Compound Details
NSC781406 is a potent dual inhibitor of phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR), two key proteins in a signaling pathway critical for cell growth, proliferation, and survival. Its systematic chemical name is 2,4-difluoro-N-[2-methoxy-5-[4-[3-[4-(methylsulfonyl)-1-piperazinyl]-1-propyn-1-yl]-6-quinolinyl]-3-pyridinyl]-benzenesulfonamide.
| Property | Value |
| NSC Number | 781406 |
| CAS Number | 1676893-24-5 |
| Molecular Formula | C₂₉H₂₇F₂N₅O₅S₂ |
| Molecular Weight | 627.68 g/mol |
| Synonyms | This compound |
Chemical Properties and Synthesis
Detailed experimental data on the physicochemical properties of this compound, such as solubility, melting point, and pKa, are not extensively reported in publicly available literature.
A specific, step-by-step synthesis protocol for this compound has not been detailed in peer-reviewed publications. However, based on its complex chemical structure, the synthesis would likely involve a multi-step process culminating in the coupling of the substituted quinolinyl-pyridinyl core with the 2,4-difluorobenzenesulfonamide moiety. The synthesis of similar complex heterocyclic compounds often involves palladium-catalyzed cross-coupling reactions to form the carbon-carbon and carbon-nitrogen bonds.
Biological Activity and Mechanism of Action
This compound exhibits potent inhibitory activity against multiple isoforms of PI3K and mTOR. This dual inhibition is a key characteristic, as both kinases are crucial nodes in the PI3K/AKT/mTOR signaling pathway, which is frequently dysregulated in cancer.
Quantitative Biological Data
The following table summarizes the known inhibitory concentrations of this compound against various kinases and its growth-inhibitory effects on cancer cell lines.
| Target | IC₅₀ (nM)[1] |
| PI3Kα | 2.0 |
| PI3Kβ | 9.4 |
| PI3Kγ | 2.7 |
| PI3Kδ | 14 |
| mTOR | 5.4 |
| Cell Line Panel | GI₅₀ (nM) [1] |
| NCI-60 Mean | 65 |
Mechanism of Action
This compound functions as a dual inhibitor of PI3K and mTOR, which are critical components of a major signaling pathway that promotes cell growth and survival.[2] By inhibiting these kinases, this compound can block the downstream signaling events that lead to cell proliferation and can induce cell death in cancer cells. The cytotoxic effects of this compound have been observed in pancreatic cancer cells, where its activity is mediated through the mTOR signaling pathway.[2]
Signaling Pathway
The PI3K/AKT/mTOR pathway is a central regulator of cellular processes. Upon activation by growth factors, PI3K phosphorylates PIP2 to PIP3, which in turn activates AKT. Activated AKT then modulates a variety of downstream targets, including mTOR. mTOR itself is a serine/threonine kinase that forms two distinct complexes, mTORC1 and mTORC2, which regulate cell growth, proliferation, and survival. This compound, by inhibiting both PI3K and mTOR, effectively shuts down this pro-survival signaling cascade at two critical points.
References
An In-depth Technical Guide to NSC781406 (CAS Number 1676893-24-5): A Potent Dual PI3K/mTOR Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
NSC781406 is a novel, highly potent small molecule inhibitor targeting both phosphoinositide 3-kinase (PI3K) and the mammalian target of rapamycin (mTOR).[1] As a dual inhibitor, this compound offers the potential for enhanced anti-tumor efficacy by simultaneously blocking multiple critical points within the PI3K/AKT/mTOR signaling pathway, a cascade frequently dysregulated in various human cancers.[1] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, key quantitative data from preclinical studies, detailed experimental protocols for its evaluation, and a summary of its synthesis and characterization.
Core Compound Information
| Property | Value |
| CAS Number | 1676893-24-5 |
| Molecular Formula | C₂₉H₂₇F₂N₅O₅S₂ |
| Molecular Weight | 627.68 g/mol |
| Synonyms | NSC-781406, Compound 7k[1] |
Mechanism of Action: Dual Inhibition of the PI3K/AKT/mTOR Signaling Pathway
This compound exerts its anti-neoplastic effects by acting as a potent, ATP-competitive inhibitor of PI3K and mTOR kinases.[1] The PI3K/AKT/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism. In many cancers, this pathway is constitutively activated, promoting tumorigenesis.
By inhibiting multiple isoforms of PI3K (α, β, γ, and δ) and mTOR, this compound effectively shuts down this pro-survival signaling. This dual inhibition is believed to offer a more comprehensive blockade of the pathway, potentially overcoming feedback loops that can limit the efficacy of single-target inhibitors.[1][2]
References
The Dual PI3K/mTOR Inhibitor NSC781406: A Technical Guide to its Mechanism and Evaluation
For Researchers, Scientists, and Drug Development Professionals
Introduction
The phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism. Its frequent dysregulation in a wide range of human cancers has established it as a key target for the development of novel anticancer therapeutics. NSC781406 has emerged as a highly potent small molecule inhibitor targeting this pathway, demonstrating significant cytotoxic activity across numerous cancer cell lines. This technical guide provides a comprehensive overview of the available data on this compound, including its inhibitory potency, cellular effects, and the experimental methodologies used for its characterization.
Core Mechanism of Action: Dual Inhibition of PI3K and mTOR
This compound functions as a dual inhibitor, targeting two key kinases in the PI3K/Akt/mTOR cascade: PI3K and mTOR. By inhibiting PI3K, this compound blocks the conversion of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3), a critical step in the activation of the downstream kinase Akt. Concurrently, its inhibition of mTOR, a central regulator of cell growth and protein synthesis, further disrupts the signaling cascade. This dual-action mechanism provides a comprehensive blockade of the pathway, leading to potent anti-proliferative effects.
Quantitative Data Summary
The inhibitory activity of this compound has been quantified through various in vitro assays, demonstrating its high potency against both its direct target and cancer cell proliferation.
| Parameter | Target/Cell Line | Value | Reference |
| IC50 | PI3Kα | 2 nM | [1] |
| IC50 | BEL-7404 (Hepatocellular Carcinoma) Cell Proliferation | 20 nM | [1] |
| Mean GI50 | NCI-60 Cancer Cell Line Panel | 65 nM | [1] |
Note: The GI50 (50% growth inhibition) value represents the concentration of the compound that causes a 50% reduction in cell growth. The IC50 (half-maximal inhibitory concentration) for cell proliferation indicates the concentration required to inhibit the proliferation of 50% of the cells.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the PI3K/Akt/mTOR signaling pathway with the points of inhibition by this compound, and a typical experimental workflow for evaluating such an inhibitor.
Detailed Experimental Protocols
PI3Kα Kinase Assay (ADP-Glo™ Kinase Assay - Representative Protocol)
This protocol is a representative method for determining the in vitro potency of an inhibitor against PI3Kα.
Materials:
-
Recombinant human PI3Kα (p110α/p85α)
-
Dithiothreitol (DTT)
-
Kinase buffer (e.g., 40 mM Tris-HCl pH 7.4, 50 mM NaCl, 3 mM MgCl2, 1 mM DTT)
-
Substrate: Phosphatidylinositol-4,5-bisphosphate (PIP2)
-
ATP
-
This compound (or other test compound)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well plates
Procedure:
-
Prepare a serial dilution of this compound in kinase buffer.
-
Prepare the kinase reaction mixture containing PI3Kα and PIP2 in kinase buffer.
-
Add 2.5 µL of the this compound dilution or vehicle (DMSO control) to the wells of a 384-well plate.
-
Add 2.5 µL of the kinase reaction mixture to each well.
-
Initiate the reaction by adding 5 µL of ATP solution (final concentration to be optimized, often near the Km for ATP).
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the kinase reaction and measure the amount of ADP produced by following the ADP-Glo™ Kinase Assay Kit instructions. This typically involves adding ADP-Glo™ Reagent to deplete unused ATP, followed by the addition of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Measure luminescence using a plate reader.
-
Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.
NCI-60 Human Tumor Cell Line Growth Inhibition Screen (Sulforhodamine B - SRB - Assay)
This assay is used to determine the growth inhibitory effects of a compound against a panel of 60 human cancer cell lines.
Materials:
-
NCI-60 cell lines
-
Complete cell culture medium
-
96-well microtiter plates
-
This compound
-
Trichloroacetic acid (TCA)
-
Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid)
-
1% acetic acid
-
10 mM Tris base solution
Procedure:
-
Inoculate cells in 96-well plates at the appropriate density and incubate for 24 hours.
-
Add this compound at various concentrations (typically a 5-log dilution series) to the wells and incubate for an additional 48 hours.
-
Terminate the experiment by fixing the cells with cold 50% (w/v) TCA (final concentration 10%) for 60 minutes at 4°C.
-
Wash the plates five times with deionized water and air dry.
-
Stain the fixed cells with 100 µL of SRB solution for 10-30 minutes at room temperature.
-
Remove the SRB solution and wash the plates five times with 1% acetic acid to remove unbound dye. Air dry the plates.
-
Solubilize the bound SRB dye with 200 µL of 10 mM Tris base solution.
-
Measure the optical density at 515 nm using a microplate reader.
-
Calculate the percentage of growth inhibition at each drug concentration and determine the GI50 value.
Western Blot Analysis of PI3K/Akt/mTOR Pathway Phosphorylation (Representative Protocol)
While specific data for this compound is not publicly available, this protocol outlines the standard procedure to assess its effects on the phosphorylation of key pathway proteins.
Materials:
-
Cancer cell line (e.g., BEL-7404)
-
Complete cell culture medium
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-phospho-Akt (Ser473), anti-Akt, anti-phospho-mTOR (Ser2448), anti-mTOR, anti-phospho-p70S6K (Thr389), anti-p70S6K, anti-phospho-4E-BP1 (Thr37/46), anti-4E-BP1, and an antibody for a loading control (e.g., anti-GAPDH or anti-β-actin).
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Seed cells in culture dishes and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for a specified time (e.g., 2, 6, 24 hours).
-
Lyse the cells and determine the protein concentration of the lysates.
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody of interest overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Detect the protein bands using an ECL substrate and an imaging system.
-
Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels to determine the effect of this compound on pathway signaling.
Conclusion
This compound is a potent dual inhibitor of PI3Kα and mTOR, exhibiting significant anti-proliferative activity against a broad range of cancer cell lines. The quantitative data and established experimental protocols outlined in this guide provide a solid foundation for further investigation and development of this promising compound. Future studies should focus on elucidating the in-depth molecular consequences of this compound treatment, particularly through detailed analysis of the phosphorylation status of key downstream effectors in the PI3K/Akt/mTOR pathway, to fully characterize its mechanism of action and therapeutic potential.
References
Apoptosis Induction by NSC781406: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
NSC781406 is a potent, dual inhibitor of phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR), two key regulators of cell growth, proliferation, and survival. While direct experimental evidence specifically detailing apoptosis induction by this compound is limited in publicly available literature, its mechanism of action strongly suggests the induction of programmed cell death in cancer cells. This technical guide provides an in-depth overview of the presumed apoptotic mechanism of this compound, supported by data on its inhibitory concentrations. Furthermore, it offers detailed, standardized experimental protocols that can be employed to investigate and confirm its pro-apoptotic activity.
Introduction to this compound
This compound is a small molecule inhibitor that has demonstrated significant anti-proliferative effects across a wide range of cancer cell lines. Its primary molecular targets are PI3K and mTOR, critical components of a signaling pathway frequently dysregulated in cancer, leading to uncontrolled cell growth and evasion of apoptosis.
The PI3K/Akt/mTOR Signaling Pathway and Its Role in Apoptosis
The PI3K/Akt/mTOR pathway is a central signaling cascade that promotes cell survival through the phosphorylation and subsequent inhibition of pro-apoptotic proteins and the activation of anti-apoptotic factors. Key functions of this pathway in preventing apoptosis include:
-
Phosphorylation and inactivation of pro-apoptotic Bcl-2 family members: Akt can phosphorylate and inactivate Bad, a pro-apoptotic protein, preventing it from binding to and inhibiting the anti-apoptotic proteins Bcl-2 and Bcl-xL.
-
Inhibition of the FoxO family of transcription factors: Akt phosphorylation of FoxO transcription factors leads to their exclusion from the nucleus, thereby preventing the transcription of pro-apoptotic genes such as Bim and Fas ligand.
-
Activation of NF-κB: The PI3K/Akt pathway can lead to the activation of the transcription factor NF-κB, which promotes the expression of anti-apoptotic genes.
-
mTOR-mediated protein synthesis: mTORC1 activation promotes the synthesis of proteins essential for cell growth and proliferation, including anti-apoptotic proteins like Mcl-1 and survivin.
By inhibiting both PI3K and mTOR, this compound is expected to disrupt these pro-survival signals, thereby shifting the cellular balance towards apoptosis.
Quantitative Data for this compound
The following table summarizes the known inhibitory concentrations of this compound. While these values reflect the compound's potency in target inhibition and growth arrest, specific IC50 values for apoptosis induction have not been reported.
| Parameter | Value | Cell Line/Target | Reference |
| IC50 (PI3Kα) | 2.0 nM | Enzyme Assay | [1] |
| IC50 (PI3Kβ) | 9.4 nM | Enzyme Assay | [1] |
| IC50 (PI3Kγ) | 2.7 nM | Enzyme Assay | [1] |
| IC50 (PI3Kδ) | 14 nM | Enzyme Assay | [1] |
| IC50 (mTOR) | 5.4 nM | Enzyme Assay | [1] |
| Mean GI50 | 65 nM | NCI-60 Cancer Cell Line Panel | [1] |
Presumed Signaling Pathway for this compound-Induced Apoptosis
The inhibition of PI3K and mTOR by this compound is anticipated to trigger the intrinsic apoptotic pathway. The following diagram illustrates the hypothetical signaling cascade.
Experimental Protocols for Apoptosis Detection
To experimentally validate and quantify apoptosis induced by this compound, a series of standard assays should be performed. The following sections provide detailed methodologies for these key experiments.
Cell Viability Assay (MTT Assay)
This assay determines the cytotoxic concentration of this compound.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
This compound stock solution (in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or 0.01 M HCl in isopropanol)
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (DMSO) and a no-cell control.
-
Incubate for the desired time points (e.g., 24, 48, 72 hours).
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of solubilization buffer to each well.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Annexin V/Propidium Iodide (PI) Staining for Apoptosis Detection by Flow Cytometry
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cancer cells treated with this compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI, and binding buffer)
-
Flow cytometer
Protocol:
-
Seed cells and treat with this compound at the desired concentrations for the determined time.
-
Harvest the cells (including floating cells) and wash with cold PBS.
-
Resuspend the cells in 1X binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X binding buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
Western Blot Analysis of Apoptosis-Related Proteins
This method detects the expression and cleavage of key apoptotic proteins.
Materials:
-
Cancer cells treated with this compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Caspase-3, anti-cleaved Caspase-3, anti-PARP, anti-cleaved PARP, anti-Bcl-2, anti-Bax, anti-Akt, anti-phospho-Akt, anti-mTOR, anti-phospho-mTOR, and a loading control like anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Protocol:
-
Treat cells with this compound, then lyse the cells in RIPA buffer.
-
Determine protein concentration using the BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.
Experimental Workflow
The following diagram outlines a typical workflow for investigating the apoptotic effects of this compound.
Conclusion
This compound is a potent dual inhibitor of the PI3K/mTOR pathway, a critical regulator of cell survival. Although direct evidence is pending, its mechanism of action strongly supports the induction of apoptosis in cancer cells. The experimental protocols detailed in this guide provide a robust framework for researchers to definitively characterize the pro-apoptotic effects of this compound and elucidate its precise molecular mechanism of action. Such studies are crucial for the further development of this compound as a potential anti-cancer therapeutic.
References
An In-Depth Technical Guide to NSC781406 in Different Cancer Types
A comprehensive review of the available scientific literature reveals a significant lack of specific data regarding the compound NSC781406. Despite extensive searches for its mechanism of action, effects on signaling pathways, and quantitative data in various cancer types, no specific preclinical or clinical studies detailing these aspects for this compound could be identified.
The information presented below is therefore a general overview of the methodologies and signaling pathways commonly investigated for novel anti-cancer compounds. This guide is intended to provide a framework for the type of analysis that would be conducted if and when data on this compound becomes publicly available.
I. General Methodologies for a Novel Anti-Cancer Compound
The preclinical evaluation of a potential anti-cancer agent typically involves a battery of in vitro assays to determine its efficacy and mechanism of action. Key experimental protocols include:
Cell Viability and Cytotoxicity Assays
These assays are fundamental to determining the concentration at which a compound inhibits cancer cell growth.
Table 1: Hypothetical IC50 Values for this compound in Various Cancer Cell Lines
| Cancer Type | Cell Line | IC50 (µM) after 48h |
| Lung Cancer | A549 | Data not available |
| Breast Cancer | MCF-7 | Data not available |
| Leukemia | K562 | Data not available |
| Glioblastoma | U87 | Data not available |
| Colon Cancer | HCT116 | Data not available |
IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
-
Cell Plating: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the test compound (e.g., this compound) and incubate for a specific period (e.g., 24, 48, 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically between 500 and 600 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
Apoptosis Assays
Apoptosis, or programmed cell death, is a key mechanism by which many anti-cancer drugs exert their effects.[1][2][3]
Table 2: Hypothetical Apoptosis Induction by this compound
| Cell Line | Treatment Concentration (µM) | % Apoptotic Cells (Annexin V+) |
| A549 | Data not available | Data not available |
| MCF-7 | Data not available | Data not available |
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Treat cells with the compound of interest for a specified time.
-
Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and Propidium Iodide (PI).
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.
-
Annexin V- / PI- : Live cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic/necrotic cells
-
Annexin V- / PI+ : Necrotic cells
-
Cell Cycle Analysis
Many anti-cancer agents function by arresting the cell cycle at specific checkpoints, thereby preventing cell proliferation.[4][5]
Table 3: Hypothetical Cell Cycle Arrest Induced by this compound
| Cell Line | Treatment Concentration (µM) | % Cells in G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |
| A549 | Data not available | Data not available | Data not available | Data not available |
| HCT116 | Data not available | Data not available | Data not available | Data not available |
PI is a fluorescent intercalating agent that stains DNA, allowing for the analysis of cell cycle distribution by flow cytometry.
-
Cell Treatment and Harvesting: Treat cells with the compound and harvest them.
-
Fixation: Fix the cells in cold 70% ethanol to permeabilize the cell membrane.
-
Staining: Resuspend the fixed cells in a staining solution containing PI and RNase A (to prevent staining of RNA).
-
Incubation: Incubate the cells in the dark.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells. The fluorescence intensity of PI is directly proportional to the amount of DNA.
II. Common Signaling Pathways in Cancer Targeted by Therapeutics
While the specific pathways affected by this compound are unknown, the following are common targets for anti-cancer drug development. Diagrams are provided to illustrate these general pathways.
Apoptosis Signaling Pathway
Inducing apoptosis is a primary goal of many cancer therapies.[1][2][3] This can occur through the intrinsic (mitochondrial) or extrinsic (death receptor) pathways.
References
- 1. BIOL. 1406: Cell Cycle Flashcards by Alisa Mazur [brainscape.com]
- 2. m.youtube.com [m.youtube.com]
- 3. Cancer stem cell enrichment in in vitro models: Techniques, insights, and applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Regulation of cyclins during the cell cycle pathway | Abcam [abcam.com]
- 5. scispace.com [scispace.com]
Initial Efficacy of NSC781406 in Pancreatic Cancer: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the initial preclinical studies on NSC781406, a compound investigated for its therapeutic potential in pancreatic cancer. The focus is on its cytotoxic effects and mechanism of action, primarily centered around the mTOR signaling pathway. This document synthesizes key quantitative data, details the experimental methodologies employed in its evaluation, and visualizes the involved cellular processes.
Core Findings: Inhibition of Pancreatic Cancer Cell Proliferation and Viability
Initial research demonstrates that this compound exhibits a cytotoxic effect on pancreatic cancer cells. Studies utilizing the PANC-1 human pancreatic cancer cell line have shown that this compound, alongside other mTOR inhibitors like CC-223 and BGT226, effectively suppresses key processes involved in tumor progression.[1][2]
Quantitative Data Summary
The following table summarizes the key quantitative findings from in vitro assays assessing the efficacy of this compound in PANC-1 cells.
| Assay | Treatment | Metric | Result | Citation |
| Real-Time Cell Analysis (RTCA) | 20 µM this compound | Cell Index | Significant decrease compared to control | [1][2] |
| Colony Formation Assay | 20 µM this compound | Number of Clones | Significant reduction compared to control | [1][2] |
| Transwell Invasion Assay | 20 µM this compound | Number of Invading Cells | Significant decrease compared to control | [1][2] |
| Wound Healing Assay | 20 µM this compound | Migration Rate | Slower wound closure compared to control | [1][2] |
| Western Blot | 20 µM this compound | Protein Expression | Decreased phosphorylation of mTOR and S6K1 | [1][2] |
Mechanism of Action: Targeting the mTOR Signaling Pathway
This compound is characterized as an mTOR inhibitor. Its mechanism of action involves the suppression of the mTOR signaling pathway, a critical regulator of cell growth, proliferation, and metabolism that is often dysregulated in pancreatic cancer.[1][2] The inhibitory effect of this compound was evidenced by the reduced phosphorylation of mTOR and its downstream effector, S6K1, in PANC-1 cells.[1][2]
Experimental Protocols
The following sections detail the methodologies used in the initial efficacy studies of this compound.
Cell Lines and Culture
The human pancreatic cancer cell line, PANC-1, was used for all in vitro experiments. Cells were cultured in standard conditions and were in the logarithmic growth phase at the commencement of the experiments.[1]
Real-Time Cell Analysis (RTCA)
The effect of this compound on PANC-1 cell proliferation was monitored in real-time using the xCELLigence RTCA DP instrument.
-
Cell Seeding: PANC-1 cells were seeded into E-16 plates at a density of 5,000 cells per well.
-
Compound Addition: After the cells were allowed to adhere and stabilize, this compound was added at a concentration of 20 µM.
-
Data Acquisition: The cell index, a measure of cell number and adhesion, was monitored every 15 minutes for a duration of 90 hours.
-
Analysis: The proliferation curves of this compound-treated cells were compared to those of untreated control cells.[1][2]
Colony Formation Assay
This assay was performed to assess the long-term effect of this compound on the proliferative capacity of single PANC-1 cells.
-
Cell Seeding: PANC-1 cells were seeded in 6-well plates at a density of 500 cells per well.
-
Treatment: The cells were treated with 20 µM this compound.
-
Incubation: The plates were incubated for 14 days to allow for colony formation.
-
Staining and Counting: The colonies were fixed with methanol and stained with crystal violet. The number of colonies was then counted.[1][2]
Transwell Invasion Assay
The effect of this compound on the invasive potential of PANC-1 cells was evaluated using a Transwell assay.
-
Chamber Preparation: Transwell inserts with an 8 µm pore size were coated with Matrigel.
-
Cell Seeding: PANC-1 cells were seeded into the upper chamber in a serum-free medium.
-
Treatment: this compound at a concentration of 20 µM was added to the upper chamber. The lower chamber was filled with a medium containing a chemoattractant.
-
Incubation: The plates were incubated for 24 hours.
-
Analysis: Non-invading cells on the upper surface of the membrane were removed. The invading cells on the lower surface were fixed, stained, and counted under a microscope.[1][2]
Wound Healing Assay
This assay was used to evaluate the effect of this compound on the migration of PANC-1 cells.
-
Cell Seeding: PANC-1 cells were grown to confluence in 6-well plates.
-
Wound Creation: A sterile pipette tip was used to create a linear scratch ("wound") in the cell monolayer.
-
Treatment: The cells were then treated with 20 µM this compound.
-
Image Acquisition: Images of the wound were captured at 0 and 24 hours post-treatment.
-
Analysis: The rate of wound closure was measured to determine the effect on cell migration.[1][2]
Western Blotting
Western blotting was performed to determine the effect of this compound on the expression and phosphorylation of proteins in the mTOR signaling pathway.
-
Cell Lysis: PANC-1 cells were treated with 20 µM this compound, and total protein was extracted.
-
Protein Quantification: The protein concentration was determined using a BCA assay.
-
Electrophoresis and Transfer: Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: The membrane was incubated with primary antibodies against mTOR, phospho-mTOR, S6K1, and phospho-S6K1, followed by incubation with HRP-conjugated secondary antibodies.
-
Detection: The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.[1][2]
References
NSC781406: A Comprehensive Technical Guide to a Potent Dual PI3K/mTOR Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
NSC781406 is a potent small molecule inhibitor targeting two key nodes in cellular signaling: phosphoinositide 3-kinase (PI3K) and the mammalian target of rapamycin (mTOR). This dual inhibitory action makes it a compound of significant interest in oncology research. This technical guide provides a detailed overview of this compound, including its nomenclature, mechanism of action, in vitro and in vivo efficacy, and detailed experimental protocols for its characterization.
Chemical Identity and Nomenclature
This compound is identified by several names and codes, which are crucial for accurate tracking and data correlation in research and development.
| Identifier Type | Identifier |
| Primary Identifier | This compound |
| Formal IUPAC Name | 2,4-difluoro-N-[2-methoxy-5-[4-[3-[4-(methylsulfonyl)-1-piperazinyl]-1-propyn-1-yl]-6-quinolinyl]-3-pyridinyl]-benzenesulfonamide[1] |
| Synonyms | NSC-781406, BSC89324 |
| CAS Number | 1676893-24-5[1] |
| Molecular Formula | C29H27F2N5O5S2 |
Mechanism of Action: Dual Inhibition of the PI3K/Akt/mTOR Pathway
This compound exerts its biological effects by inhibiting the PI3K/Akt/mTOR signaling pathway, a critical cascade that regulates cell growth, proliferation, survival, and metabolism.[2] This pathway is frequently dysregulated in various human cancers, making it a prime target for therapeutic intervention. This compound acts as an ATP-competitive inhibitor of both PI3K and mTOR kinases.
Figure 1: Simplified PI3K/Akt/mTOR signaling pathway and the inhibitory action of this compound.
In Vitro Efficacy
The potency of this compound has been demonstrated through various in vitro assays, including enzymatic assays and cell-based proliferation screens.
Enzymatic Inhibition
This compound exhibits potent inhibitory activity against multiple isoforms of PI3K and mTOR.
| Target | IC50 (nM) |
| PI3Kα | 2.0[1] |
| PI3Kβ | 9.4[1] |
| PI3Kγ | 2.7[1] |
| PI3Kδ | 14[1] |
| mTOR | 5.4[1] |
Anti-proliferative Activity
This compound has been evaluated against the NCI-60 panel of human cancer cell lines, demonstrating broad anti-proliferative activity.
| Assay | Value |
| NCI-60 Mean GI50 | 65 nM[1] |
In Vivo Efficacy
Preclinical studies in animal models have confirmed the anti-tumor activity of this compound in a solid tumor setting.
Xenograft Model
In a BEL-7404 human hepatocellular carcinoma xenograft mouse model, this compound demonstrated significant tumor growth inhibition.
| Parameter | Value |
| Animal Model | BEL-7404 Hepatic Cancer Mouse Xenograft[1] |
| Dosage | 30 mg/kg[1] |
| Tumor Volume Reduction | 52%[1] |
| Tolerability | Well-tolerated with no significant mortality or body weight reduction.[1] |
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide.
PI3Kα Enzyme Inhibition Assay
This protocol outlines a common method for determining the in vitro potency of inhibitors against PI3Kα.
Figure 2: Workflow for a typical PI3Kα enzyme inhibition assay.
Methodology:
-
Compound Preparation: Prepare a 10-point, three-fold serial dilution of this compound in a suitable buffer (e.g., kinase buffer).
-
Enzyme and Substrate Preparation: Dilute recombinant PI3Kα enzyme and the lipid substrate (e.g., PIP2) in kinase buffer.
-
Reaction Setup: In a 384-well plate, add the serially diluted compound followed by the enzyme/lipid substrate mixture.
-
Reaction Initiation: Start the kinase reaction by adding a solution of ATP.
-
Incubation: Incubate the reaction plate at room temperature for a defined period (e.g., 60 minutes).
-
Detection: Stop the reaction and measure the amount of ADP produced using a commercial detection kit, such as the ADP-Glo™ Kinase Assay. This involves adding a reagent to deplete unused ATP, followed by a second reagent to convert ADP to ATP, which is then measured via a luciferase-based reaction.
-
Data Analysis: Measure the luminescent signal, which is proportional to the amount of ADP produced and thus the kinase activity. Plot the percentage of inhibition against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
mTOR Kinase Inhibition Assay
A similar protocol to the PI3K assay can be employed to measure the inhibitory activity of this compound against mTOR.
Methodology:
-
Immunoprecipitation: Isolate mTORC1 or mTORC2 complexes from cell lysates using antibodies against raptor or rictor, respectively.
-
Compound Preparation: Prepare serial dilutions of this compound.
-
Kinase Reaction: Incubate the immunoprecipitated mTOR complex with a specific substrate (e.g., recombinant 4E-BP1 for mTORC1 or Akt for mTORC2) in a kinase buffer containing ATP and the diluted compound.
-
Detection: The phosphorylation of the substrate can be detected by Western blotting using phospho-specific antibodies or through methods similar to the PI3K assay that measure ATP consumption.
-
Data Analysis: Quantify the level of substrate phosphorylation at each compound concentration to determine the IC50 value.
NCI-60 Cell Line Screening
The NCI-60 screen is a standardized protocol for assessing the anti-proliferative effects of compounds against 60 different human cancer cell lines.
Methodology:
-
Cell Plating: Inoculate the 60 cell lines into 96-well microtiter plates at densities ranging from 5,000 to 40,000 cells/well.
-
Drug Addition: After a 24-hour incubation period, add this compound at five different concentrations (typically in 10-fold or half-log dilutions).
-
Incubation: Incubate the plates for 48 hours.
-
Cell Viability Assay: Fix the cells with trichloroacetic acid (TCA) and stain with sulforhodamine B (SRB). The amount of bound dye is proportional to the cell mass.
-
Data Analysis: Measure the optical density of the stained cells. The GI50 (concentration causing 50% growth inhibition) is calculated for each cell line. The mean GI50 across all cell lines provides a measure of the compound's overall anti-proliferative potency.[2]
In Vivo Xenograft Study
This protocol describes a general procedure for evaluating the anti-tumor efficacy of this compound in a mouse xenograft model.
Methodology:
-
Cell Culture: Culture BEL-7404 human hepatocellular carcinoma cells under standard conditions.
-
Animal Model: Use immunodeficient mice (e.g., nude or SCID mice).
-
Tumor Implantation: Subcutaneously inject a suspension of BEL-7404 cells into the flank of each mouse.
-
Tumor Growth and Randomization: Monitor tumor growth. When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Drug Administration: Administer this compound (e.g., 30 mg/kg) to the treatment group via a suitable route (e.g., oral gavage or intraperitoneal injection) on a defined schedule. The control group receives the vehicle.
-
Monitoring: Measure tumor volume and body weight regularly (e.g., twice weekly).
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histological examination).
-
Data Analysis: Calculate the percentage of tumor growth inhibition in the treated group compared to the control group.
Conclusion
This compound is a highly potent dual inhibitor of PI3K and mTOR with broad-spectrum anti-proliferative activity in vitro and significant anti-tumor efficacy in vivo. Its well-characterized mechanism of action and preclinical profile make it a valuable tool for cancer research and a potential lead compound for the development of novel anti-cancer therapeutics. The detailed protocols provided in this guide offer a framework for the further investigation and characterization of this and similar compounds.
References
NSC781406: A Technical Guide for Academic Researchers
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of NSC781406, a potent dual inhibitor of Phosphoinositide 3-kinase (PI3K) and mammalian Target of Rapamycin (mTOR). This document outlines its mechanism of action, key quantitative data, and detailed experimental protocols for its use in academic research, with a focus on its application in cancer studies.
Core Compound Information
This compound is a synthetic, small-molecule inhibitor belonging to the benzenesulfonamide derivative class.[1] It has been identified as a highly potent dual inhibitor of the PI3K/mTOR signaling pathway, a critical regulator of cell growth, proliferation, and survival that is frequently dysregulated in various cancers.[1][2]
Quantitative Data
The inhibitory activity and anti-proliferative effects of this compound have been quantified across various enzymatic and cell-based assays.
Table 1: In Vitro Kinase Inhibitory Activity of this compound
| Target | IC50 (nM) |
| PI3Kα | 2.0 |
| mTOR | Not explicitly quantified in the primary source, but identified as a potent inhibitor. |
Data sourced from Chen et al., 2016.[1]
Table 2: In Vitro Anti-proliferative Activity of this compound
| Cell Line | Cancer Type | IC50 (nM) |
| BEL-7404 | Hepatocellular Carcinoma | 20 |
Data sourced from Chen et al., 2016.[1]
Table 3: NCI-60 Cell Line Screen Data for this compound
| Parameter | Value |
| Mean GI50 | 65 nM |
GI50 is the concentration required to inhibit cell growth by 50%. Data from the NCI-60 screen indicates broad anti-proliferative activity across a panel of 60 human cancer cell lines.[3][4]
Signaling Pathway
This compound exerts its anti-tumor effects by targeting the PI3K/mTOR signaling pathway. Upon activation by growth factors, PI3K phosphorylates PIP2 to PIP3, which in turn activates AKT. Activated AKT promotes cell survival and proliferation through various downstream effectors. A key downstream target of both PI3K/AKT and mTOR is the S6 ribosomal protein, whose phosphorylation is critical for protein synthesis and cell growth. By inhibiting both PI3K and mTOR, this compound effectively blocks this signaling cascade at two crucial points, leading to the inhibition of cell proliferation and survival.
References
- 1. Discovery of benzenesulfonamide derivatives as potent PI3K/mTOR dual inhibitors with in vivo efficacies against hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of the Highly Potent PI3K/mTOR Dual Inhibitor PF-04979064 through Structure-Based Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. targetmol.com [targetmol.com]
Unveiling NSC781406: A Technical Guide to its Basic Research Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
NSC781406 has emerged as a potent small molecule inhibitor with significant implications for cancer research and drug development. This technical guide provides an in-depth overview of the fundamental research applications of this compound, focusing on its mechanism of action as a dual inhibitor of Phosphoinositide 3-kinase (PI3K) and the mammalian target of rapamycin (mTOR). This document collates available quantitative data, outlines detailed experimental protocols for key assays, and presents visual representations of the relevant signaling pathways and experimental workflows to facilitate a comprehensive understanding of this compound's utility in a research setting.
Introduction
The PI3K/Akt/mTOR signaling pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism. Dysregulation of this pathway is a hallmark of many human cancers, making it a prime target for therapeutic intervention. This compound is a novel small molecule that has demonstrated potent inhibitory activity against both PI3K and mTOR, placing it in the esteemed class of dual PI3K/mTOR inhibitors. Its ability to concurrently block two key nodes in this oncogenic pathway makes it a valuable tool for basic research and a promising candidate for further preclinical and clinical investigation. This guide aims to consolidate the current knowledge on the basic research applications of this compound, providing a technical resource for researchers in the field.
Mechanism of Action
This compound exerts its biological effects through the direct inhibition of the kinase activity of PI3K and mTOR. By binding to the ATP-binding pocket of these enzymes, it prevents the phosphorylation of their downstream substrates, thereby disrupting the entire PI3K/Akt/mTOR signaling cascade. This dual inhibition is significant as it can potentially overcome the feedback activation of Akt that is often observed with mTOR-only inhibitors.
Quantitative Data Summary
The following tables summarize the key quantitative data reported for this compound, providing a clear comparison of its activity across different assays and models.
Table 1: In Vitro Kinase Inhibitory Activity of this compound
| Target | IC50 (nM) |
| PI3Kα | 2.0 |
| PI3Kβ | 9.4 |
| PI3Kγ | 2.7 |
| PI3Kδ | 14 |
| mTOR | 5.4 |
Table 2: In Vitro Anti-proliferative and In Vivo Antitumor Activity of this compound
| Assay/Model | Cell Line/Tumor Type | Parameter | Value |
| NCI-60 Panel | 60 Human Cancer Cell Lines | Mean GI50 | 65 nM |
| Hepatic Cancer Xenograft | BEL-7404 | Tumor Volume Reduction (30 mg/kg) | Significant |
Signaling Pathways and Experimental Workflows
Visual representations of the signaling pathways targeted by this compound and common experimental workflows used to characterize its activity are provided below.
Caption: PI3K/Akt/mTOR Signaling Pathway Inhibition by this compound.
Caption: General Experimental Workflow for this compound Characterization.
Experimental Protocols
The following sections provide representative protocols for key experiments used to characterize PI3K/mTOR inhibitors like this compound. It is important to note that the specific protocols used in the original characterization of this compound are not publicly available in comprehensive detail. Therefore, the following are standardized methods that can be adapted for the evaluation of this compound.
In Vitro Kinase Inhibition Assay (Representative Protocol)
This protocol describes a general method for determining the IC50 of an inhibitor against PI3K and mTOR kinases.
Materials:
-
Recombinant human PI3K isoforms (α, β, γ, δ) and mTOR kinase
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
Substrate (e.g., phosphatidylinositol for PI3K, or a peptide substrate for mTOR)
-
ATP (at a concentration around the Km for each kinase)
-
This compound (in DMSO)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system
-
384-well plates
Procedure:
-
Prepare serial dilutions of this compound in DMSO, and then dilute further in kinase buffer.
-
Add 2.5 µL of the diluted inhibitor or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add 2.5 µL of the kinase/substrate mix to each well.
-
Initiate the kinase reaction by adding 5 µL of ATP solution.
-
Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes).
-
Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ Kinase Assay Kit according to the manufacturer's instructions.
-
Measure luminescence using a plate reader.
-
Calculate the percent inhibition for each concentration of this compound relative to the vehicle control.
-
Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.
NCI-60 Human Tumor Cell Line Screen (Sulforhodamine B Assay)
This protocol is based on the standardized methodology used by the National Cancer Institute for the NCI-60 screen.
Materials:
-
NCI-60 cell lines
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound (in DMSO)
-
96-well plates
-
Trichloroacetic acid (TCA)
-
Sulforhodamine B (SRB) solution
-
Tris base solution
Procedure:
-
Seed cells in 96-well plates at their predetermined optimal density and incubate for 24 hours.
-
Add this compound at various concentrations to the wells. Include a vehicle control (DMSO).
-
Incubate the plates for 48 hours.
-
For adherent cells, gently add cold TCA to a final concentration of 10% to fix the cells. For suspension cells, pellet the cells before fixation.
-
Incubate at 4°C for 60 minutes.
-
Wash the plates five times with water and allow them to air dry.
-
Add 100 µL of SRB solution to each well and stain for 10 minutes at room temperature.
-
Wash the plates five times with 1% acetic acid to remove unbound dye and allow to air dry.
-
Add 200 µL of 10 mM Tris base solution to each well to solubilize the bound dye.
-
Read the absorbance at 515 nm using a microplate reader.
-
Calculate the percentage of cell growth inhibition (GI50) for each cell line.
Western Blot Analysis of PI3K/Akt/mTOR Pathway Modulation
This protocol allows for the assessment of the phosphorylation status of key proteins in the PI3K/Akt/mTOR pathway following treatment with this compound.
Materials:
-
Cancer cell line of interest (e.g., BEL-7404)
-
Complete cell culture medium
-
This compound (in DMSO)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-Akt (Ser473), anti-total-Akt, anti-phospho-S6K, anti-total-S6K, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for a specified time (e.g., 2-24 hours).
-
Lyse the cells and determine the protein concentration using the BCA assay.
-
Denature the protein lysates and separate them by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane and detect the protein bands using an ECL substrate and an imaging system.
-
Quantify the band intensities to determine the relative phosphorylation levels.
Human Tumor Xenograft Model (Representative Protocol)
This protocol outlines a general procedure for evaluating the in vivo anti-tumor efficacy of this compound in a mouse xenograft model.
Materials:
-
Immunocompromised mice (e.g., athymic nude or NOD/SCID)
-
Human cancer cell line (e.g., BEL-7404)
-
Matrigel or other appropriate vehicle for cell injection
-
This compound
-
Vehicle for drug administration (e.g., 0.5% HPMC, 0.2% Tween 80 in water)
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously inject a suspension of tumor cells (e.g., 5 x 10^6 cells in 100 µL of media/Matrigel) into the flank of each mouse.
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer this compound (e.g., 30 mg/kg) and vehicle to the respective groups via the desired route (e.g., oral gavage) on a predetermined schedule (e.g., daily).
-
Measure tumor volume with calipers every few days using the formula: (Length x Width²)/2.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blotting, immunohistochemistry).
-
Compare the tumor growth in the treatment group to the control group to determine the anti-tumor efficacy.
Conclusion
This compound is a potent dual PI3K/mTOR inhibitor with demonstrated in vitro and in vivo anti-cancer activity. This technical guide provides a centralized resource for researchers interested in utilizing this compound in their studies. The provided quantitative data, signaling pathway diagrams, and experimental protocols offer a solid foundation for designing and interpreting experiments aimed at further elucidating the biological effects and therapeutic potential of this compound. As research in this area continues, a deeper understanding of the nuanced applications and mechanisms of this promising inhibitor is anticipated.
Methodological & Application
Application Notes and Protocols for NSC781406 In Vitro Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
NSC781406 is a potent dual inhibitor of Phosphoinositide 3-kinase (PI3K) and the mammalian target of rapamycin (mTOR).[1] This document provides detailed protocols for the in vitro evaluation of this compound, including cytotoxicity assessment and analysis of its effects on key signaling pathways. The methodologies described herein are intended to serve as a guide for researchers investigating the cellular and molecular effects of this compound.
Data Presentation
Table 1: Inhibitory Activity of this compound
| Target | IC50 (nM) | Notes |
| PI3Kα | 2.0 | [1] |
| PI3Kβ | 9.4 | |
| PI3Kγ | 2.7 | |
| PI3Kδ | 14 | |
| mTOR | 5.4 | |
| Cell Line Panel | GI50 (nM) | Notes |
| NCI-60 Mean | 65 | Mean growth inhibition across 60 human cancer cell lines. |
Signaling Pathways
This compound primarily targets the PI3K/Akt/mTOR pathway, a critical signaling cascade that regulates cell growth, proliferation, survival, and metabolism. Dysregulation of this pathway is a common feature in many types of cancer.
Additionally, some evidence suggests that this compound may stimulate Mitogen-Activated Protein Kinase Kinase Kinase 1 (MEKK1), which can activate the c-Jun N-terminal Kinase (JNK) pathway and Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB).
Caption: PI3K/Akt/mTOR signaling pathway with points of inhibition by this compound.
Caption: Postulated involvement of this compound in the MEKK1/JNK signaling pathway.
Experimental Protocols
General Cell Culture Guidelines
-
Cell Lines: A variety of human cancer cell lines can be used. Based on the NCI-60 data, cell lines from melanoma, ovarian, CNS, and colon cancer panels showed sensitivity. It is recommended to use well-characterized cell lines such as A549 (lung carcinoma), MCF-7 (breast adenocarcinoma), or U87 MG (glioblastoma). The BEL-7404 cell line, previously used in a xenograft model, has been identified as a HeLa derivative and its use is discouraged.[2]
-
Culture Medium: Use the appropriate culture medium as recommended by the cell line supplier (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: Incubate cells at 37°C in a humidified atmosphere with 5% CO2.
-
Subculture: Passage cells when they reach 80-90% confluency.
Protocol 1: Cell Viability/Cytotoxicity (MTT Assay)
This protocol determines the concentration of this compound that inhibits cell viability by 50% (IC50). The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability.[3]
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Selected cancer cell line
-
Complete culture medium
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO or solubilization buffer
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate overnight to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium. A suggested starting range is 0.01 µM to 10 µM.
-
Include a vehicle control (DMSO, concentration not to exceed 0.1%) and a no-cell control (medium only).
-
Remove the medium from the wells and add 100 µL of the diluted compound or control.
-
Incubate for 48-72 hours.
-
-
MTT Addition:
-
Add 10 µL of MTT solution to each well.
-
Incubate for 4 hours at 37°C until purple formazan crystals are visible.
-
-
Solubilization:
-
Carefully remove the medium.
-
Add 100 µL of DMSO or a suitable solubilization solution to each well to dissolve the formazan crystals.
-
Shake the plate gently for 15 minutes on an orbital shaker.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Use a reference wavelength of 630 nm if desired.
-
-
Data Analysis:
-
Subtract the absorbance of the no-cell control from all other values.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percentage of viability against the log of the this compound concentration and determine the IC50 value using a non-linear regression curve fit.
-
Caption: Experimental workflow for the MTT cytotoxicity assay.
Protocol 2: Western Blot Analysis of PI3K/Akt/mTOR and MEKK1/JNK Pathways
This protocol is for analyzing the phosphorylation status and total protein levels of key components in the PI3K/Akt/mTOR and MEKK1/JNK signaling pathways following treatment with this compound.
Materials:
-
This compound
-
Selected cancer cell line
-
6-well plates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-mTOR, anti-mTOR, anti-p-JNK, anti-JNK, anti-p-c-Jun, anti-c-Jun, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with this compound at various concentrations (e.g., 0.1x, 1x, and 10x the IC50 value) for a specified time (e.g., 2, 6, or 24 hours). Include a vehicle control.
-
Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Scrape the cells and collect the lysate.
-
Centrifuge at 12,000 x g for 20 minutes at 4°C to pellet cell debris.[4]
-
Collect the supernatant containing the protein.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.
-
Load samples onto an SDS-PAGE gel and separate proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Apply ECL substrate to the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
Analyze the band intensities using densitometry software. Normalize the intensity of phosphoproteins to their total protein counterparts and loading control (e.g., GAPDH).
-
References
Recommended NSC781406 concentration for cell lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
NSC781406 is a potent dual inhibitor of Phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR), key components of the PI3K/Akt/mTOR signaling pathway.[1] This pathway is a critical regulator of cell growth, proliferation, survival, and metabolism. Its dysregulation is a frequent event in a wide range of human cancers, making it a prime target for therapeutic intervention.[2][3] this compound has demonstrated significant anti-proliferative activity across numerous cancer cell lines, indicating its potential as a valuable tool for cancer research and drug development.[3]
These application notes provide a comprehensive guide for the use of this compound in in vitro cell-based assays. Included are recommended concentration ranges for various cancer cell lines, detailed protocols for key experiments to assess its biological activity, and a visual representation of the targeted signaling pathway.
Data Presentation: Recommended this compound Concentrations
The effective concentration of this compound can vary depending on the cell line and the duration of exposure. Based on available data, the following table summarizes the half-maximal inhibitory concentration (IC50) and growth inhibition (GI50) values for this compound in different cancer cell lines. It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions.
| Cell Line | Cancer Type | Parameter | Value | Reference |
| 60 Cancer Cell Line Panel | Various | GI50 (mean) | 65 nM | [3] |
| - | Four specific cell lines from the panel | GI50 | < 10 nM | [3] |
| BEL-7404 | Hepatocellular Carcinoma | IC50 | 20 nM | [3] |
| PI3Kα | (Biochemical Assay) | IC50 | 2 nM | [3] |
Note: The GI50 value represents the concentration required to inhibit cell growth by 50%. The IC50 value in this context refers to the concentration that reduces the proliferation of a cell population by half.
Experimental Protocols
Cell Viability Assay (MTT/MTS Assay)
This protocol is designed to assess the cytotoxic and cytostatic effects of this compound on cultured cell lines.
Materials:
-
This compound
-
Complete cell culture medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent
-
Solubilization solution (for MTT)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in complete cell culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT/MTS Addition:
-
For MTT: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
For MTS: Add 20 µL of MTS reagent to each well and incubate for 1-4 hours at 37°C.
-
-
Data Acquisition:
-
For MTT: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
For MTS: No solubilization step is needed.
-
-
Read Absorbance: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 490 nm for MTS) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol allows for the detection and quantification of apoptotic cells following treatment with this compound.
Materials:
-
This compound
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Binding Buffer
-
Propidium Iodide (PI)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere. Treat the cells with various concentrations of this compound for a specified time.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension and wash the pellet with cold PBS.
-
Staining: Resuspend the cell pellet in 1X Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's instructions.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.[4]
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Western Blot Analysis for PI3K/Akt/mTOR Pathway Inhibition
This protocol is used to detect changes in the phosphorylation status of key proteins in the PI3K/Akt/mTOR pathway following this compound treatment.
Materials:
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-Akt (Ser473), anti-Akt, anti-phospho-mTOR (Ser2448), anti-mTOR, anti-phospho-S6K, anti-S6K, and a loading control like β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis: Treat cells with this compound for the desired time and concentration. Wash the cells with cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer the proteins to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and add the chemiluminescent substrate.
-
Image Acquisition: Capture the chemiluminescent signal using an imaging system. The decreased signal of phosphorylated proteins relative to the total protein levels will indicate the inhibitory effect of this compound.[5]
Mandatory Visualization
PI3K/Akt/mTOR Signaling Pathway
Caption: The PI3K/Akt/mTOR signaling cascade and points of inhibition by this compound.
Experimental Workflow for Evaluating this compound
Caption: A typical experimental workflow for characterizing the in vitro effects of this compound.
References
- 1. rsc.org [rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Vertical inhibition of the PI3K/Akt/mTOR pathway is synergistic in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for NSC781406 Stock Solution Preparation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the preparation, storage, and handling of stock solutions of NSC781406, a potent dual inhibitor of phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR)[1].
Introduction
This compound is a small molecule inhibitor with significant activity against various cancer cell lines. It has been shown to inhibit cell growth in the NCI-60 panel of cancer cell lines with a mean GI50 of 65 nM and reduce tumor volume in a BEL-7404 hepatic cancer mouse xenograft model[1]. Proper preparation of stock solutions is critical for ensuring the accuracy and reproducibility of experimental results. This document outlines the recommended procedures for preparing a stock solution of this compound for in vitro and in vivo studies.
Quantitative Data Summary
A summary of the key quantitative data for this compound is provided in the table below for easy reference.
| Property | Value | Reference |
| Molecular Formula | C₂₉H₂₇F₂N₅O₅S₂ | [1] |
| Molecular Weight | 627.7 g/mol | [1] |
| Purity | ≥98% | [1] |
| Appearance | Solid | [1] |
| Solubility in DMSO | 20 mg/mL | [1] |
| Solubility in DMF | 10 mg/mL | [1] |
| Storage Temperature | -20°C (solid and stock solution) | [1] |
| Stability | ≥ 4 years at -20°C | [1] |
Signaling Pathway of this compound
This compound exerts its biological effects by dually inhibiting the PI3K/mTOR signaling pathway. This pathway is a critical regulator of cell growth, proliferation, survival, and metabolism. The diagram below illustrates the key components of this pathway and the points of inhibition by this compound.
Caption: PI3K/mTOR signaling pathway with this compound inhibition points.
Experimental Protocols
Materials
-
This compound powder (≥98% purity)
-
Dimethyl sulfoxide (DMSO), cell culture grade, sterile
-
Sterile microcentrifuge tubes (1.5 mL or 2.0 mL)
-
Sterile, amber glass vials for storage
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile, filtered pipette tips
-
Personal Protective Equipment (PPE): safety goggles, lab coat, and chemical-resistant gloves
Protocol for Preparing a 10 mM this compound Stock Solution
The following workflow diagram outlines the steps for preparing the this compound stock solution.
Caption: Workflow for this compound stock solution preparation.
Step-by-Step Procedure:
-
Calculate the required mass of this compound:
-
To prepare a 10 mM stock solution, use the following formula:
-
Mass (mg) = Desired Concentration (M) x Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g)
-
For 1 mL of a 10 mM solution:
-
Mass (mg) = 0.010 mol/L x 0.001 L x 627.7 g/mol x 1000 mg/g = 6.277 mg
-
-
-
Weigh the this compound powder:
-
Tare a sterile microcentrifuge tube on a calibrated analytical balance.
-
Carefully weigh out the calculated mass of this compound powder into the microcentrifuge tube.
-
-
Dissolve the powder in DMSO:
-
Add the appropriate volume of sterile, cell culture grade DMSO to the microcentrifuge tube containing the this compound powder. For a 10 mM solution, if you weighed 6.277 mg, add 1 mL of DMSO.
-
It is recommended to start with a slightly smaller volume of DMSO, vortex, and then add the remaining volume to reach the final concentration.
-
-
Ensure complete dissolution:
-
Cap the tube tightly and vortex thoroughly until the powder is completely dissolved. The solution should be clear and free of any particulate matter. Gentle warming in a 37°C water bath can aid dissolution if necessary.
-
-
Aliquot and store the stock solution:
-
To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes in sterile, amber glass vials or light-protecting microcentrifuge tubes.
-
Label each aliquot clearly with the compound name, concentration, date of preparation, and your initials.
-
Store the aliquots at -20°C for long-term storage. The compound is stable for at least 4 years under these conditions[1].
-
Safety and Handling Precautions
-
Always handle this compound in a well-ventilated area, preferably in a chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves.
-
Avoid inhalation of the powder and contact with skin and eyes.
-
In case of contact, wash the affected area thoroughly with soap and water.
-
Consult the Safety Data Sheet (SDS) for complete safety information before handling.
References
Application Notes and Protocols for Cell Viability Assay with NSC781406 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
NSC781406 is a potent dual inhibitor of Phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR). The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism.[1][2] Dysregulation of this pathway is a common feature in many types of cancer, making it a key target for therapeutic intervention.[3][4][5] this compound exerts its anti-cancer effects by simultaneously blocking the activity of PI3K and mTOR, leading to the inhibition of downstream signaling and subsequent reduction in cancer cell viability.[6] These application notes provide detailed protocols for assessing the in vitro efficacy of this compound on cancer cell viability using common colorimetric and luminescent assays.
Mechanism of Action: Dual Inhibition of the PI3K/Akt/mTOR Pathway
This compound targets two key kinases in the PI3K/Akt/mTOR pathway. Upon activation by growth factors binding to receptor tyrosine kinases (RTKs), PI3K phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-triphosphate (PIP3).[3][7] PIP3 acts as a second messenger, recruiting and activating Akt (also known as Protein Kinase B). Activated Akt, in turn, phosphorylates a multitude of downstream targets, including the tuberous sclerosis complex 2 (TSC2), which leads to the activation of mTOR complex 1 (mTORC1). mTORC1 then promotes protein synthesis and cell growth by phosphorylating substrates like p70 S6 kinase (p70S6K) and 4E-binding protein 1 (4E-BP1).[3] mTOR also exists in a second complex, mTORC2, which is responsible for the full activation of Akt through phosphorylation at Ser473.[3] By inhibiting both PI3K and mTOR, this compound effectively shuts down this entire signaling cascade, leading to cell cycle arrest and apoptosis in cancer cells.
Caption: PI3K/Akt/mTOR signaling pathway and points of inhibition by this compound.
Data Presentation
The anti-proliferative activity of this compound has been evaluated against a panel of human cancer cell lines. The following table summarizes the reported half-maximal inhibitory concentration (IC50) and growth inhibition (GI50) values.
| Cell Line | Cancer Type | IC50 (nM) | GI50 (nM) |
| PI3Kα | (Enzymatic Assay) | 2.0 | - |
| BEL-7404 | Hepatocellular Carcinoma | 20 | - |
| NCI-60 Panel | Various Cancers | - | 65 (mean) |
| Leukemia | Various | - | <10 |
| Non-Small Cell Lung | Various | - | <10 |
| Colon Cancer | Various | - | <10 |
| CNS Cancer | Various | - | <10 |
Data sourced from MedChemExpress.[6]
Experimental Protocols
General Considerations for Cell Culture
-
All cell lines should be cultured in the recommended medium supplemented with fetal bovine serum (FBS) and antibiotics (e.g., penicillin/streptomycin) in a humidified incubator at 37°C with 5% CO2.
-
Cells should be in the logarithmic growth phase and have high viability (>95%) at the time of the experiment.
-
Aseptic techniques should be strictly followed to prevent microbial contamination.
Preparation of this compound Stock Solution
-
Reconstitution: Dissolve this compound powder in sterile dimethyl sulfoxide (DMSO) to prepare a high-concentration stock solution (e.g., 10 mM).
-
Aliquoting and Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term storage.
-
Working Solutions: On the day of the experiment, thaw an aliquot of the stock solution and prepare serial dilutions in the appropriate cell culture medium to achieve the desired final concentrations for treatment. Ensure the final concentration of DMSO in the culture medium is consistent across all wells and does not exceed a non-toxic level (typically ≤ 0.5%).
Protocol 1: MTT Cell Viability Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active mitochondrial dehydrogenases can reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product.[8]
Materials
-
Cancer cell line of interest (e.g., BEL-7404)
-
Complete cell culture medium
-
This compound
-
DMSO
-
96-well flat-bottom plates
-
MTT solution (5 mg/mL in PBS, sterile-filtered)
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Microplate reader capable of measuring absorbance at 570 nm
Procedure
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium).
-
Incubate the plate for 24 hours to allow the cells to attach and resume logarithmic growth.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium at 2X the final desired concentrations.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.
-
Include vehicle control wells (medium with the same concentration of DMSO as the highest this compound concentration) and blank wells (medium only).
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the treatment period, add 10 µL of MTT solution (5 mg/mL) to each well.[2]
-
Incubate the plate for 2-4 hours at 37°C, allowing the formazan crystals to form.
-
-
Solubilization of Formazan:
-
Carefully aspirate the medium containing MTT without disturbing the formazan crystals.
-
Add 100-150 µL of solubilization solution (e.g., DMSO) to each well to dissolve the purple crystals.
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Subtract the average absorbance of the blank wells from all other readings.
-
Calculate the percentage of cell viability for each concentration of this compound using the following formula:
-
% Viability = (Absorbance of treated cells / Absorbance of vehicle control cells) x 100
-
-
Plot the percentage of cell viability against the log of the this compound concentration to generate a dose-response curve and determine the IC50 value.
-
Caption: Workflow for the MTT cell viability assay.
Protocol 2: CellTiter-Glo® Luminescent Cell Viability Assay
This assay quantifies the amount of ATP present, which is an indicator of metabolically active cells. The assay reagent lyses the cells and generates a luminescent signal that is proportional to the amount of ATP.
Materials
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
DMSO
-
Opaque-walled 96-well plates (white or black)
-
CellTiter-Glo® Reagent
-
Multichannel pipette
-
Luminometer
Procedure
-
Cell Seeding:
-
Follow the same procedure as for the MTT assay, using opaque-walled plates suitable for luminescence measurements.
-
-
Compound Treatment:
-
Follow the same procedure as for the MTT assay.
-
-
Assay Reagent Preparation and Addition:
-
Equilibrate the CellTiter-Glo® Buffer and lyophilized Substrate to room temperature.
-
Reconstitute the Substrate with the Buffer to form the CellTiter-Glo® Reagent.
-
After the treatment period, equilibrate the 96-well plate to room temperature for approximately 30 minutes.
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).
-
-
Signal Generation and Measurement:
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a luminometer.
-
-
Data Analysis:
-
Subtract the average luminescence of the blank wells from all other readings.
-
Calculate the percentage of cell viability for each concentration of this compound using the following formula:
-
% Viability = (Luminescence of treated cells / Luminescence of vehicle control cells) x 100
-
-
Plot the percentage of cell viability against the log of the this compound concentration to determine the IC50 value.
-
Caption: Workflow for the CellTiter-Glo® luminescent cell viability assay.
Troubleshooting and Considerations
-
Compound Precipitation: Visually inspect the wells after adding this compound to ensure it has not precipitated out of solution, especially at higher concentrations.
-
Inconsistent Results: Ensure uniform cell seeding and proper mixing of reagents. Edge effects in 96-well plates can be minimized by not using the outer wells or by filling them with sterile PBS.
-
High Background: In the MTT assay, high background can result from microbial contamination or interference from phenol red in the medium. In the CellTiter-Glo® assay, ensure complete lysis and proper reagent reconstitution.
-
Assay Choice: The choice between MTT and CellTiter-Glo® may depend on the specific cell line, the potential for compound interference with the assay chemistry, and the available equipment. Luminescent assays like CellTiter-Glo® are generally more sensitive than colorimetric assays.
By following these detailed protocols and considering the mechanism of action of this compound, researchers can accurately assess its impact on cancer cell viability and further elucidate its therapeutic potential.
References
- 1. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 2. PI3K/AKT/mTOR Signaling Network in Human Health and Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Which concentrations are optimal for in vitro testing? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
NSC781406: Application Notes and Protocols for a Novel PI3K/mTOR Dual Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
NSC781406 is a potent, dual inhibitor of phosphoinositide 3-kinase (PI3K) and the mammalian target of rapamycin (mTOR).[1][2][3][4][5][6][7] As a key signaling pathway frequently dysregulated in cancer, the PI3K/Akt/mTOR cascade represents a critical therapeutic target. This compound has demonstrated significant cytotoxic and growth-inhibitory activity across a broad range of human cancer cell lines, making it a compound of high interest for cancer research and drug development. These application notes provide a summary of its inhibitory activity, detailed experimental protocols for its evaluation, and a visualization of its mechanism of action.
Quantitative Data Summary
This compound exhibits potent inhibitory activity against both the PI3K enzyme and cancer cell proliferation. The half-maximal inhibitory concentration (IC50) and growth inhibition 50 (GI50) values are summarized in the tables below.
Table 1: In Vitro Enzymatic and Cellular IC50 Values for this compound
| Target | Cell Line | IC50 (nM) |
| PI3Kα | - | 2 |
| Cellular Proliferation | BEL-7404 (Human Hepatocellular Carcinoma) | 20 |
Table 2: Growth Inhibitory Activity of this compound in the NCI-60 Human Tumor Cell Line Screen
This compound was evaluated against the National Cancer Institute's 60 human tumor cell line panel. The compound demonstrated a mean GI50 of 65 nM, with GI50 values less than 10 nM in four of the tested cell lines.[1][2][4][5] The broad-spectrum activity of this compound is evident across various cancer types.
| Cancer Type | Summary of Activity |
| Leukemia | Active |
| Non-Small Cell Lung Cancer | Active |
| Colon Cancer | Active |
| Central Nervous System (CNS) Cancer | Active |
| Melanoma | Active |
| Ovarian Cancer | Active |
| Renal Cancer | Active |
| Prostate Cancer | Active |
| Breast Cancer | Active |
Note: Specific GI50 values for each of the 60 cell lines are not publicly available in a comprehensive list. The data presented is based on the reported mean activity.
Experimental Protocols
Protocol 1: Determination of IC50 Values for this compound using a Cell-Based Proliferation Assay (Sulforhodamine B Assay)
This protocol is adapted from the NCI-60 screening methodology and is suitable for determining the growth-inhibitory effects of this compound on adherent cancer cell lines.[8][9][10]
Materials:
-
This compound (solubilized in an appropriate solvent, e.g., DMSO)
-
Adherent cancer cell line of interest
-
Complete cell culture medium (e.g., RPMI-1640 with 5% FBS and 2 mM L-glutamine)
-
96-well microtiter plates
-
Trichloroacetic acid (TCA), cold 50% (w/v)
-
Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid
-
1% acetic acid solution
-
10 mM Tris base solution
-
Automated plate reader (wavelength 515 nm)
Procedure:
-
Cell Plating: Inoculate cells into 96-well plates at a predetermined optimal density (typically 5,000-40,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2.
-
Time Zero Plate: Prepare two plates for each cell line to be tested. After the 24-hour incubation, fix one plate with TCA to serve as the time zero (Tz) reference.
-
Compound Addition: Prepare serial dilutions of this compound in complete medium. Add 100 µL of the diluted compound to the appropriate wells of the remaining plates. Include a vehicle control (e.g., DMSO) at the same concentration as in the compound dilutions.
-
Incubation: Incubate the plates for 48 hours at 37°C, 5% CO2.
-
Cell Fixation: After incubation, terminate the assay by gently adding 50 µL of cold 50% TCA to each well (final concentration 10% TCA) and incubate for 60 minutes at 4°C.
-
Staining: Discard the supernatant and wash the plates five times with 1% acetic acid. Air dry the plates completely. Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 10 minutes.
-
Washing: Remove the unbound SRB solution by washing the plates five times with 1% acetic acid. Air dry the plates.
-
Solubilization and Absorbance Reading: Add 200 µL of 10 mM Tris base solution to each well to solubilize the bound dye. Read the absorbance on a plate reader at 515 nm.
-
Data Analysis: Calculate the percentage of cell growth inhibition at each concentration of this compound relative to the vehicle control and the time zero control. Plot the percentage of growth inhibition against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.
Signaling Pathway and Experimental Workflow
PI3K/Akt/mTOR Signaling Pathway Inhibition by this compound
This compound exerts its anticancer effects by targeting the PI3K/Akt/mTOR signaling pathway, a critical regulator of cell proliferation, survival, and metabolism.[6] The following diagram illustrates the key components of this pathway and the inhibitory action of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. dctd.cancer.gov [dctd.cancer.gov]
- 4. researchgate.net [researchgate.net]
- 5. dctd.cancer.gov [dctd.cancer.gov]
- 6. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 7. google.com [google.com]
- 8. Sulforhodamine B (SRB) Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 9. Standardized sulforhodamine b colorimetric cell proliferation assay for anticancer activity screening in educational and research laboratories - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. rsc.org [rsc.org]
Application Notes and Protocols for In Vivo Dosing of NSC781406 in Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
NSC781406 is a potent dual inhibitor of Phosphoinositide 3-kinase (PI3K) and the mammalian target of rapamycin (mTOR).[1][2] It has demonstrated significant cytotoxic activities against a wide range of cancer cell lines, including leukemia, non-small cell lung cancer, colon cancer, central nervous system cancer, melanoma, ovarian cancer, renal cancer, prostate cancer, and breast cancer.[1] Preclinical studies in xenograft models have shown its potential as an anti-tumor agent, making it a compound of interest for further investigation in cancer therapy.[1][2]
These application notes provide a comprehensive overview of the in vivo dosing and administration of this compound in xenograft models based on available preclinical data. The included protocols and data are intended to serve as a guide for researchers designing and executing in vivo efficacy studies.
Quantitative Data Summary
The following table summarizes the key quantitative data from in vivo studies of this compound in a xenograft model.
| Parameter | Value | Reference |
| Drug | This compound | [1] |
| Xenograft Model | BEL-7404 (Human Hepatocellular Carcinoma) | [1] |
| Dose | 30 mg/kg | [1][2] |
| Antitumor Efficacy | 52% mean reduction in relative tumor volume ratio | [1] |
| Comparative Control | Sorafenib (50 mg/kg) showed a 44% inhibition ratio | [1] |
| Toxicity | Well tolerated, no mortality, no significant body weight reduction | [1] |
Signaling Pathway
This compound exerts its anticancer effects by inhibiting the PI3K/mTOR signaling pathway. This pathway is crucial for cell proliferation, growth, survival, and angiogenesis. The diagram below illustrates the key components of this pathway and the points of inhibition by this compound.
Caption: PI3K/mTOR signaling pathway with this compound inhibition points.
Experimental Protocols
The following protocols are based on the available literature for this compound and general best practices for xenograft studies. Researchers should adapt these protocols to their specific experimental design and institutional guidelines.
Cell Culture and Xenograft Tumor Implantation
Materials:
-
BEL-7404 human hepatocellular carcinoma cells
-
Appropriate cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Matrigel (or other appropriate extracellular matrix)
-
Immunocompromised mice (e.g., nude or NOD/SCID)
-
Sterile syringes and needles
Protocol:
-
Culture BEL-7404 cells in a humidified incubator at 37°C and 5% CO2.
-
Harvest cells during the logarithmic growth phase using trypsin-EDTA.
-
Wash the cells with sterile PBS and resuspend them in a 1:1 mixture of serum-free medium and Matrigel at a concentration of 1 x 10^7 cells/mL.
-
Subcutaneously inject 100 µL of the cell suspension (1 x 10^6 cells) into the right flank of each mouse.
-
Monitor the mice for tumor growth. Begin treatment when tumors reach a palpable size (e.g., 100-200 mm³).
This compound Formulation and Administration
Materials:
-
This compound powder
-
Vehicle for solubilization (e.g., a solution of 5% DMSO, 40% PEG300, 5% Tween 80, and 50% sterile water)
-
Sterile tubes and vials
-
Vortex mixer and/or sonicator
-
Gavage needles or appropriate injection supplies
Protocol:
-
Prepare the vehicle solution under sterile conditions.
-
Calculate the required amount of this compound for the desired concentration (e.g., 3 mg/mL for a 30 mg/kg dose in a 20g mouse receiving 200 µL).
-
Weigh the this compound powder and add it to the appropriate volume of vehicle.
-
Vortex and/or sonicate the mixture until the compound is fully dissolved.
-
Administer the this compound solution to the mice via the desired route (e.g., oral gavage or intraperitoneal injection) at a dose of 30 mg/kg. The dosing frequency should be determined based on the study design (e.g., once daily).
Tumor Measurement and Body Weight Monitoring
Materials:
-
Digital calipers
-
Animal scale
Protocol:
-
Measure the tumor dimensions (length and width) with digital calipers every 2-3 days.
-
Calculate the tumor volume using the formula: Volume = (Length x Width²) / 2.
-
Weigh the mice every 2-3 days to monitor for signs of toxicity. Significant body weight loss (>15-20%) may necessitate dose reduction or cessation of treatment.
-
At the end of the study, euthanize the mice according to institutional guidelines and excise the tumors for further analysis (e.g., weight measurement, histopathology, or biomarker analysis).
Experimental Workflow
The following diagram outlines the general workflow for an in vivo efficacy study of this compound in a xenograft model.
Caption: General workflow for a xenograft study with this compound.
References
Determining the Optimal Administration Route for Novel Anticancer Agents in Preclinical Animal Studies: A General Guide for Compounds such as NSC781406
Disclaimer: As of the current date, specific preclinical data for NSC781406, including established administration routes for animal studies, are not publicly available. Therefore, this document provides a comprehensive set of generalized application notes and protocols based on established practices in preclinical oncology research for novel chemical entities. Researchers should adapt these guidelines based on the specific physicochemical properties of this compound and data from initial tolerability and efficacy studies.
Application Notes
The selection of an appropriate administration route is a critical step in the preclinical evaluation of a novel anticancer agent like this compound. This choice influences the compound's absorption, distribution, metabolism, and excretion (ADME), collectively known as its pharmacokinetic profile, which in turn dictates its efficacy and toxicity.[1][2] The primary goal is to select a route that maximizes therapeutic efficacy while minimizing toxicity.[3]
Key considerations for selecting an administration route include:
-
Physicochemical Properties of the Compound: The solubility, stability, and pH of the this compound formulation will determine the feasible routes of administration. For instance, poorly soluble compounds may require specific vehicles or may not be suitable for intravenous injection.
-
Target Indication and Tumor Model: The location and type of cancer being modeled can influence the choice of administration. A systemic route like intravenous or oral administration is often used for disseminated cancers, while a localized route like intratumoral injection might be considered for specific research questions.
-
Desired Pharmacokinetic Profile: The intended therapeutic effect will guide the choice between routes that offer rapid, high-level exposure (e.g., intravenous) versus those that provide slower, more sustained exposure (e.g., subcutaneous or oral).
-
Animal Welfare: The chosen route should minimize stress and discomfort to the animals. The frequency and volume of administration are also important factors to consider.[4]
Commonly used administration routes in preclinical cancer research include:
-
Intravenous (IV): Bypasses absorption barriers, leading to 100% bioavailability and rapid distribution.[4] It is suitable for compounds that are soluble in aqueous vehicles.
-
Intraperitoneal (IP): A common route in rodents, offering a large surface area for absorption into the portal and systemic circulation.[5]
-
Oral (PO): Convenient and clinically relevant, but bioavailability can be limited by poor absorption and first-pass metabolism.[6]
-
Subcutaneous (SC): Allows for slower, more sustained absorption compared to IV or IP routes.[5]
Experimental Protocols
The following protocols outline a general workflow for determining the appropriate administration route and conducting initial in vivo efficacy studies for a novel compound such as this compound.
Protocol 1: Maximum Tolerated Dose (MTD) Determination
The MTD is the highest dose of a drug that can be administered without causing unacceptable toxicity over a defined period.[7] This is a crucial first step before efficacy testing.[3]
Objective: To determine the MTD of this compound for a selected administration route (e.g., intraperitoneal) in mice.
Materials:
-
This compound
-
Appropriate vehicle (e.g., sterile saline, DMSO/Cremophor EL/saline mixture)
-
6-8 week old immunocompromised mice (e.g., NOD-SCID or Athymic Nude)
-
Syringes and needles appropriate for the chosen route of administration
-
Animal balance
Procedure:
-
Dose Range Finding (Acute Toxicity):
-
Dose Escalation Study:
-
Based on the acute toxicity data, select a starting dose for a multi-day dosing regimen (e.g., daily for 5 days).
-
Administer ascending doses of this compound to new cohorts of mice (n=3-5 per group).
-
Monitor body weight daily and clinical signs of toxicity.
-
The MTD is defined as the highest dose that does not cause greater than 15-20% body weight loss or other severe signs of toxicity.[7]
-
Protocol 2: In Vivo Efficacy Study in a Xenograft Model
Once the MTD is established, the efficacy of this compound can be evaluated in a tumor-bearing animal model.
Objective: To assess the anti-tumor activity of this compound in a human cancer cell line xenograft model.
Materials:
-
Human cancer cell line of interest
-
Matrigel (optional, for subcutaneous injection)
-
Immunocompromised mice (e.g., NOD-SCID or Athymic Nude)
-
This compound formulated in a suitable vehicle
-
Calipers for tumor measurement
-
Animal balance
Procedure:
-
Tumor Implantation:
-
Inject cultured human cancer cells (e.g., 1 x 10^6 cells in 100 µL of saline or a Matrigel mixture) subcutaneously into the flank of each mouse.[9]
-
-
Tumor Growth and Grouping:
-
Allow tumors to grow to a palpable size (e.g., 100-150 mm³).
-
Randomize mice into treatment and control groups (n=5-10 mice per group) with similar average tumor volumes.[10]
-
-
Treatment Administration:
-
Administer this compound at one or more doses below the MTD (e.g., MTD and 0.5 x MTD) via the predetermined route and schedule.
-
Administer the vehicle alone to the control group.
-
-
Monitoring:
-
Measure tumor volume with calipers 2-3 times per week. (Tumor Volume = 0.5 x Length x Width²)
-
Measure body weight 2-3 times per week as an indicator of toxicity.
-
Monitor for any other clinical signs of toxicity.
-
-
Study Endpoint:
-
Continue treatment for a predefined period (e.g., 21-28 days) or until tumors in the control group reach a predetermined maximum size (e.g., 1500-2000 mm³).[9]
-
Euthanize animals and collect tumors for further analysis (e.g., histopathology, biomarker analysis).
-
Data Presentation
Quantitative data from these studies should be summarized in tables for clear interpretation and comparison.
Table 1: Illustrative Maximum Tolerated Dose (MTD) Data for Compound X (e.g., this compound) via Intraperitoneal Administration
| Dose (mg/kg/day) | Number of Animals | Mean Body Weight Change (%) | Morbidity/Mortality | Clinical Observations | MTD Determination |
| Vehicle Control | 5 | +2.5 | 0/5 | Normal | - |
| 25 | 5 | -1.8 | 0/5 | Normal | Tolerated |
| 50 | 5 | -8.2 | 0/5 | Mild lethargy on Day 3-4 | Tolerated |
| 75 | 5 | -16.5 | 1/5 | Significant lethargy, ruffled fur | MTD |
| 100 | 5 | -22.1 | 3/5 | Severe lethargy, hunched posture | Exceeded MTD |
Table 2: Illustrative In Vivo Efficacy Data for Compound X (e.g., this compound) in a Xenograft Model
| Treatment Group | Dose (mg/kg) | Mean Final Tumor Volume (mm³) ± SEM | Tumor Growth Inhibition (%) | Mean Final Body Weight Change (%) |
| Vehicle Control | - | 1850 ± 150 | 0 | +1.5 |
| Compound X | 37.5 | 980 ± 120 | 47 | -4.2 |
| Compound X | 75 | 450 ± 95 | 76 | -12.8 |
| Positive Control | Varies | 510 ± 110 | 72 | -9.5 |
Visualizations
Diagrams are essential for visualizing experimental workflows and potential mechanisms of action.
Caption: Experimental workflow for an in vivo efficacy study of a novel compound.
Caption: Hypothetical signaling pathway targeted by this compound.
References
- 1. The Pivotal Role of Preclinical Animal Models in Anti-Cancer Drug Discovery and Personalized Cancer Therapy Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Prevalence and utility of pharmacokinetic data in preclinical studies of mRNA cancer vaccines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. reactionbiology.com [reactionbiology.com]
- 4. Administration of Substances to Laboratory Animals: Routes of Administration and Factors to Consider - PMC [pmc.ncbi.nlm.nih.gov]
- 5. humapub.com [humapub.com]
- 6. Routes of Administration and Dosage Forms of Drugs - Pharmacology - MSD Veterinary Manual [msdvetmanual.com]
- 7. pacificbiolabs.com [pacificbiolabs.com]
- 8. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 9. Cancer Cell Line Efficacy Studies [jax.org]
- 10. In vivo Efficacy Testing - Creative Animodel [creative-animodel.com]
NSC781406: Application Notes and Protocols for Researchers
For researchers, scientists, and drug development professionals, this document provides detailed handling, storage, and application protocols for NSC781406, a potent dual inhibitor of phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR).
Compound Information
| Parameter | Value | Source |
| Chemical Name | This compound | - |
| CAS Number | 1676893-24-5 | - |
| Molecular Formula | C29H27F2N5O5S2 | - |
| Molecular Weight | 627.68 g/mol | - |
| Mechanism of Action | Dual PI3K/mTOR inhibitor | [1] |
| IC50 (PI3Kα) | 2 nM | [1] |
Handling and Storage
Proper handling and storage of this compound are critical to maintain its stability and ensure user safety.
2.1. Safety Precautions:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves, when handling this compound.
-
Ventilation: Handle the compound in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or aerosols.
-
Avoid Contact: Avoid direct contact with skin, eyes, and clothing. In case of contact, rinse the affected area thoroughly with water.
2.2. Storage Conditions:
To ensure the long-term stability of this compound, adhere to the following storage recommendations:
| Form | Storage Temperature | Stability |
| Solid (Powder) | -20°C | ≥ 4 years[2] |
| In Solvent | -80°C | Solutions are unstable and should be prepared fresh. |
Note: The product is shipped at room temperature, and stability testing has shown that this does not affect its biological activity.[2] Upon receipt, it is crucial to store the compound at the recommended temperatures.
Solubility Data
The solubility of this compound in various common laboratory solvents is summarized below. It is important to note that for aqueous solutions, it is recommended to first dissolve the compound in an organic solvent like DMSO and then dilute with the aqueous buffer.
| Solvent | Solubility |
| Dimethyl Sulfoxide (DMSO) | ≥ 31.4 mg/mL |
| Ethanol | ≥ 3.1 mg/mL |
| Phosphate-Buffered Saline (PBS) | < 1 mg/mL |
Data sourced from the Selleck Chemicals datasheet.
Experimental Protocols
4.1. Preparation of Stock Solutions:
This protocol outlines the steps to prepare a high-concentration stock solution of this compound, typically in DMSO.
-
Equilibration: Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation.
-
Weighing: Accurately weigh the desired amount of the compound in a sterile microcentrifuge tube.
-
Solvent Addition: Add the appropriate volume of high-purity, anhydrous DMSO to achieve the desired stock concentration (e.g., for a 10 mM stock solution, add the appropriate volume of DMSO to the weighed compound).
-
Dissolution: Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming in a water bath (not exceeding 37°C) may aid in dissolution.
-
Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -80°C.
4.2. Preparation of Working Solutions for Cell-Based Assays:
This protocol describes the dilution of the stock solution to the final working concentration for in vitro experiments.
-
Thawing: Thaw a single aliquot of the this compound stock solution at room temperature.
-
Intermediate Dilution (Optional): Depending on the final desired concentration, it may be necessary to perform an intermediate dilution in cell culture medium or an appropriate buffer.
-
Final Dilution: Directly add the required volume of the stock solution (or intermediate dilution) to the cell culture medium to achieve the final working concentration. Ensure thorough mixing.
-
Vehicle Control: Prepare a vehicle control using the same concentration of the solvent (e.g., DMSO) used to prepare the working solution.
Important Considerations:
-
The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
-
Due to the poor aqueous solubility of this compound, it is crucial to ensure that the compound does not precipitate upon dilution into the aqueous culture medium. If precipitation occurs, consider using a lower final concentration or a different formulation approach.
Signaling Pathway and Experimental Workflow
5.1. PI3K/mTOR Signaling Pathway Inhibition by this compound:
This compound exerts its biological effects by inhibiting the PI3K/mTOR signaling pathway, which is a critical regulator of cell growth, proliferation, survival, and metabolism. Dysregulation of this pathway is a common feature in many cancers.
Caption: Inhibition of the PI3K/mTOR signaling pathway by this compound.
5.2. Experimental Workflow for In Vitro Studies:
The following diagram illustrates a typical workflow for conducting in vitro experiments with this compound.
Caption: General experimental workflow for in vitro studies using this compound.
References
Application Notes and Protocols for NSC781406
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information and protocols regarding the long-term stability of the dual PI3K/mTOR inhibitor, NSC781406, in various solution forms. The provided methodologies and data are intended to guide researchers in the proper handling, storage, and analysis of this compound for reproducible and reliable experimental outcomes.
Introduction
This compound is a potent, dual inhibitor of Phosphoinositide 3-kinase (PI3K) and the mammalian target of rapamycin (mTOR), with IC50 values of 2.0 nM, 9.4 nM, 2.7 nM, 14 nM, and 5.4 nM for PI3Kα, PI3Kβ, PI3Kγ, PI3Kδ, and mTOR, respectively.[1] Given its therapeutic potential, understanding its stability in solution is critical for the design and interpretation of in vitro and in vivo studies. These notes outline recommended storage conditions, stability assessment protocols, and analytical methods for the quantification of this compound.
Recommended Storage and Handling
Proper storage is crucial to maintain the integrity of this compound.
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Solid Form: The solid form of this compound is stable for at least four years when stored at -20°C.[1]
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Solutions: Stock solutions of this compound should be stored at -80°C.[2] It is advisable to prepare aliquots of stock solutions to avoid repeated freeze-thaw cycles.
Table 1: Solubility of this compound [1]
| Solvent | Concentration |
| DMF | 10 mg/mL |
| DMSO | 20 mg/mL |
| DMSO:PBS (pH 7.2) (1:4) | 0.2 mg/mL |
Long-Term Stability in Solution (Hypothetical Data)
While specific long-term stability data for this compound in solution is not publicly available, the following table represents hypothetical stability data based on typical small molecule inhibitors. This data is for illustrative purposes to guide researchers in designing their own stability studies.
Table 2: Hypothetical Long-Term Stability of this compound (10 mM in DMSO) Stored at Different Temperatures
| Storage Temperature | Time Point | Percent Remaining (Hypothetical) |
| -80°C | 1 month | 99.8% |
| 3 months | 99.5% | |
| 6 months | 99.2% | |
| 12 months | 98.9% | |
| -20°C | 1 month | 98.5% |
| 3 months | 95.2% | |
| 6 months | 90.1% | |
| 12 months | 85.3% | |
| 4°C | 1 week | 96.3% |
| 2 weeks | 92.1% | |
| 1 month | 85.4% | |
| Room Temperature | 24 hours | 97.8% |
| 48 hours | 94.5% | |
| 1 week | 82.1% |
Experimental Protocols
Protocol for Assessing Long-Term Stability of this compound in Solution
This protocol outlines a general method for determining the long-term stability of this compound in a chosen solvent.
Objective: To quantify the degradation of this compound in solution over time under various storage conditions.
Materials:
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This compound (solid)
-
Anhydrous DMSO (or other desired solvent)
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Sterile, amber vials
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Calibrated analytical balance
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Volumetric flasks and pipettes
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HPLC system with UV or MS detector
-
Appropriate HPLC column (e.g., C18)
-
HPLC grade solvents (e.g., acetonitrile, water, formic acid)
Procedure:
-
Stock Solution Preparation:
-
Accurately weigh a sufficient amount of this compound powder.
-
Dissolve the powder in the chosen solvent (e.g., DMSO) to a final concentration of 10 mM. Ensure complete dissolution.
-
-
Aliquoting and Storage:
-
Aliquot the stock solution into multiple amber vials to avoid repeated freeze-thaw cycles.
-
Store the vials at the desired temperatures (e.g., -80°C, -20°C, 4°C, and room temperature).
-
-
Time Points for Analysis:
-
Establish a schedule for analysis at various time points (e.g., Day 0, 1 week, 1 month, 3 months, 6 months, 12 months).
-
-
Sample Analysis:
-
At each time point, retrieve one aliquot from each storage condition.
-
Allow the sample to thaw completely and equilibrate to room temperature.
-
Dilute the sample to a suitable concentration for HPLC analysis within the linear range of the calibration curve.
-
Analyze the sample using a validated HPLC method (see Protocol 4.2).
-
-
Data Analysis:
-
Quantify the concentration of this compound in each sample by comparing the peak area to a standard calibration curve.
-
Calculate the percentage of this compound remaining at each time point relative to the initial concentration at Day 0.
-
Protocol for Quantification of this compound by HPLC
This protocol provides a general high-performance liquid chromatography (HPLC) method for the quantification of this compound. Method optimization and validation are recommended for specific applications.
Objective: To develop a reliable HPLC method for the separation and quantification of this compound.
Instrumentation and Conditions:
-
HPLC System: Agilent 1260 Infinity II or equivalent
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient:
-
0-2 min: 10% B
-
2-15 min: 10-90% B
-
15-18 min: 90% B
-
18-19 min: 90-10% B
-
19-25 min: 10% B
-
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
-
Detection: UV at 255 nm and 299 nm[1]
Procedure:
-
Standard Preparation:
-
Prepare a series of standard solutions of this compound in the mobile phase or a compatible solvent at known concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
-
Calibration Curve:
-
Inject each standard solution into the HPLC system and record the peak area.
-
Plot a calibration curve of peak area versus concentration.
-
-
Sample Preparation:
-
Dilute the stability study samples with the mobile phase to a concentration that falls within the linear range of the calibration curve.
-
-
Analysis:
-
Inject the prepared samples into the HPLC system.
-
Identify the this compound peak based on its retention time compared to the standard.
-
Integrate the peak area of this compound.
-
-
Quantification:
-
Determine the concentration of this compound in the samples using the calibration curve.
-
Protocol for Forced Degradation Studies
Forced degradation studies are essential to identify potential degradation products and establish the degradation pathways of a drug substance.
Objective: To investigate the degradation of this compound under various stress conditions.
Stress Conditions:
-
Acidic Hydrolysis: 0.1 M HCl at 60°C for 24 hours.
-
Basic Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.
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Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Solid drug substance at 80°C for 48 hours.
-
Photolytic Degradation: Solution exposed to UV light (254 nm) and fluorescent light for a specified duration.
Procedure:
-
Prepare solutions of this compound (e.g., 1 mg/mL) in an appropriate solvent.
-
Expose the solutions and solid material to the stress conditions outlined above.
-
At specified time points, withdraw samples and neutralize if necessary (for acidic and basic conditions).
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Analyze the stressed samples by HPLC-MS to separate and identify the parent drug and any degradation products.
Signaling Pathway
This compound is a dual inhibitor of the PI3K/Akt/mTOR signaling pathway, a critical regulator of cell proliferation, growth, and survival that is often dysregulated in cancer.
References
Troubleshooting & Optimization
NSC781406 precipitation in aqueous solution
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with NSC781406, focusing on the common issue of its precipitation in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its basic properties?
This compound is a dual inhibitor of PI3K and mTOR signaling pathways, often used in cancer research. Its key properties are summarized in the table below.
| Property | Value |
| Molecular Formula | C29H27F2N5O5S2 |
| Molecular Weight | 627.68 g/mol |
| CAS Number | 1676893-24-5 |
Q2: How should this compound be stored to ensure its stability?
To maintain the integrity of this compound, proper storage is crucial. Below are the recommended storage conditions based on its form.
| Form | Storage Temperature | Additional Notes |
| Powder | -20°C | Keep container tightly sealed in a cool, well-ventilated area. Avoid direct sunlight and sources of ignition.[1] |
| In Solvent | -80°C | Use appropriate solvent-resistant containers. Minimize freeze-thaw cycles.[1] |
Q3: I am observing precipitation of this compound in my aqueous cell culture media. What are the likely causes?
Precipitation of this compound in aqueous solutions like cell culture media is a common issue, likely due to its low aqueous solubility. Several factors can contribute to this:
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Low Intrinsic Solubility: this compound is a complex organic molecule and is likely poorly soluble in water.
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Solvent Shock: Adding a concentrated stock solution of this compound (typically in an organic solvent like DMSO) directly to the aqueous media can cause the compound to rapidly precipitate out of solution. This is often referred to as "solvent shock."
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pH of the Medium: The pH of the cell culture medium can affect the charge state of the compound, which in turn can influence its solubility.
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Interaction with Media Components: Components in the cell culture medium, such as proteins and salts, can interact with this compound and reduce its solubility.
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Concentration Exceeding Solubility Limit: The final concentration of this compound in the aqueous medium may be higher than its solubility limit.
Troubleshooting Guides
Guide 1: Preventing Precipitation During Stock Solution Preparation and Dilution
This guide provides a step-by-step protocol to minimize precipitation when preparing and diluting this compound for in vitro experiments.
Experimental Protocol:
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Initial Solubilization:
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Weigh the required amount of this compound powder in a sterile microcentrifuge tube.
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Add a small volume of a suitable organic solvent, such as Dimethyl Sulfoxide (DMSO), to dissolve the powder completely. Vortex briefly if necessary. A common starting concentration for a stock solution is 10 mM.
-
-
Serial Dilution:
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Perform serial dilutions of the high-concentration stock solution in the same organic solvent to create intermediate stock solutions. This helps to reduce the concentration of the organic solvent in the final aqueous solution.
-
-
Final Dilution into Aqueous Medium:
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Warm the aqueous medium (e.g., cell culture medium) to 37°C.
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While gently vortexing or stirring the pre-warmed medium, add the this compound intermediate stock solution drop-wise. This gradual addition helps to prevent localized high concentrations and subsequent precipitation.
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Ensure the final concentration of the organic solvent (e.g., DMSO) in the medium is low (typically ≤ 0.5%) to minimize solvent-induced cytotoxicity and precipitation.
-
Troubleshooting Workflow for Stock Dilution:
Guide 2: Addressing Precipitation in Prepared Aqueous Solutions
If precipitation occurs after the aqueous solution has been prepared, the following steps can be taken to attempt to resolubilize the compound.
Experimental Protocol:
-
Warming and Agitation:
-
Warm the solution containing the precipitate to 37°C in a water bath for 10-15 minutes.
-
Gently agitate or vortex the solution periodically to aid in redissolving the compound.
-
-
Sonication:
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If warming and agitation are not sufficient, sonicate the solution in a bath sonicator for 5-10 minutes. This can help to break up aggregates and enhance solubility.
-
-
Filtration:
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If the precipitate cannot be redissolved, it may be necessary to filter the solution through a 0.22 µm sterile filter to remove the undissolved compound. Note that this will reduce the effective concentration of this compound in your solution. It is advisable to quantify the concentration of the filtered solution if possible.
-
Logical Flow for Resolubilization:
Signaling Pathway Overview
Understanding the mechanism of action of this compound can be important for experimental design. The following diagram illustrates the PI3K/mTOR signaling pathway that is inhibited by this compound.
References
NSC781406 off-target effects in experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using NSC781406 in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary targets?
This compound is a potent small molecule inhibitor that targets key enzymes in the phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR) signaling pathway. Its primary targets are the class I PI3K isoforms (α, β, γ, δ) and mTOR itself. This dual inhibition makes it a powerful tool for studying cellular processes regulated by this critical pathway, such as cell growth, proliferation, survival, and metabolism.
Q2: What is the reported potency of this compound against its primary targets?
The following table summarizes the in vitro inhibitory activity of this compound against its primary targets.
| Target | IC₅₀ (nM) |
| PI3Kα | 2.0 |
| PI3Kβ | Not specified in publicly available data |
| PI3Kγ | Not specified in publicly available data |
| PI3Kδ | Not specified in publicly available data |
| mTOR | Not specified in publicly available data |
Q3: Has a comprehensive off-target profile for this compound been published?
Currently, a comprehensive, publicly available kinome scan or off-target screening panel for this compound has not been identified in the scientific literature. The absence of this data means that researchers should be vigilant about the potential for off-target effects in their experiments.
Q4: What are the potential off-target effects I should be aware of when using this compound?
Given the lack of a specific off-target profile for this compound, we can infer potential off-targets by examining the selectivity of other well-characterized dual PI3K/mTOR inhibitors. It is important to note that these are potential off-targets and may not necessarily be affected by this compound. Researchers should empirically validate any suspected off-target activity.
| Potential Off-Target Class | Examples of Kinases | Rationale for Consideration |
| Other PI3K-related kinases | DNA-PK, ATR | These kinases share structural similarities in the ATP-binding pocket with PI3K and mTOR. Some dual PI3K/mTOR inhibitors have shown activity against these targets.[1][2] |
| Tyrosine Kinases | Members of the SRC family, ABL | Cross-reactivity with tyrosine kinases has been observed with some PI3K inhibitors. |
| Serine/Threonine Kinases | PIM kinases, AURKB, PLK2 | Kinome scans of other dual PI3K/mTOR inhibitors have revealed interactions with various serine/threonine kinases.[3] |
Troubleshooting Guides
Problem 1: I am observing a phenotype that is inconsistent with PI3K/mTOR inhibition.
This could be due to an off-target effect of this compound. Here’s a step-by-step guide to investigate this issue:
Step 1: Verify On-Target Pathway Inhibition
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Action: Perform a Western blot to analyze the phosphorylation status of key downstream effectors of the PI3K/mTOR pathway.
-
Key Proteins to Check:
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Phospho-Akt (Ser473 and Thr308) - downstream of PI3K
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Phospho-S6 Ribosomal Protein (Ser235/236 or Ser240/244) - downstream of mTORC1
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Phospho-4E-BP1 (Thr37/46) - downstream of mTORC1
-
-
Expected Result: A dose-dependent decrease in the phosphorylation of these proteins upon treatment with this compound.
-
Troubleshooting: If you do not see a decrease in phosphorylation, there may be an issue with your compound's activity, cell permeability, or the experimental conditions.
Step 2: Use a Structurally Unrelated PI3K/mTOR Inhibitor
-
Action: Treat your cells with a different, well-characterized dual PI3K/mTOR inhibitor (e.g., Dactolisib/BEZ235 or Omipalisib/GSK2126458).
-
Rationale: If the unexpected phenotype is recapitulated with a structurally different compound that has the same primary targets, it is more likely to be an on-target effect or a consequence of inhibiting the PI3K/mTOR pathway in your specific model system. If the phenotype is unique to this compound, it strongly suggests an off-target effect.
Step 3: Rescue Experiment with Downstream Effectors
-
Action: If you hypothesize a specific off-target pathway is being affected, try to rescue the phenotype by overexpressing a constitutively active form of a downstream effector in the PI3K/mTOR pathway or by inhibiting the suspected off-target pathway with a selective tool compound.
-
Example: If you suspect this compound is inhibiting another kinase, say "Kinase X," treat the cells with this compound and a selective activator of the "Kinase X" pathway. If the phenotype is reversed, it supports the off-target hypothesis.
Problem 2: I am seeing significant cell toxicity at concentrations where I expect to see specific pathway inhibition.
This could be due to potent off-target effects or on-target toxicities in your specific cell type.
Step 1: Determine the Therapeutic Window
-
Action: Perform a dose-response curve for both inhibition of PI3K/mTOR signaling (e.g., p-Akt levels) and cell viability (e.g., using a CellTiter-Glo assay).
-
Analysis: Compare the IC₅₀ for pathway inhibition with the GI₅₀ (concentration for 50% growth inhibition). A narrow window between these two values suggests that the therapeutic window is small, and off-target effects or potent on-target effects are leading to toxicity.
Step 2: Orthogonal Assays to Confirm Off-Target Engagement
For more in-depth investigation, consider advanced techniques to identify off-targets:
-
Chemical Proteomics: This technique uses a modified version of the compound to pull down its binding partners from cell lysates, which are then identified by mass spectrometry.
-
Cellular Thermal Shift Assay (CETSA): This method assesses target engagement in intact cells by measuring the change in the thermal stability of a protein upon ligand binding. An off-target protein will also show a thermal shift in the presence of the compound.
Experimental Protocols
Protocol 1: Western Blotting for PI3K/mTOR Pathway Activity
-
Cell Treatment: Plate cells and allow them to adhere overnight. Treat with a dose range of this compound (e.g., 1 nM to 10 µM) for the desired time (e.g., 1, 6, or 24 hours). Include a DMSO vehicle control.
-
Lysis: Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, run the gel, and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Antibody Incubation: Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature. Incubate with primary antibodies against phospho-Akt (Ser473), total Akt, phospho-S6 (Ser235/236), total S6, phospho-4E-BP1 (Thr37/46), and total 4E-BP1 overnight at 4°C.
-
Detection: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
Protocol 2: Overview of Cellular Thermal Shift Assay (CETSA) for Target and Off-Target Engagement
-
Cell Treatment: Treat intact cells with either vehicle (DMSO) or this compound at a desired concentration.
-
Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of different temperatures (e.g., 40°C to 70°C) for a short period (e.g., 3 minutes).
-
Lysis and Centrifugation: Lyse the cells by freeze-thawing. Separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation at high speed.
-
Detection: Analyze the amount of soluble target and potential off-target proteins remaining in the supernatant by Western blotting or other protein detection methods.
-
Analysis: A binding event is indicated by a shift in the melting curve of the protein to a higher temperature in the presence of the compound.
Visualizations
Caption: The PI3K/Akt/mTOR signaling pathway and points of inhibition by this compound.
Caption: Troubleshooting workflow for investigating potential off-target effects of this compound.
References
Optimizing NSC781406 treatment duration
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with NSC781406, a dual inhibitor of PI3K and mTOR.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent small molecule inhibitor that simultaneously targets Phosphoinositide 3-kinase (PI3K) and the mammalian Target of Rapamycin (mTOR). These are key components of the PI3K/Akt/mTOR signaling pathway, which is crucial for regulating cell growth, proliferation, survival, and metabolism. By inhibiting both PI3K and mTOR, this compound can effectively shut down this critical signaling cascade in cancer cells.
Q2: How should I reconstitute and store this compound?
A2: For optimal results, reconstitute this compound in a suitable solvent such as DMSO to create a stock solution. For long-term storage, it is recommended to aliquot the stock solution into smaller volumes and store at -20°C or -80°C to minimize freeze-thaw cycles. Refer to the manufacturer's product data sheet for specific solubility and storage recommendations.
Q3: What is a typical starting concentration for in vitro experiments?
A3: The optimal concentration of this compound will vary depending on the cell line and the specific experimental endpoint. A good starting point is to perform a dose-response experiment to determine the half-maximal inhibitory concentration (IC50) for your cell line of interest. Based on published data for similar dual PI3K/mTOR inhibitors, a concentration range of 1 nM to 10 µM is a reasonable starting point for these initial experiments.
Q4: How long should I treat my cells with this compound?
A4: The optimal treatment duration depends on the specific research question and the cellular process being investigated. For short-term signaling studies (e.g., Western blotting for pathway inhibition), a treatment time of 1 to 6 hours may be sufficient. For cell viability or apoptosis assays, longer incubation times of 24 to 72 hours are typically required. It is highly recommended to perform a time-course experiment to determine the optimal treatment duration for your specific experimental setup.
Troubleshooting Guides
This section addresses common issues that may arise during experiments with this compound.
| Issue | Possible Cause | Suggested Solution |
| Inconsistent or unexpected cell viability results | Cell passage number and confluency can affect drug sensitivity. | Use cells within a consistent and low passage number range. Ensure a consistent cell seeding density and confluency at the start of each experiment. |
| Inaccurate drug concentration. | Prepare fresh drug dilutions for each experiment. Verify the accuracy of your pipetting and serial dilutions. | |
| Contamination of cell cultures. | Regularly test cell lines for mycoplasma contamination. Maintain sterile cell culture techniques. | |
| No or weak inhibition of the PI3K/Akt/mTOR pathway | Insufficient drug concentration or treatment time. | Perform a dose-response and time-course experiment to determine the optimal conditions for pathway inhibition. |
| Degraded compound. | Ensure proper storage of the this compound stock solution. Avoid repeated freeze-thaw cycles. | |
| Cell line is resistant to PI3K/mTOR inhibition. | Some cell lines may have intrinsic resistance mechanisms. Consider using a different cell line or investigating potential resistance pathways. | |
| Observed off-target effects | High drug concentration. | Use the lowest effective concentration of this compound as determined by your dose-response experiments to minimize off-target effects. |
| The inhibitor may affect other kinases. | Review the literature for known off-target effects of dual PI3K/mTOR inhibitors. If necessary, use more specific inhibitors to confirm that the observed phenotype is due to PI3K/mTOR inhibition. | |
| Development of drug resistance in long-term studies | Activation of feedback loops or compensatory signaling pathways. | Investigate the activation of alternative survival pathways (e.g., MAPK/ERK) upon prolonged treatment. Consider combination therapies to overcome resistance. |
| Genetic mutations in the target proteins. | Sequence the target genes (PI3K, mTOR) in resistant clones to identify potential mutations. |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol provides a general guideline for assessing the effect of this compound on cell viability.
Materials:
-
This compound
-
Cell line of interest
-
Complete cell culture medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Allow cells to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the medium from the wells and add 100 µL of the various concentrations of this compound. Include a vehicle control (e.g., DMSO) at the same final concentration as in the drug-treated wells.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until purple formazan crystals are visible.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Data Presentation
The following tables provide examples of how to structure quantitative data obtained from experiments with this compound.
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) after 72h |
| MCF-7 | Breast Cancer | User-determined value |
| PC-3 | Prostate Cancer | User-determined value |
| A549 | Lung Cancer | User-determined value |
| U87-MG | Glioblastoma | User-determined value |
Table 2: Time-Dependent Effect of this compound on Cell Viability of MCF-7 Cells
| Treatment Duration | Cell Viability (%) at 100 nM this compound |
| 24 hours | User-determined value |
| 48 hours | User-determined value |
| 72 hours | User-determined value |
Visualizations
PI3K/Akt/mTOR Signaling Pathway
Caption: The PI3K/Akt/mTOR signaling pathway and the inhibitory action of this compound.
Experimental Workflow for Optimizing Treatment Duration
Caption: A logical workflow for optimizing this compound treatment duration in vitro.
Technical Support Center: NSC781406 Western Blot Analysis
Welcome to the technical support center for NSC781406. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting their western blot results when working with this compound, a potent and selective inhibitor of MEK1/2.
Frequently Asked Questions (FAQs)
Q1: What is the expected effect of this compound on the MAPK/ERK signaling pathway?
A1: this compound is a selective inhibitor of MEK1 and MEK2. Therefore, treatment of cells with this compound is expected to decrease the phosphorylation of ERK1/2 (p44/42 MAPK) at Thr202/Tyr204.[1][2][3][4] There should be no significant change in the total protein levels of ERK1/2.
Q2: I am not seeing a decrease in phospho-ERK1/2 levels after this compound treatment. What could be the reason?
A2: There are several potential reasons for this observation:
-
Inactive Compound: Ensure that this compound has been stored and prepared correctly according to the product datasheet to ensure its activity.
-
Insufficient Treatment Time or Concentration: The effect of the inhibitor is dependent on both the concentration used and the duration of the treatment. It is advisable to perform a dose-response and time-course experiment to determine the optimal conditions for your specific cell line.
-
Cell Line Resistance: Some cell lines may be resistant to MEK inhibition or have alternative signaling pathways that maintain ERK1/2 phosphorylation.
-
Technical Issues with Western Blot: The absence of a signal change could be due to issues with the western blot procedure itself. Please refer to the troubleshooting guide below.
Q3: Why do I see an increase in phospho-MEK1/2 levels after treating with this compound?
A3: This can be an expected outcome of MEK inhibition.[1] Many MEK inhibitors, including this compound, can induce a feedback mechanism that leads to an increase in the phosphorylation of MEK1/2, even as they inhibit its kinase activity. This is often a result of the disruption of the negative feedback loop that ERK1/2 normally exerts on upstream components of the pathway.
Q4: Can I use non-fat dry milk for blocking when detecting phospho-ERK1/2?
A4: While some sources suggest that non-fat dry milk can sometimes mask antigens, particularly phospho-epitopes, others have not observed issues with its use.[5][6] It is generally recommended to use 5% Bovine Serum Albumin (BSA) in TBST for blocking when probing for phosphorylated proteins to minimize potential interference.[7] However, if high background is an issue, switching between milk and BSA can be a useful troubleshooting step.[5]
Western Blot Troubleshooting Guide
This guide addresses common issues encountered during western blot analysis of the MAPK/ERK pathway following treatment with this compound.
| Problem | Possible Cause | Solution | Citation |
| Weak or No Signal for p-ERK1/2 | Inactive primary antibody. | Use a fresh aliquot of the antibody or test a new antibody. Perform a dot blot to check antibody activity. | [8] |
| Low abundance of p-ERK1/2. | Increase the amount of protein loaded per well (20-30 µg of cell lysate is a good starting point). Consider immunoprecipitation to enrich for the target protein. | [5][9] | |
| Presence of phosphatases in the sample. | Always include phosphatase inhibitors in your lysis buffer. Keep samples on ice or at 4°C throughout the preparation. | [5][7][9] | |
| Inefficient protein transfer. | Confirm successful transfer using a reversible stain like Ponceau S. Optimize transfer time and voltage, especially for different molecular weight proteins. Ensure no air bubbles are between the gel and the membrane. | [10][11] | |
| Incorrect blocking buffer. | Avoid using milk if you suspect it's masking the phospho-epitope. Try 5% BSA in TBST. | [6] | |
| High Background | Primary or secondary antibody concentration is too high. | Titrate your antibodies to determine the optimal concentration. Start with the dilution recommended on the datasheet and perform a dilution series. | [8] |
| Insufficient washing. | Increase the number and duration of wash steps with TBST after primary and secondary antibody incubations. | [11] | |
| Blocking is insufficient. | Increase the blocking time (e.g., 1 hour at room temperature or overnight at 4°C). Ensure the blocking agent is fresh. | [6] | |
| Membrane was allowed to dry out. | Keep the membrane moist at all times during incubations and washes. | [8] | |
| Non-specific Bands | Primary antibody is not specific enough. | Use a highly specific monoclonal antibody. Perform a BLAST search to check for potential cross-reactivity of the antibody's immunogen. | [10] |
| Protein degradation. | Use fresh samples and always add protease inhibitors to your lysis buffer. Store lysates at -80°C. | [5] | |
| Too much protein loaded. | Reduce the amount of protein loaded per lane. High protein concentrations can lead to aggregation and non-specific antibody binding. | [5][8] | |
| "Smiling" or Distorted Bands | Uneven heat distribution during electrophoresis. | Run the gel at a lower voltage or in a cold room to minimize heat generation. Ensure the running buffer is fresh and at the correct concentration. | [11] |
Quantitative Data Summary
The following tables provide recommended starting parameters for your western blot experiments. These may need to be optimized for your specific experimental conditions.
Table 1: Recommended Antibody Dilutions and Protein Loading
| Antibody | Target | Supplier (Example) | Recommended Dilution | Protein Load per Lane |
| Phospho-p44/42 MAPK (Erk1/2) (Thr202/Tyr204) | p-ERK1/2 | Cell Signaling Technology | 1:1000 - 1:2000 | 20-30 µg |
| p44/42 MAPK (Erk1/2) | Total ERK1/2 | Cell Signaling Technology | 1:1000 | 20-30 µg |
| β-Actin | Loading Control | Sigma-Aldrich | 1:5000 | 20-30 µg |
| Anti-rabbit IgG, HRP-linked | Secondary Antibody | Cell Signaling Technology | 1:2000 - 1:5000 | N/A |
Table 2: Key Protein Information
| Protein | Synonyms | Molecular Weight (kDa) | Function in Pathway |
| MEK1 | MAP2K1 | ~43 | Upstream kinase of ERK1/2 |
| MEK2 | MAP2K2 | ~44 | Upstream kinase of ERK1/2 |
| ERK1 | MAPK3 | 44 | Downstream effector of MEK1/2 |
| ERK2 | MAPK1 | 42 | Downstream effector of MEK1/2 |
Experimental Protocols
Protocol 1: Cell Lysis and Protein Quantification
-
Treatment: Plate cells and grow to 70-80% confluency. Treat with this compound at the desired concentrations and for the desired time points. Include a vehicle-treated control (e.g., DMSO).
-
Lysis: Aspirate the media and wash the cells once with ice-cold PBS. Add ice-cold RIPA buffer supplemented with a protease and phosphatase inhibitor cocktail.
-
Harvesting: Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubation: Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifugation: Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Supernatant Collection: Carefully transfer the supernatant (protein lysate) to a new, pre-chilled tube.
-
Quantification: Determine the protein concentration using a BCA or Bradford protein assay.
Protocol 2: Western Blotting
-
Sample Preparation: Dilute the protein lysates to the same concentration with lysis buffer. Add an equal volume of 2x Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
Gel Electrophoresis: Load 20-30 µg of protein per lane into a 10% SDS-PAGE gel. Include a pre-stained protein ladder. Run the gel at 100-120V until the dye front reaches the bottom.
-
Protein Transfer: Transfer the proteins from the gel to a PVDF membrane. A wet transfer at 100V for 60-90 minutes is recommended.
-
Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature with gentle agitation.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-p-ERK1/2) at the recommended dilution in 5% BSA in TBST overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody at the appropriate dilution in 5% non-fat dry milk in TBST for 1 hour at room temperature.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Detection: Prepare the ECL substrate according to the manufacturer's instructions. Incubate the membrane with the substrate for 1-5 minutes.
-
Imaging: Capture the chemiluminescent signal using a digital imager or X-ray film.
-
Stripping and Reprobing (Optional): To probe for total ERK or a loading control, the membrane can be stripped and re-probed. Ensure the stripping is complete to avoid "ghost bands".
Visualizations
Caption: MAPK/ERK signaling pathway with the inhibitory action of this compound on MEK1/2.
Caption: A simplified workflow for a typical western blot experiment.
Caption: A decision tree for troubleshooting common western blot issues.
References
- 1. researchgate.net [researchgate.net]
- 2. Phosphoflow-Based Evaluation of Mek Inhibitors as Small-Molecule Therapeutics for B-Cell Precursor Acute Lymphoblastic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. researchgate.net [researchgate.net]
- 5. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 6. bosterbio.com [bosterbio.com]
- 7. researchgate.net [researchgate.net]
- 8. Western Blot Troubleshooting | Thermo Fisher Scientific - BG [thermofisher.com]
- 9. 8 Tips for Detecting Phosphorylated Proteins by Western Blot - Advansta Inc. [advansta.com]
- 10. Troubleshooting Western Blot: Common Problems and Fixes [synapse.patsnap.com]
- 11. Western blot troubleshooting guide! [jacksonimmuno.com]
Technical Support Center: Assessing Investigational Compound Cytotoxicity in Non-Cancerous Cells
Frequently Asked Questions (FAQs)
Q1: Why is it critical to evaluate the cytotoxicity of a new compound in non-cancerous cells?
Evaluating the cytotoxicity of an investigational compound in non-cancerous cells is a crucial step in preclinical drug development. It helps to determine the compound's therapeutic index, which is a measure of its selectivity for cancer cells over healthy cells.[1][2] A favorable therapeutic index indicates that the compound can be effective against cancer at concentrations that are not harmful to normal tissues, suggesting a potentially safer therapeutic agent.
Q2: How do I select the appropriate non-cancerous cell lines for my study?
The choice of non-cancerous cell lines should be relevant to the intended clinical application of the investigational compound. For example, if the compound is being developed for liver cancer, it is prudent to test its cytotoxicity in normal human hepatocytes. It is also advisable to use cell lines from different tissues to get a broader understanding of potential off-target toxicities. Commonly used non-cancerous cell lines include human embryonic kidney cells (e.g., HEK-293) and fibroblasts (e.g., BJ).[1][3]
Q3: What are the standard assays to measure cytotoxicity?
Several in vitro assays are available to measure cytotoxicity.[4][5][6] The most common include:
-
MTT Assay: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[4]
-
LDH Assay: This assay quantifies the release of lactate dehydrogenase (LDH) from damaged cells, providing a measure of membrane integrity and cell lysis.[7]
-
Caspase Activity Assays: These assays measure the activity of caspases, which are key enzymes involved in the apoptotic cell death pathway.[1]
-
ATP-based Assays (e.g., CellTiter-Glo®): These luminescent assays measure the amount of ATP in metabolically active cells.[1]
Q4: How should I determine the concentration range for my investigational compound?
The concentration range should be broad enough to generate a dose-response curve, from which an IC50 (half-maximal inhibitory concentration) value can be determined. A common starting point is a logarithmic dilution series, for example, from 0.01 µM to 100 µM. The final concentration range should be optimized based on the potency of the compound.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| High variability between replicate wells | Inconsistent cell seeding, pipetting errors, or edge effects in the microplate. | Ensure a homogenous single-cell suspension before seeding. Use a multichannel pipette for consistency. Avoid using the outer wells of the plate if edge effects are suspected. |
| Unexpected cell death in the vehicle control group | The solvent used to dissolve the compound (e.g., DMSO) is at a toxic concentration. | Perform a vehicle control titration to determine the maximum non-toxic concentration of the solvent. Ensure the final solvent concentration is consistent across all wells. |
| IC50 values differ significantly between different cytotoxicity assays | The assays measure different aspects of cell death. For example, a compound might inhibit metabolic activity (MTT assay) without immediately causing membrane damage (LDH assay). | This may indicate the compound is cytostatic rather than cytotoxic.[1] It is recommended to use multiple assays that measure different endpoints to get a comprehensive understanding of the compound's effect. |
| No cytotoxicity observed at the highest tested concentration | The compound may not be cytotoxic to the chosen cell line, or the concentration range is too low. The compound may have low solubility. | If solubility is not an issue, consider testing higher concentrations. If the compound is not cytotoxic, this is still a valuable result indicating its safety in that specific cell type. |
Data Presentation
Summarize your quantitative data in a structured table for easy comparison of the cytotoxic effects of your investigational compound across different cell lines.
| Compound | Non-Cancerous Cell Line | Assay | Incubation Time (hours) | IC50 (µM) | Selectivity Index (SI)* |
| Investigational Compound X | HEK-293 | MTT | 48 | 25.3 ± 2.1 | 0.4 |
| Investigational Compound X | BJ Fibroblasts | MTT | 48 | 32.8 ± 3.5 | 0.3 |
| Investigational Compound X | MCF-10A | MTT | 48 | 18.9 ± 1.7 | 0.5 |
| Doxorubicin (Control) | HEK-293 | MTT | 48 | 1.2 ± 0.2 | 8.3 |
| Doxorubicin (Control) | BJ Fibroblasts | MTT | 48 | 2.5 ± 0.4 | 4.0 |
| Doxorubicin (Control) | MCF-10A | MTT | 48 | 0.9 ± 0.1 | 11.1 |
*Selectivity Index (SI) = IC50 in non-cancerous cell line / IC50 in a target cancer cell line (e.g., assuming an IC50 of 10 µM for both compounds in a hypothetical cancer cell line). A higher SI value is desirable.[2]
Experimental Protocols
MTT Cell Viability Assay
This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.
Materials:
-
Non-cancerous cell line of interest
-
Complete cell culture medium
-
96-well microplates
-
Investigational compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
Prepare serial dilutions of the investigational compound in complete medium.
-
Remove the medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include vehicle control and untreated control wells.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
After incubation, add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Incubate the plate for at least 1 hour at room temperature in the dark.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
LDH Cytotoxicity Assay
This protocol provides a general procedure for measuring LDH release.
Materials:
-
Non-cancerous cell line of interest
-
Complete cell culture medium
-
96-well microplates
-
Investigational compound stock solution
-
Commercially available LDH cytotoxicity assay kit (follow the manufacturer's instructions)
-
Microplate reader
Procedure:
-
Follow steps 1-5 of the MTT assay protocol.
-
After the incubation period, carefully collect a supernatant sample from each well.
-
Follow the instructions of the LDH assay kit to mix the supernatant with the reaction mixture.
-
Incubate the mixture for the time specified in the kit's protocol at room temperature, protected from light.
-
Measure the absorbance at the recommended wavelength (usually 490 nm).
-
Determine the percentage of cytotoxicity relative to a positive control (cells lysed with a lysis buffer provided in the kit).
Visualizations
Caption: A hypothetical signaling cascade initiated by an investigational compound.
Caption: A typical workflow for in vitro cytotoxicity testing.
Caption: A decision-making diagram for troubleshooting experimental variability.
References
- 1. Cytostatic and Cytotoxic Natural Products against Cancer Cell Models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. exhibited moderate cytotoxicity: Topics by Science.gov [science.gov]
- 4. In vitro and biochemical assays | Transgenic, Knockout, and Tumor Model Center | Stanford Medicine [med.stanford.edu]
- 5. In Vitro Cell Based Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. In Vitro Assays-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 7. Cytotoxic effects on cancerous and non-cancerous cells of trans-cinnamaldehyde, carvacrol, and eugenol - PMC [pmc.ncbi.nlm.nih.gov]
How to minimize NSC781406 degradation
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance on the handling, storage, and use of NSC781406 to minimize its degradation and ensure the integrity of your experiments. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during research and development.
Frequently Asked Questions (FAQs)
1. What is the recommended storage condition for this compound?
To ensure maximum stability, this compound should be stored under specific conditions depending on its form:
| Form | Storage Temperature | Recommended Duration |
| Solid Powder | -20°C | Up to 3 years |
| 4°C | Up to 2 years | |
| In Solvent (e.g., DMSO) | -80°C | Up to 6 months |
| -20°C | Up to 1 month |
Data compiled from general recommendations for chemical compounds of similar nature.
2. How should I prepare a stock solution of this compound?
This compound is soluble in dimethyl sulfoxide (DMSO).[1][2][3] A general protocol for preparing a stock solution is as follows:
-
Materials:
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This compound powder
-
Anhydrous DMSO
-
Sterile, amber, or foil-wrapped polypropylene or glass vials
-
Calibrated pipettes
-
Vortex mixer or sonicator
-
-
Protocol:
-
Equilibrate the this compound vial to room temperature before opening to prevent moisture condensation.
-
Weigh the desired amount of this compound powder in a sterile vial.
-
Add the calculated volume of DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex or sonicate the solution until the compound is completely dissolved. Visually inspect for any undissolved particles.
-
Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -80°C.
-
3. What is the best way to dilute the this compound stock solution for cell-based assays?
For cell culture experiments, the DMSO stock solution should be diluted in your cell culture medium to the final working concentration. To avoid precipitation and minimize solvent toxicity, follow these steps:
-
Warm the required volume of cell culture medium to 37°C.
-
Perform a serial dilution of the DMSO stock solution in the pre-warmed medium. It is crucial to add the stock solution to the medium and mix immediately and thoroughly.
-
Ensure the final concentration of DMSO in the culture medium is less than 0.5%, as higher concentrations can be toxic to cells. A DMSO concentration of 0.1% or lower is preferred.[4]
-
Include a vehicle control in your experiments (culture medium with the same final concentration of DMSO) to account for any solvent effects.
4. Is this compound sensitive to light?
Yes, it is recommended to protect this compound from light. Store the solid compound and its solutions in amber vials or vials wrapped in aluminum foil.[5] When working with the compound, especially in solution, minimize its exposure to direct light.
Troubleshooting Guides
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Precipitation observed when diluting stock solution in aqueous buffer (e.g., PBS) or cell culture medium. | - Low aqueous solubility of this compound.- The stock solution was not at room temperature before dilution.- Insufficient mixing during dilution. | - Perform a stepwise dilution of the stock solution in the aqueous buffer.- Ensure the stock solution is completely thawed and at room temperature before use.- Vortex or gently invert the tube immediately after adding the stock solution to the aqueous buffer.- Consider using a co-solvent like PEG400 or Tween 80 in your final dilution if compatible with your experimental setup.[6] |
| Inconsistent or weaker than expected biological activity in experiments. | - Degradation of this compound due to improper storage.- Repeated freeze-thaw cycles of the stock solution.- Instability in the experimental medium over time. | - Verify that the compound has been stored at the recommended temperature and protected from light.- Always aliquot stock solutions into single-use volumes to avoid freeze-thaw cycles.- Prepare fresh working solutions for each experiment.- If experiments are long-term, consider the stability of this compound in your specific culture medium at 37°C and replenish the medium with a fresh compound at appropriate intervals. |
| High background or off-target effects in cell-based assays. | - High concentration of DMSO in the final working solution. | - Ensure the final DMSO concentration is below 0.5%, preferably at or below 0.1%.[4]- Include a vehicle control (medium with the same DMSO concentration) to differentiate between compound-specific effects and solvent effects. |
Experimental Protocols & Visualizations
General Experimental Workflow for this compound Handling
The following diagram illustrates a typical workflow for preparing and using this compound in a research setting to minimize degradation.
References
Technical Support Center: Overcoming In Vitro Resistance to NSC781406
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome resistance to NSC781406 in vitro.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a dual inhibitor that targets both phosphoinositide 3-kinase (PI3K) and the mammalian target of rapamycin (mTOR). These two proteins are key components of a signaling pathway that regulates essential cellular processes such as cell growth, proliferation, survival, and metabolism.[1][2][3] In many types of cancer, the PI3K/Akt/mTOR pathway is hyperactivated, contributing to tumor development and progression.[2][4][5] By simultaneously inhibiting both PI3K and mTOR, this compound aims to provide a more complete blockade of this pathway than single-target inhibitors.[3][6][7]
Q2: What are the common mechanisms of acquired resistance to PI3K/mTOR inhibitors like this compound in vitro?
Resistance to PI3K/mTOR inhibitors can arise through several mechanisms:
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Activation of Compensatory Signaling Pathways: The most frequently observed mechanism is the activation of the Mitogen-Activated Protein Kinase (MAPK/ERK) pathway.[8][9][10] When the PI3K/mTOR pathway is inhibited, cancer cells can adapt by rerouting survival signals through the MAPK/ERK pathway.[8][9]
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Feedback Loop Activation: Inhibition of mTORC1 can disrupt a negative feedback loop that normally suppresses PI3K signaling.[4][11] This can lead to the reactivation of Akt, a downstream effector of PI3K, thereby diminishing the inhibitor's effectiveness. Dual inhibitors like this compound are designed to mitigate this by targeting both PI3K and mTOR.[3][6]
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Genetic Alterations: Mutations in genes upstream or downstream of PI3K/mTOR can confer resistance. For example, activating mutations in genes of the MAPK pathway, such as KRAS, BRAF, and MAP2K1 (MEK1), have been identified in cell lines resistant to PI3K inhibitors.[8]
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Upregulation of Survival Proteins: Increased expression of pro-survival proteins, such as those regulated by the transcription factor MYC, can contribute to resistance.[1]
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Increased PIM Kinase Activity: PIM kinases can promote resistance to PI3K inhibitors by modulating cellular redox homeostasis and enhancing the activity of the transcription factor NRF2.[12]
Q3: How can I determine if my cell line has become resistant to this compound?
A significant increase in the half-maximal inhibitory concentration (IC50) value of this compound in your cell line compared to the parental, sensitive cell line is the primary indicator of resistance.[13][14] This is typically determined using a cell viability assay, such as the MTT or CellTiter-Glo assay.
Troubleshooting Guides
Problem: Decreased sensitivity to this compound in my cell line.
Possible Cause 1: Activation of the MAPK/ERK signaling pathway.
-
Troubleshooting Steps:
-
Assess ERK Activation: Perform Western blot analysis to compare the levels of phosphorylated ERK (p-ERK) in your resistant cell line versus the parental sensitive line, both with and without this compound treatment. An increase in p-ERK in the resistant line suggests MAPK pathway activation.[8][10]
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Combination Treatment: Test the efficacy of combining this compound with a MEK inhibitor (e.g., trametinib) or an ERK inhibitor.[10] A synergistic effect in reducing cell viability would support the role of MAPK activation in resistance.
-
Possible Cause 2: Reactivation of Akt due to feedback mechanisms.
-
Troubleshooting Steps:
-
Monitor Akt Phosphorylation: Use Western blotting to check the phosphorylation status of Akt (at Ser473 and Thr308) and its downstream targets like S6 ribosomal protein in the presence of this compound over a time course. A rebound in phosphorylation after initial inhibition could indicate feedback activation.
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Consider Alternative Inhibitors: While this compound is a dual inhibitor, incomplete inhibition of mTORC2 could still allow for some Akt reactivation. Comparing its effects with other dual PI3K/mTOR inhibitors might be informative.
-
Possible Cause 3: Genetic mutations in key signaling pathways.
-
Troubleshooting Steps:
-
Sequence Key Genes: Perform targeted sequencing of key oncogenes known to be involved in resistance, such as KRAS, BRAF, NRAS, and MAP2K1.[8][15]
-
Functional Validation: If a mutation is identified, you can use techniques like siRNA-mediated knockdown or CRISPR/Cas9-mediated gene editing to validate its role in conferring resistance to this compound.
-
Data Presentation: Expected IC50 Shift in Resistant Cell Lines
The following table provides a hypothetical example of the shift in IC50 values that might be observed in a cell line that has developed resistance to a dual PI3K/mTOR inhibitor.
| Cell Line | Treatment | IC50 (nM) | Fold Resistance |
| Parental | This compound | 50 | 1 |
| Resistant | This compound | 500 | 10 |
| Resistant | This compound + MEK Inhibitor | 75 | 1.5 |
Experimental Protocols
Protocol 1: Development of an this compound-Resistant Cell Line
This protocol describes a method for generating a resistant cell line through continuous exposure to increasing concentrations of the drug.[13][14][16]
-
Initial IC50 Determination: Determine the IC50 of this compound for the parental cancer cell line using a standard cell viability assay (e.g., MTT assay).
-
Initial Drug Exposure: Culture the parental cells in their normal growth medium containing this compound at a concentration equal to the IC50.
-
Monitor Cell Growth: Observe the cells daily. Initially, a significant number of cells will die.
-
Subculture Surviving Cells: When the surviving cells reach approximately 70-80% confluency, subculture them into a new flask with fresh medium containing the same concentration of this compound.
-
Dose Escalation: Once the cells are proliferating at a normal rate in the presence of the current drug concentration, increase the concentration of this compound by 1.5- to 2-fold.
-
Repeat and Select: Repeat steps 3-5 for several months. The goal is to select for a population of cells that can proliferate in the presence of a significantly higher concentration of this compound than the parental cells.
-
Confirmation of Resistance: Periodically (e.g., every 4-6 weeks), determine the IC50 of this compound for the drug-treated cell population and compare it to the parental cell line. A stable, significant increase in the IC50 indicates the development of a resistant cell line.[13][14]
-
Cryopreservation: Once a resistant line is established, cryopreserve aliquots for future experiments.
Protocol 2: Western Blot Analysis for Phosphorylated ERK (p-ERK)
-
Cell Lysis:
-
Plate both parental and resistant cells and treat them with this compound at various concentrations for the desired time.
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells, collect the lysate, and clarify by centrifugation at 14,000 rpm for 15 minutes at 4°C.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE and Transfer:
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE on a 10% polyacrylamide gel.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against p-ERK1/2 (Thr202/Tyr204) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Image the blot using a chemiluminescence imaging system.
-
-
Stripping and Re-probing:
-
To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total ERK1/2 and a loading control like β-actin or GAPDH.
-
Mandatory Visualizations
Caption: The PI3K/mTOR signaling pathway and the inhibitory action of this compound.
Caption: Compensatory activation of the MAPK pathway as a mechanism of resistance.
Caption: A logical workflow for troubleshooting resistance to this compound.
References
- 1. Molecular mechanisms of tumor resistance to PI3K-mTOR-targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Recent Advances in Dual PI3K/mTOR Inhibitors for Tumour Treatment [frontiersin.org]
- 3. Recent Advances in Dual PI3K/mTOR Inhibitors for Tumour Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanisms of Resistance to PI3K Inhibitors in Cancer: Adaptive Responses, Drug Tolerance and Cellular Plasticity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanisms of Resistance to PI3K Inhibitors in Cancer: Adaptive Responses, Drug Tolerance and Cellular Plasticity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Targeting the PI3K/Akt/mTOR pathway: effective combinations and clinical considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Efficacy of dual PI-3K and mTOR inhibitors in vitro and in vivo in acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Activation of the MAPK pathway mediates resistance to PI3K inhibitors in chronic lymphocytic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ashpublications.org [ashpublications.org]
- 10. Role of activated MAPK pathway in mediating resistance to PI3K inhibitors in patients with chronic lymphocytic leukemia [lymphomahub.com]
- 11. aacrjournals.org [aacrjournals.org]
- 12. Mechanisms behind resistance to PI3K Inhibitor treatment induced by the PIM kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Development of Drug-resistant Cell Lines for Experimental Procedures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. aacrjournals.org [aacrjournals.org]
- 16. Drug Resistant Cells | Creative Bioarray [creative-bioarray.com]
Adjusting NSC781406 dosage for resistant tumors
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with NSC781406 (also known as Quarfloxin or CX-3543). The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation, with a focus on adjusting dosage for resistant tumors.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a G-quadruplex-binding agent. Its primary mechanism of action is the inhibition of ribosomal RNA (rRNA) biogenesis. It achieves this by disrupting the interaction between the nucleolin protein and G-quadruplex DNA structures within the ribosomal DNA (rDNA). This disruption leads to the inhibition of ribosome synthesis, which can induce apoptosis in cancer cells.
Q2: Does this compound have any secondary mechanisms of action?
A2: Yes, this compound has been identified as a potent dual inhibitor of Phosphoinositide 3-kinase (PI3K) and the mammalian target of rapamycin (mTOR). This secondary activity can contribute to its anti-cancer effects by targeting a key signaling pathway involved in cell growth, proliferation, and survival.[1]
Q3: What are the typical effective concentrations of this compound in preclinical models?
A3: The effective concentration of this compound can vary depending on the cancer cell line. Preclinical data has shown a mean GI50 (concentration for 50% growth inhibition) of 65 nM across the NCI-60 panel of human cancer cell lines. In other studies, an average IC50 (concentration for 50% inhibition) of 2.36 µmol/L has been reported across various cancer cell lines. In vivo, doses ranging from 5 mg/kg to 30 mg/kg have demonstrated significant antitumor activity in mouse xenograft models.
Troubleshooting Guide: Adjusting this compound Dosage for Resistant Tumors
Q4: My cancer cell line has developed resistance to this compound. How can I confirm and quantify this resistance?
A4: To confirm and quantify resistance, you should perform a cell viability assay to compare the dose-response of the suspected resistant cell line to the parental (sensitive) cell line.
Experimental Protocol: Determining IC50 Values using a Cell Viability Assay
-
Cell Seeding: Seed both the parental and suspected resistant cells into 96-well plates at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: Prepare a serial dilution of this compound. A common starting range, based on known effective concentrations, would be from 1 nM to 100 µM. Treat the cells with this range of concentrations, including a vehicle-only control (e.g., DMSO).
-
Incubation: Incubate the plates for a period that allows for the assessment of cell viability, typically 48 to 72 hours.
-
Viability Assessment: Use a cell viability reagent such as MTT, XTT, or a resazurin-based assay. Follow the manufacturer's protocol to measure the absorbance or fluorescence, which correlates with the number of viable cells.
-
Data Analysis:
-
Normalize the data to the vehicle-treated control wells to determine the percentage of cell viability at each drug concentration.
-
Plot the percentage of cell viability against the logarithm of the drug concentration to generate dose-response curves.
-
Use a non-linear regression model (e.g., sigmoidal dose-response) to calculate the IC50 value for both cell lines.
-
-
Quantify Resistance: The fold-resistance is calculated by dividing the IC50 of the resistant cell line by the IC50 of the parental cell line. A significant increase in the IC50 value confirms resistance.
Data Presentation:
| Cell Line | Parental IC50 (µM) | Resistant IC50 (µM) | Fold Resistance |
| Example | 2.5 | 25 | 10 |
Q5: What are the potential mechanisms of resistance to this compound?
A5: Given the dual mechanism of action of this compound, resistance could arise from several factors:
-
Alterations in G-quadruplex stability or nucleolin expression: Changes in the cellular environment that affect the formation or stability of G-quadruplexes, or mutations/alterations in the expression of the nucleolin protein, could reduce the binding affinity of this compound to its primary target.
-
Upregulation of drug efflux pumps: Increased expression of ATP-binding cassette (ABC) transporters can actively pump the drug out of the cell, reducing its intracellular concentration and efficacy.
-
Activation of alternative signaling pathways: Since this compound also targets the PI3K/mTOR pathway, resistant cells may develop workarounds by activating parallel survival pathways, such as the MAPK/ERK pathway.
-
Mutations in the PI3K/mTOR pathway: While less common for inhibitors that are not ATP-competitive, mutations in components of the PI3K/mTOR pathway could potentially alter the binding site of this compound or lead to constitutive activation downstream of the inhibited kinases.
Q6: How can I investigate the mechanism of resistance in my this compound-resistant cell line?
A6: A systematic approach is required to elucidate the resistance mechanism.
Experimental Workflow for Investigating Resistance
Caption: Workflow for investigating this compound resistance mechanisms.
Detailed Methodologies:
-
Western Blot Analysis: Compare the protein expression and phosphorylation status of key components of the PI3K/Akt/mTOR (e.g., p-Akt, p-mTOR, p-S6K) and MAPK/ERK (e.g., p-ERK) pathways in parental and resistant cells, both at baseline and after this compound treatment.
-
qPCR Analysis: Quantify the mRNA expression levels of common ABC transporters (e.g., ABCB1, ABCG2) and nucleolin in both cell lines.
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G-Quadruplex Stability Assay: Utilize techniques such as Circular Dichroism (CD) spectroscopy or a Thioflavin T (ThT) fluorescence assay to assess if there are differences in G-quadruplex formation or stability in the presence of this compound between lysates of sensitive and resistant cells.
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Combination Drug Screen: Based on the findings from the pathway analysis, screen for synergistic effects by combining this compound with inhibitors of the identified bypass pathway (e.g., a MEK inhibitor if the MAPK pathway is upregulated).
Q7: How should I adjust the dosage of this compound in resistant tumors?
A7: Simply increasing the dose of this compound (dose escalation) may overcome resistance to some extent, but it also increases the risk of off-target toxicity. A more strategic approach often involves combination therapy.
Troubleshooting Strategies for Resistant Tumors
| Strategy | Rationale | Experimental Approach |
| Dose Escalation | Overcome resistance by increasing the intracellular concentration of the drug to a level that re-engages the target. | In vitro: Determine the new IC50 and assess if a clinically achievable concentration can still be effective. In vivo: Conduct a dose-escalation study in xenograft models, carefully monitoring for signs of toxicity. |
| Combination Therapy | Target the identified resistance mechanism to re-sensitize the cells to this compound or to induce synthetic lethality. | If MAPK pathway is activated: Combine this compound with a MEK inhibitor (e.g., Trametinib). If PI3K/mTOR signaling is reactivated: Combine with a second, mechanistically distinct PI3K or mTOR inhibitor. If ABC transporters are upregulated: Combine with a known ABC transporter inhibitor (e.g., Verapamil, though clinical use is limited by toxicity). |
Signaling Pathway Diagram: Potential Resistance Mechanism
Caption: this compound action and a potential bypass resistance mechanism.
References
Technical Support Center: Interpreting Unexpected Phenotypes with Experimental Compounds
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals interpret unexpected phenotypes observed during experiments with investigational compounds, referred to herein as "Compound X."
Frequently Asked Questions (FAQs)
Q1: We observed a cellular phenotype that was not anticipated based on the presumed mechanism of action of Compound X. What are the potential causes?
A1: Unexpected phenotypes can arise from several factors. The primary suspects are off-target effects, where Compound X interacts with proteins other than its intended target.[1][2] It is also possible that the compound has a previously unknown on-target effect, modulates the target in an unexpected way, or is metabolized into an active form with a different activity profile. Additionally, experimental artifacts, such as compound precipitation or interference with assay components, should be considered.
Q2: How can we begin to investigate the cause of the unexpected phenotype?
A2: A logical first step is to confirm the identity and purity of your compound stock. Subsequently, a systematic approach to target deconvolution and off-target profiling is recommended. This typically involves a combination of computational and experimental methods to identify potential unintended binding partners of Compound X.
Q3: What are off-target effects and why are they a concern?
A3: Off-target effects occur when a drug or compound binds to and affects proteins that were not the intended therapeutic target.[1][2] These interactions can lead to unexpected biological responses, toxicity, or even new therapeutic effects.[1][2] Most small molecule drugs interact with multiple targets, making the characterization of off-target effects a critical step in drug development.[2]
Q4: Can we predict potential off-target effects of Compound X?
A4: Yes, several computational, in silico, methods can predict potential off-target interactions.[1] These approaches often use the chemical structure of Compound X to screen against databases of known protein binding sites. Such computational tools can provide a list of potential off-targets that can then be experimentally validated.[1]
Troubleshooting Guides
Guide 1: Investigating Unexpected Cell Viability/Cytotoxicity
If Compound X exhibits unexpected effects on cell viability, follow these steps to troubleshoot:
-
Confirm Compound Integrity:
-
Verify the identity and purity of the compound lot using methods like LC-MS or NMR.
-
Assess the solubility of the compound in your cell culture media to rule out precipitation, which can cause non-specific cytotoxicity.
-
-
Dose-Response Analysis:
-
Perform a detailed dose-response curve in multiple cell lines (both sensitive and resistant, if known) to confirm the unexpected effect is dose-dependent and not an artifact of a single concentration.
-
-
Target Engagement Studies:
-
Off-Target Profiling:
-
If target engagement is confirmed, the unexpected cytotoxicity is likely due to off-target effects. Consider the following:
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Computational Prediction: Use in silico tools to predict potential off-targets.
-
Experimental Profiling: Screen Compound X against a panel of kinases or other relevant protein families to identify unintended interactions.
-
-
Guide 2: Deconvoluting an Unforeseen Signaling Pathway Modulation
Should Compound X unexpectedly alter a signaling pathway, use this guide to investigate:
-
Pathway-Specific Reporter Assays:
-
Confirm the effect using a specific reporter assay for the affected pathway (e.g., a luciferase reporter for NF-κB or Wnt signaling). This will validate the initial observation.
-
-
Western Blot Analysis:
-
Profile the phosphorylation status and expression levels of key proteins within the signaling cascade to pinpoint where Compound X is exerting its effect.
-
-
Target Validation in the Pathway:
-
If a primary target of Compound X is known, determine if it is a component of the affected pathway.
-
If the primary target is not in the pathway, investigate potential off-targets that are known regulators of the pathway.
-
-
Rescue Experiments:
-
If an off-target is suspected, use siRNA or CRISPR to knock down the expression of the putative off-target. If the unexpected phenotype is rescued, this provides strong evidence for the off-target interaction.
-
Experimental Protocols
Cellular Thermal Shift Assay (CETSA) Protocol
CETSA is a powerful method for verifying target engagement in a cellular context.[4][5][6] It is based on the principle that a protein becomes more resistant to heat denaturation when it is bound to a ligand.
Materials:
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Cells of interest
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Compound X
-
DMSO (vehicle control)
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PBS (Phosphate-Buffered Saline)
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Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
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PCR tubes
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Thermal cycler
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Centrifuge
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SDS-PAGE and Western blotting reagents
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Antibody against the target protein
Methodology:
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Cell Treatment: Treat cultured cells with Compound X at the desired concentration or with DMSO as a vehicle control. Incubate for a sufficient time to allow compound entry and target binding.
-
Harvesting and Lysis: Harvest the cells, wash with PBS, and resuspend in lysis buffer.
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Heating: Aliquot the cell lysate into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler. One aliquot should be kept at room temperature as a non-heated control.
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Centrifugation: After heating, centrifuge the samples at high speed (e.g., 20,000 x g) for 20 minutes to pellet the aggregated, denatured proteins.
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Sample Preparation: Collect the supernatant, which contains the soluble, non-denatured proteins. Determine the protein concentration of each sample.
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Western Blotting: Analyze the presence of the target protein in the soluble fraction by SDS-PAGE and Western blotting using a specific antibody.
Data Analysis:
The amount of soluble target protein at each temperature is quantified from the Western blot. A melting curve is generated by plotting the percentage of soluble protein against temperature for both the compound-treated and vehicle-treated samples. A shift in the melting curve to a higher temperature for the compound-treated sample indicates target engagement.
Data Presentation
Table 1: Example CETSA Data for Compound X
| Temperature (°C) | % Soluble Target (Vehicle) | % Soluble Target (Compound X) |
| 40 | 100 | 100 |
| 45 | 95 | 98 |
| 50 | 80 | 92 |
| 55 | 50 | 85 |
| 60 | 20 | 60 |
| 65 | 5 | 30 |
| 70 | <1 | 10 |
Visualizations
Caption: Troubleshooting workflow for unexpected phenotypes.
Caption: Off-target effect of Compound X on a signaling pathway.
References
- 1. Frontiers | Novel Computational Approach to Predict Off-Target Interactions for Small Molecules [frontiersin.org]
- 2. Novel Computational Approach to Predict Off-Target Interactions for Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay [en.bio-protocol.org]
- 4. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay [bio-protocol.org]
- 5. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Thermal shift assay - Wikipedia [en.wikipedia.org]
NSC781406 interference with assay reagents
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with NSC781406. The information is designed to help address specific issues that may arise during experiments and to distinguish true biological activity from potential assay artifacts.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a potent dual inhibitor of Phosphoinositide 3-kinase (PI3K) and the mammalian target of rapamycin (mTOR).[1][2][3] It has demonstrated anti-tumor effects in preclinical models by inhibiting these key signaling proteins, which are crucial for cell growth, proliferation, and survival.[4]
Q2: In which assays is this compound expected to be active?
Given its mechanism of action, this compound is expected to show activity in assays that measure the activity of PI3K and mTOR kinases, as well as in cell-based assays that assess downstream signaling pathways and cellular processes regulated by PI3K/mTOR, such as cell proliferation, apoptosis, and autophagy.
Q3: Are there known liabilities of this compound that could lead to assay interference?
While specific data on this compound causing assay interference is not prominent in the public domain, like many small molecule inhibitors, it has the potential to interfere with assay readouts through various mechanisms unrelated to its intended pharmacological activity. These can include chemical reactivity, compound aggregation, or non-specific interactions with assay components.
Q4: What are the typical signs of assay interference?
Common indicators of assay interference include:
-
Activity in a wide range of unrelated assays (promiscuity).
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Steep dose-response curves.
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Irreproducible results between experiments.
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Time-dependent inhibition that is not consistent with a covalent binding mechanism.
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Discrepancies between biochemical and cell-based assay results.
Troubleshooting Guides
Problem 1: Unexpected or Inconsistent Inhibition in a Biochemical Assay
If you observe unexpected inhibitory activity or your results are not reproducible, consider the following troubleshooting steps.
Potential Cause & Solution
| Potential Cause | Recommended Action |
| Compound Aggregation | Increase the concentration of non-ionic detergents (e.g., Triton X-100, Tween-20) in the assay buffer. Perform dynamic light scattering (DLS) to assess the aggregation state of this compound in your assay buffer. |
| Chemical Reactivity | Include a pre-incubation step of this compound with the enzyme or substrate to assess time-dependent inhibition. Run the assay in the presence of a reducing agent like Dithiothreitol (DTT) to see if the activity is sensitive to redox conditions. |
| Non-specific Binding | Increase the concentration of bovine serum albumin (BSA) in the assay buffer to block non-specific binding sites on the plate or with assay reagents. |
| Contamination | Use fresh, validated lots of this compound. Ensure all reagents and buffers are free from contamination. |
Problem 2: Discrepancy Between Biochemical and Cell-Based Assay Potency
A common issue is observing high potency in a biochemical assay that does not translate to the expected activity in a cellular context.
Potential Cause & Solution
| Potential Cause | Recommended Action |
| Cell Permeability | Assess the cellular uptake of this compound using techniques like LC-MS/MS analysis of cell lysates. |
| Efflux Pumps | Co-incubate cells with known inhibitors of drug efflux pumps (e.g., verapamil for P-glycoprotein) to see if the cellular potency of this compound increases. |
| Cellular Metabolism | Analyze the stability of this compound in the presence of cells and cell lysates over time to check for metabolic degradation. |
| Off-Target Effects in Cells | Profile this compound against a panel of kinases or other relevant targets to identify potential off-target activities that might mask or alter its intended effect in a cellular environment. |
Quantitative Data Summary
The following table summarizes the reported inhibitory concentrations (IC50) of this compound against various PI3K isoforms and mTOR.
| Target | IC50 (nM) |
| PI3Kα | 2.0 |
| PI3Kβ | 9.4 |
| PI3Kγ | 2.7 |
| PI3Kδ | 14 |
| mTOR | 5.4 |
Data sourced from Sapphire Bioscience.[2]
Experimental Protocols
Protocol 1: Assay to Differentiate True Inhibition from Non-Specific Interference
This protocol provides a general workflow to help determine if the observed activity of this compound is due to specific inhibition or an assay artifact.
Caption: Troubleshooting workflow for this compound inhibition.
Signaling Pathway
The following diagram illustrates the PI3K/mTOR signaling pathway, which is the primary target of this compound.
References
Technical Support Center: Best Practices for Working with NSC781406
Welcome to the technical support center for NSC781406, a potent dual inhibitor of PI3K and mTOR. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound in preclinical research. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to support your experiments.
Troubleshooting Guides
This section addresses common issues that may arise during your experiments with this compound.
| Problem | Possible Cause | Recommended Solution |
| Inconsistent or unexpected results in cell viability assays (e.g., MTT, WST-1) | Compound Precipitation: this compound may precipitate in culture media, especially at higher concentrations or if not properly dissolved. | - Ensure the final DMSO concentration in the media is low (typically <0.5%) to maintain solubility.- Visually inspect the media for any signs of precipitation before and after adding it to the cells.- Prepare fresh working solutions from a DMSO stock for each experiment. |
| Cell Seeding Density: Incorrect cell numbers can lead to variable results. | - Optimize cell seeding density for each cell line to ensure they are in the exponential growth phase during the experiment.[1] | |
| Edge Effects in Multi-well Plates: Evaporation from the outer wells of a plate can concentrate the compound and affect cell growth. | - Avoid using the outer wells of the plate for experimental samples. Instead, fill them with sterile PBS or media to maintain humidity. | |
| Weak or no inhibition of p-Akt or p-S6K in Western Blot | Suboptimal Compound Concentration or Incubation Time: The concentration of this compound or the treatment duration may be insufficient to inhibit the pathway. | - Perform a dose-response and time-course experiment to determine the optimal concentration and incubation time for your specific cell line. |
| Poor Antibody Quality: The primary or secondary antibodies may not be specific or sensitive enough. | - Use validated antibodies for phospho-Akt (Ser473), phospho-S6K (Thr389), and their total protein counterparts.[2][3][4][5] Check the antibody datasheets for recommended applications and dilutions. | |
| Lysate Preparation Issues: Degradation of phosphorylated proteins during sample preparation. | - Prepare cell lysates on ice using a lysis buffer containing phosphatase and protease inhibitors.[6] | |
| Unexpected Cell Death or Toxicity | Off-Target Effects: At higher concentrations, this compound may inhibit other kinases. | - Use the lowest effective concentration of this compound as determined by your dose-response experiments.- Consider performing a kinase selectivity profile to identify potential off-target effects.[3] |
| Solvent Toxicity: High concentrations of the solvent (e.g., DMSO) can be toxic to cells. | - Ensure the final solvent concentration in your experiments is consistent across all conditions and is at a non-toxic level (typically <0.5%). | |
| Inconsistent Tumor Growth Inhibition in In Vivo Studies | Poor Bioavailability or Suboptimal Dosing: The formulation, route of administration, or dosing schedule may not be optimal. | - Ensure proper formulation of this compound for in vivo use to improve solubility and stability.- The route of administration (e.g., oral gavage, intraperitoneal injection) can significantly impact drug exposure.[2] |
| Tumor Model Variability: The chosen xenograft model may not be sensitive to PI3K/mTOR inhibition. | - Use a cell line that has shown sensitivity to this compound in vitro for your xenograft studies (e.g., BEL-7404). |
Frequently Asked Questions (FAQs)
1. What is the mechanism of action of this compound?
This compound is a potent, ATP-competitive dual inhibitor of phosphoinositide 3-kinase (PI3K) and the mammalian target of rapamycin (mTOR).[3] By inhibiting these key kinases in the PI3K/Akt/mTOR signaling pathway, this compound can block downstream signaling, leading to the inhibition of cell growth, proliferation, and survival in cancer cells.[7][8]
2. How should I prepare and store stock solutions of this compound?
-
Stock Solution: Prepare a high-concentration stock solution (e.g., 10 mM) in 100% DMSO.
-
Storage: Store the DMSO stock solution at -20°C or -80°C for long-term stability. Avoid repeated freeze-thaw cycles by aliquoting the stock solution into smaller volumes.
3. What are the recommended concentrations of this compound for in vitro experiments?
The optimal concentration of this compound will vary depending on the cell line and the specific assay. It is recommended to perform a dose-response experiment to determine the IC50 (half-maximal inhibitory concentration) for your cell line of interest. Based on published data, a starting concentration range of 1 nM to 10 µM is a reasonable starting point for many cancer cell lines.
4. What are appropriate positive and negative controls for experiments with this compound?
-
Positive Controls: Well-characterized, potent PI3K/mTOR inhibitors can be used as positive controls to confirm that the experimental system is responsive to pathway inhibition. Examples include:
-
Negative Controls:
-
Vehicle Control: The solvent used to dissolve this compound (e.g., DMSO) should be added to control cells at the same final concentration used for the drug-treated cells.
-
Inactive Analog: If available, a structurally similar but biologically inactive analog of this compound would be an ideal negative control to rule out off-target effects not related to PI3K/mTOR inhibition.[14] LY303511 has been used as a negative control for the PI3K inhibitor LY294002.[14][15]
-
5. What are the potential off-target effects of this compound?
As a kinase inhibitor, this compound has the potential to inhibit other kinases, particularly at higher concentrations, due to the conserved nature of the ATP-binding pocket.[3] Dual PI3K/mTOR inhibitors may also show activity against other members of the PI3K-like kinase (PIKK) family, such as DNA-PK.[3] To minimize off-target effects, it is crucial to use the lowest effective concentration and consider performing broader kinase profiling studies.
6. What should I consider for in vivo studies with this compound?
-
Animal Model: Select a relevant xenograft model using a cancer cell line that has demonstrated sensitivity to this compound in vitro (e.g., BEL-7404).
-
Formulation: Develop a suitable vehicle for in vivo administration to ensure solubility and stability. A common formulation for oral gavage of PI3K inhibitors is a solution in 1-methyl-2-pyrrolidone (NMP) and PEG300.[2]
-
Dosing and Administration: The dosing regimen and route of administration (e.g., oral gavage, intraperitoneal injection) should be optimized in pilot studies.[2]
-
Toxicity Monitoring: Closely monitor the animals for signs of toxicity, such as weight loss, changes in behavior, and other clinical signs. Common toxicities associated with PI3K inhibitors can include hyperglycemia, diarrhea, and rash.
Quantitative Data Summary
| Parameter | Value | Reference |
| IC50 (PI3Kα) | 2.0 nM | [3] |
| IC50 (PI3Kβ) | 1.8 nM | [3] |
| IC50 (PI3Kγ) | 1.5 nM | [3] |
| IC50 (PI3Kδ) | 3.8 nM | [3] |
| IC50 (mTOR) | 3.8 nM | [3] |
| Mean GI50 (NCI-60) | 65 nM | [3] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.
Materials:
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[16][17]
-
DMSO
-
96-well plates
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a pre-optimized density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium and incubate overnight.[18]
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the diluted compound. Include vehicle-treated wells as a control.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 48-72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.[16]
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control.
Western Blot Analysis of PI3K/mTOR Pathway Inhibition
This protocol outlines the steps to assess the effect of this compound on the phosphorylation of key downstream targets of the PI3K/mTOR pathway.
Materials:
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies:
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with various concentrations of this compound or vehicle for the desired time.
-
Cell Lysis: Wash the cells with ice-cold PBS and then lyse them with ice-cold lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil for 5 minutes.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and then detect the protein bands using an ECL reagent and an imaging system.
-
Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Visualizations
Caption: Signaling pathway inhibited by this compound.
Caption: General experimental workflow for this compound.
Caption: Troubleshooting logic for inconsistent results.
References
- 1. LY294002 Is a Promising Inhibitor to Overcome Sorafenib Resistance in FLT3-ITD Mutant AML Cells by Interfering With PI3K/Akt Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effective Use of PI3K and MEK Inhibitors to Treat Mutant K-Ras G12D and PIK3CA H1047R Murine Lung Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Advances in Dual PI3K/mTOR Inhibitors for Tumour Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Phospho-p70 S6 Kinase (Thr389) Antibody | Cell Signaling Technology [cellsignal.com]
- 6. mdpi.com [mdpi.com]
- 7. Current State and Future Challenges for PI3K Inhibitors in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development of Phosphoinositide-3 Kinase Pathway Inhibitors for Advanced Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Wortmannin - Wikipedia [en.wikipedia.org]
- 11. stemcell.com [stemcell.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. The Role of the LY294002 - A Non-Selective Inhibitor of Phosphatidylinositol 3-Kinase (PI3K) Pathway- in Cell Survival and Proliferation in Cell Line SCC-25 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. aacrjournals.org [aacrjournals.org]
- 16. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. MTT assay protocol | Abcam [abcam.com]
- 18. texaschildrens.org [texaschildrens.org]
- 19. ccrod.cancer.gov [ccrod.cancer.gov]
- 20. merckmillipore.com [merckmillipore.com]
Validation & Comparative
A Comparative Guide to NSC781406 and Other Dual PI3K/mTOR Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The phosphatidylinositol 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism. Its frequent dysregulation in a wide range of human cancers has made it a prime target for therapeutic intervention. Dual PI3K/mTOR inhibitors, which simultaneously block two key nodes in this pathway, represent a promising strategy to overcome resistance mechanisms and enhance anti-tumor efficacy. This guide provides a comparative overview of NSC781406 and other prominent dual PI3K/mTOR inhibitors, supported by experimental data to aid in research and development decisions.
Introduction to Dual PI3K/mTOR Inhibition
The PI3K/AKT/mTOR pathway is a central signaling cascade that integrates signals from growth factors, nutrients, and cellular energy status to control essential cellular processes.[1][2][3] Aberrant activation of this pathway, through mutations in genes such as PIK3CA or loss of the tumor suppressor PTEN, is a common driver of tumorigenesis.[4][5] While early mTOR inhibitors like rapamycin and its analogs (rapalogs) showed clinical activity, their efficacy can be limited by a feedback activation loop involving AKT. Dual PI3K/mTOR inhibitors were developed to abrogate this feedback by concurrently inhibiting both PI3K and mTOR, leading to a more comprehensive and durable pathway blockade.[6][7]
Overview of Investigated Inhibitors
This guide focuses on the comparative analysis of this compound against a selection of other well-characterized dual PI3K/mTOR inhibitors:
-
This compound: A highly potent dual PI3K/mTOR inhibitor.
-
BEZ235 (Dactolisib): An orally active pan-class I PI3K and mTOR kinase inhibitor that has been evaluated in numerous clinical trials.[8]
-
BGT226 (NVP-BGT226): A potent dual PI3K/mTOR inhibitor with demonstrated activity in various cancer models.[9]
-
GDC-0941 (Pictilisib): A potent pan-PI3K inhibitor with weaker activity against mTOR.[10]
-
SAR245409 (Voxtalisib): An orally available dual inhibitor of PI3K and mTOR.[11]
PI3K/mTOR Signaling Pathway
The following diagram illustrates the central role of PI3K and mTOR in this critical signaling cascade.
Caption: The PI3K/mTOR signaling pathway and points of inhibition.
Comparative Performance Data
The following tables summarize the available quantitative data for this compound and other selected dual PI3K/mTOR inhibitors. It is important to note that direct head-to-head comparative studies for this compound against all the listed inhibitors under identical experimental conditions are not extensively available in the public domain. Therefore, the data presented below is compiled from various sources and should be interpreted with consideration of the different experimental contexts.
Table 1: In Vitro Kinase Inhibitory Activity (IC50)
| Inhibitor | PI3Kα (nM) | PI3Kβ (nM) | PI3Kδ (nM) | PI3Kγ (nM) | mTOR (nM) | Reference(s) |
| This compound | 2 | - | - | - | - | [12] |
| BEZ235 | 4 | 75 | 7 | 5 | 20.7 | [8] |
| BGT226 | 4 | 63 | 17 | 28 | 9.5 | [9] |
| GDC-0941 | 3 | 33 | 3 | 75 | 580 | [10] |
| SAR245409 | 19 | 116 | 23 | 50 | 17 | [13] |
Table 2: Anti-proliferative Activity in Cancer Cell Lines (GI50/IC50)
| Inhibitor | Cell Line | Cancer Type | GI50/IC50 (nM) | Reference(s) |
| This compound | BEL-7404 | Hepatocellular Carcinoma | 20 (IC50) | [12][14] |
| NCI-60 Panel | Various | 65 (mean GI50) | [12][14] | |
| BEZ235 | U87 | Glioblastoma | 15.8 (IC50) | [15] |
| P3 | Glioblastoma | 12.7 (IC50) | [15] | |
| BGT226 | Mahlavu | Hepatocellular Carcinoma | ~10-100 (IC50) | [16] |
| SNU449 | Hepatocellular Carcinoma | ~10-100 (IC50) | [16] | |
| GDC-0941 | U87MG | Glioblastoma | ~500 (IC50) | [10] |
| SAR245409 | Various | Lymphoma | - | [13][14] |
Note: GI50 refers to the concentration for 50% growth inhibition, while IC50 refers to the concentration for 50% inhibition of a specific activity. The values are highly dependent on the cell line and assay conditions.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key assays used to characterize PI3K/mTOR inhibitors.
Western Blotting for PI3K/mTOR Pathway Analysis
This protocol is used to assess the phosphorylation status of key downstream effectors of the PI3K/mTOR pathway, providing a direct measure of inhibitor activity.
References
- 1. The comparison between dual inhibition of mTOR with MAPK and PI3K signaling pathways in KRAS mutant NSCLC cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Recent Advances in Dual PI3K/mTOR Inhibitors for Tumour Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Design of PI3K-mTOR Dual Inhibitors for Ovarian Cancer: Are we on the Right Track? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification and Optimization of Dual PI3K/mTOR Inhibitors | Designing Multi-Target Drugs | Books Gateway | Royal Society of Chemistry [books.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. First-in-human phase I study of pictilisib (GDC-0941), a potent pan-class I phosphatidylinositol-3-kinase (PI3K) inhibitor, in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Novel phosphoinositide 3-kinase/mTOR dual inhibitor, NVP-BGT226, displays potent growth-inhibitory activity against human head and neck cancer cells in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. First-in-human Phase I study of Pictilisib (GDC-0941), a potent pan-class I phosphatidylinositol-3-kinase (PI3K) inhibitor, in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Voxtalisib - Wikipedia [en.wikipedia.org]
- 12. Dual PI3K/mTOR Inhibitor NVP-BEZ235 Leads to a Synergistic Enhancement of Cisplatin and Radiation in Both HPV-Negative and -Positive HNSCC Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Phase Ib trial of the PI3K/mTOR inhibitor voxtalisib (SAR245409) in combination with chemoimmunotherapy in patients with relapsed or refractory B-cell malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. The novel dual PI3K/mTOR inhibitor NVP-BGT226 displays cytotoxic activity in both normoxic and hypoxic hepatocarcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of NSC781406 and BEZ235 (Dactolisib): Dual PI3K/mTOR Inhibitors in Oncology Research
In the landscape of targeted cancer therapy, the phosphatidylinositol 3-kinase (PI3K)/AKT/mammalian target of rapamycin (mTOR) pathway is a critical signaling cascade frequently dysregulated in a variety of human cancers.[1][2] This has led to the development of numerous inhibitors targeting key nodes within this pathway. This guide provides a detailed comparison of two such inhibitors: NSC781406 and the well-characterized compound BEZ235 (dactolisib). This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their mechanisms, supporting experimental data, and relevant protocols.
Introduction to the Compounds
BEZ235 (Dactolisib) is a dual ATP-competitive inhibitor that targets both the PI3K and mTOR kinases.[3][4] As an imidazoquinoline derivative, it has been extensively investigated in preclinical models and has entered clinical trials for various solid tumors.[5][6] BEZ235 inhibits all four class I PI3K isoforms (p110α, β, γ, and δ) and also directly inhibits mTORC1 and mTORC2.[4][5]
This compound is also a dual inhibitor of PI3K and mTOR.[7] While less extensively documented in publicly available literature compared to BEZ235, existing data indicates its potent inhibitory activity against PI3K isoforms and mTOR.[7]
Mechanism of Action and Signaling Pathway
Both this compound and BEZ235 function by blocking the catalytic activity of PI3K and mTOR, two key kinases in a major signaling pathway that promotes cell growth, proliferation, survival, and metabolism. The PI3K/AKT/mTOR pathway is activated by growth factors and other extracellular signals, and its aberrant activation is a hallmark of many cancers.[1]
By inhibiting PI3K, these compounds prevent the conversion of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3), a critical second messenger that recruits and activates downstream effectors, most notably the serine/threonine kinase AKT. In parallel, by directly inhibiting mTOR, they block the activity of two distinct complexes, mTORC1 and mTORC2. mTORC1 regulates protein synthesis and cell growth through phosphorylation of substrates like S6 kinase (S6K) and 4E-binding protein 1 (4E-BP1), while mTORC2 is involved in the full activation of AKT.[2] The dual inhibition of both PI3K and mTOR is hypothesized to provide a more complete and durable blockade of the pathway, potentially overcoming feedback activation loops that can limit the efficacy of single-target inhibitors.[8]
Quantitative Data Presentation
The following tables summarize the available quantitative data for this compound and BEZ235, allowing for a direct comparison of their biochemical and cellular activities.
Table 1: In Vitro Kinase Inhibitory Activity (IC50)
| Target | This compound (nM)[7] | BEZ235 (Dactolisib) (nM)[3][4] |
| PI3Kα (p110α) | 2.0 | 4 |
| PI3Kβ (p110β) | 9.4 | 75 |
| PI3Kγ (p110γ) | 2.7 | 5 |
| PI3Kδ (p110δ) | 14 | 7 |
| mTOR | 5.4 | 6 (p70S6K) / 20.7 (mTOR) |
Table 2: In Vitro Cellular Activity
| Assay | This compound | BEZ235 (Dactolisib) |
| NCI-60 Panel (Mean GI50) | 65 nM[7] | Not explicitly stated in provided results. |
| Specific Cell Line IC50 | Not explicitly stated in provided results. | 9.039 nM (HRMECs)[5] |
Table 3: In Vivo Efficacy
| Compound | Cancer Model | Dosage | Effect |
| This compound | BEL-7404 Hepatic Cancer Xenograft | 30 mg/kg[7] | Reduced tumor volume[7] |
| BEZ235 (Dactolisib) | Renal Cell Carcinoma Xenografts | Not specified | Significantly lower tumor volume compared to rapamycin and vehicle.[9] |
| BEZ235 (Dactolisib) | HER2-amplified Breast Cancer Xenografts | 35 mg/kg (oral, daily) | Statistically significant tumor growth inhibition.[10] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments used to characterize PI3K/mTOR inhibitors.
Cell Viability Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.[3]
Principle: Metabolically active cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals.[3][4] The amount of formazan produced is proportional to the number of viable cells and can be quantified by measuring the absorbance of the solubilized crystals.[6]
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 104 to 1 x 105 cells/well in 100 µL of culture medium and incubate overnight.[5]
-
Compound Treatment: Treat cells with various concentrations of the inhibitor (e.g., this compound or BEZ235) and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[5][6]
-
Solubilization: Add 100 µL of a solubilization solution (e.g., SDS-HCl solution) to each well to dissolve the formazan crystals.[5]
-
Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[3]
Western Blot Analysis for PI3K/mTOR Pathway Proteins
Western blotting is used to detect and quantify the levels of specific proteins in a sample, providing insights into the activation state of signaling pathways.
Principle: Proteins from cell lysates are separated by size using gel electrophoresis, transferred to a membrane, and then probed with specific antibodies against the proteins of interest (e.g., total and phosphorylated AKT, S6K, 4E-BP1).
Protocol:
-
Cell Lysis: Treat cells with the inhibitors for the desired time, then lyse the cells in radioimmunoprecipitation assay (RIPA) buffer to extract total proteins.[11]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.[12]
-
SDS-PAGE: Separate equal amounts of protein (e.g., 30-50 µg) on an SDS-polyacrylamide gel.[11]
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.[12]
-
Blocking: Block the membrane with a solution of 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[11]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., anti-p-AKT, anti-AKT, anti-p-S6K) overnight at 4°C.[11]
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[12]
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[11]
In Vivo Tumor Xenograft Study
Animal models are essential for evaluating the anti-tumor efficacy of novel compounds in a living system.
Principle: Human cancer cells are implanted into immunocompromised mice. Once tumors are established, the mice are treated with the test compound, and tumor growth is monitored over time.
Protocol:
-
Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 5 x 106 cells) into the flank of immunocompromised mice (e.g., SCID or nude mice).[13]
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 60-160 mm³).[13]
-
Randomization and Treatment: Randomize the mice into treatment groups (vehicle control, this compound, or BEZ235). Administer the compounds at the specified dose and schedule (e.g., daily oral gavage).[10]
-
Tumor Measurement: Measure the tumor dimensions with calipers at regular intervals (e.g., twice a week) and calculate the tumor volume.
-
Endpoint: Continue the study until a predetermined endpoint is reached (e.g., a specific tumor volume or time point). At the end of the study, tumors may be excised for further analysis (e.g., Western blotting).
Summary and Conclusion
Both this compound and BEZ235 (dactolisib) are potent dual inhibitors of the PI3K/mTOR signaling pathway. The available data suggests that both compounds exhibit low nanomolar IC50 values against multiple PI3K isoforms and mTOR.
-
Potency: Based on the IC50 values, this compound appears to be more potent than BEZ235 against PI3Kα and significantly more potent against PI3Kβ.[3][4][7] BEZ235, however, shows slightly higher potency against PI3Kδ.[3][4][7]
-
Cellular Activity: this compound has demonstrated broad anti-proliferative activity across the NCI-60 cancer cell line panel.[7] BEZ235 has also shown potent growth inhibition in various cell lines.[5]
-
In Vivo Efficacy: Both compounds have demonstrated the ability to reduce tumor volume in xenograft models, supporting their potential as anti-cancer agents.[7][9][10]
While BEZ235 has been more extensively studied and has progressed to clinical trials, the preclinical data for this compound indicates that it is a highly potent compound worthy of further investigation. Direct, head-to-head comparative studies under identical experimental conditions would be necessary to definitively conclude which compound has a superior therapeutic index. The choice between these inhibitors for future research may depend on the specific cancer type and the genetic background of the tumor, particularly the isoform-specific dependencies of the PI3K pathway.
This guide provides a foundational comparison based on currently available data. Researchers are encouraged to consult the primary literature for more detailed information and to design further experiments to directly compare these and other PI3K/mTOR inhibitors in relevant cancer models.
References
- 1. PI3K-mTOR inhibitor PF-04691502 anti-tumor activity is enhanced with induction of wild-type TP53 in human xenograft and murine knockout models of head and neck cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PI3K AKT mTOR Pathway in Cancer - FineTest ELISA Kit | FineTest Antibody | FineTest® [fn-test.com]
- 3. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 4. MTT assay protocol | Abcam [abcam.com]
- 5. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 6. broadpharm.com [broadpharm.com]
- 7. caymanchem.com [caymanchem.com]
- 8. Frontiers | NVP-BEZ235 Inhibits Renal Cell Carcinoma by Targeting TAK1 and PI3K/Akt/mTOR Pathways [frontiersin.org]
- 9. The Efficacy of the Novel Dual PI3-Kinase/mTOR Inhibitor NVP-BEZ235 Compared to Rapamycin in Renal Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pubcompare.ai [pubcompare.ai]
- 12. Assessment of PI3K/mTOR/AKT Pathway Elements to Serve as Biomarkers and Therapeutic Targets in Penile Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Comparative Analysis of NSC781406 Cross-reactivity with Other Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the kinase inhibitor NSC781406, focusing on its cross-reactivity with other kinases. While comprehensive kinome-wide profiling data for this compound is not publicly available, this document summarizes its known primary targets and compares its selectivity profile with several clinically evaluated pan-PI3K inhibitors. This objective comparison is supported by available experimental data and detailed methodologies for key assays, providing a valuable resource for researchers in drug discovery and development.
Introduction to this compound and Kinase Selectivity
This compound is a potent small molecule inhibitor targeting the phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR) signaling pathways. Specifically, it has demonstrated high potency against PI3Kα with an IC50 of 2 nM. The PI3K/AKT/mTOR pathway is a critical intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism.[1][2][3] Its frequent dysregulation in various cancers has made it a prime target for therapeutic intervention.[4]
A crucial aspect of developing kinase inhibitors is understanding their selectivity, or the degree to which they bind to their intended target versus other kinases in the kinome. High selectivity can lead to more targeted therapies with fewer off-target effects and a better safety profile. Conversely, multi-kinase inhibitors can sometimes offer broader efficacy. This guide examines the selectivity of this compound in the context of other well-characterized PI3K/mTOR inhibitors.
PI3K/mTOR Signaling Pathway
The following diagram illustrates the central role of PI3K and mTOR in this critical signaling cascade.
Comparative Kinase Selectivity
While a detailed kinome scan of this compound is not publicly available, a 2017 study on the novel pan-PI3K inhibitor SN32976 provides a valuable comparison against five clinically evaluated pan-PI3K inhibitors. This study highlights the varying degrees of selectivity among these compounds. SN32976 itself was found to have a more favorable selectivity profile, with less off-target activity compared to the other clinical inhibitors in a screen of 442 kinases.[5]
The following table summarizes the biochemical potency of these inhibitors against PI3K isoforms and mTOR.
| Compound | PI3Kα (IC50, nM) | PI3Kβ (IC50, nM) | PI3Kγ (IC50, nM) | PI3Kδ (IC50, nM) | mTOR (IC50, nM) | Reference |
| SN32976 | 15.1 | 461 | 110 | 134 | 194 | [5] |
| Buparlisib (BKM120) | 52 | 166 | 262 | 116 | >1000 | [5] |
| Dactolisib (BEZ235) | 4 | 75 | 5 | 7 | 21 | [5] |
| Pictilisib (GDC-0941) | 3 | 33 | 75 | 3 | 580 | [5][6] |
| Omipalisib (GSK2126458) | 0.019 (Ki) | 0.13 (Ki) | 0.06 (Ki) | 0.024 (Ki) | 0.18 (mTORC1, Ki), 0.3 (mTORC2, Ki) | [4] |
| ZSTK474 | 16 | 44 | 49 | 4.6 | >1000 | [5] |
Note: Omipalisib data is presented as Ki (inhibition constant) values, which may differ from IC50 values.
The study on SN32976 also noted that at a concentration of 1 µM, dactolisib and pictilisib, in particular, showed off-target binding to other kinases in a panel of 442.[5] This underscores the importance of comprehensive kinase profiling to understand the full spectrum of a compound's activity.
Experimental Protocols
To assess the cross-reactivity and selectivity of kinase inhibitors, various biochemical assays are employed. Below are detailed methodologies for two common and robust assay types.
KINOMEscan™ Competition Binding Assay (General Protocol)
The KINOMEscan™ platform utilizes a competition-based binding assay to quantify the interaction between a test compound and a large panel of kinases.
Principle: The assay measures the ability of a test compound to compete with an immobilized, active-site-directed ligand for binding to a DNA-tagged kinase. The amount of kinase bound to the immobilized ligand is quantified using quantitative PCR (qPCR) of the DNA tag.
Methodology:
-
Immobilized Ligand Preparation: Streptavidin-coated magnetic beads are treated with a biotinylated small molecule ligand to create an affinity resin. The beads are then blocked to minimize non-specific binding.
-
Binding Reaction: The DNA-tagged kinase, the immobilized ligand-coated beads, and the test compound (at various concentrations) are combined in a binding buffer. The reaction is typically performed in a 384-well plate format.
-
Incubation: The assay plates are incubated at room temperature with shaking for a defined period (e.g., 1 hour) to allow the binding reaction to reach equilibrium.
-
Washing: The beads are washed to remove unbound kinase and test compound.
-
Elution: The bound kinase is eluted from the beads.
-
Quantification: The concentration of the eluted kinase is measured by qPCR using primers specific for the DNA tag. The amount of kinase detected is inversely proportional to the binding affinity of the test compound.
-
Data Analysis: The results are typically reported as the percentage of the DMSO control, and dissociation constants (Kd) can be calculated from dose-response curves.
ADP-Glo™ Kinase Assay (for measuring kinase activity)
The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction, which is a direct measure of kinase activity.
Principle: The assay is performed in two steps. First, the kinase reaction is stopped, and the remaining ATP is depleted. Second, the ADP is converted to ATP, and the newly synthesized ATP is detected using a luciferase/luciferin reaction, which produces a luminescent signal proportional to the initial ADP concentration.
Methodology:
-
Kinase Reaction: The kinase, substrate, ATP, and the test inhibitor (at various concentrations) are incubated in a kinase reaction buffer. The reaction is typically carried out in a 384-well plate.
-
Stopping the Reaction and ATP Depletion: After the desired incubation time, ADP-Glo™ Reagent is added to each well. This reagent terminates the kinase reaction and depletes the remaining ATP. This step is typically incubated for 40 minutes at room temperature.
-
ADP to ATP Conversion and Signal Generation: Kinase Detection Reagent is then added to each well. This reagent contains enzymes that convert ADP to ATP and a luciferase/luciferin mixture to detect the newly generated ATP. This step is typically incubated for 30-60 minutes at room temperature.
-
Luminescence Measurement: The luminescence is measured using a plate-reading luminometer.
-
Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity. IC50 values for the inhibitor can be determined by plotting the kinase activity against the inhibitor concentration.
Conclusion
This compound is a highly potent inhibitor of PI3Kα and mTOR. While its comprehensive cross-reactivity profile across the human kinome is not yet publicly detailed, comparative analysis with other pan-PI3K inhibitors highlights the diverse selectivity profiles within this class of compounds. The experimental data available for inhibitors like SN32976, buparlisib, dactolisib, pictilisib, omipalisib, and ZSTK474 underscore the importance of rigorous kinase profiling in drug development. Understanding the on- and off-target activities of a kinase inhibitor is critical for predicting its efficacy and potential side effects, ultimately guiding its path toward clinical application. Further studies to elucidate the full kinome-wide selectivity of this compound would be highly valuable to the research community.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 4. Picking the point of inhibition: a comparative review of PI3K/AKT/mTOR pathway inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Biological characterization of SN32976, a selective inhibitor of PI3K and mTOR with preferential activity to PI3Kα, in comparison to established pan PI3K inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. oncotarget.com [oncotarget.com]
Navigating Resistance: A Comparative Guide to Dual PI3K/mTOR Inhibitors and the Challenge of Acquired Resistance
For researchers, scientists, and drug development professionals, understanding the mechanisms of acquired resistance to targeted cancer therapies is paramount. This guide provides a comparative analysis of dual phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR) inhibitors, with a focus on the anticipated mechanisms of acquired resistance to the investigational compound NSC781406. While specific data on this compound resistance is not yet available in published literature, we can infer potential resistance pathways by examining clinically and preclinically evaluated compounds that share the same molecular targets.
The PI3K/AKT/mTOR signaling cascade is a critical pathway regulating cell growth, proliferation, survival, and metabolism. Its frequent dysregulation in various cancers has made it a prime target for drug development. Dual PI3K/mTOR inhibitors aim to provide a more comprehensive blockade of this pathway compared to agents that target a single kinase. However, the development of acquired resistance remains a significant clinical challenge, limiting the long-term efficacy of these targeted agents.
Comparison of Dual PI3K/mTOR Inhibitors
While preclinical data on this compound is limited in the public domain, a comparison with other dual PI3K/mTOR inhibitors can provide valuable context for its potential efficacy and resistance profile. The following table summarizes the half-maximal inhibitory concentrations (IC50) of several dual PI3K/mTOR inhibitors against various cancer cell lines.
| Inhibitor | Cancer Cell Line | IC50 (nM) | Reference |
| BEZ235 (Dactolisib) | HCT15 (Colorectal) | Not specified (nanomolar range) | [1] |
| K562/A (Doxorubicin-resistant Leukemia) | Not specified (effective in reversing resistance) | [2] | |
| GDC-0941 (Pictilisib) | MDA-MB-231 (Breast) | Resistant | [3] |
| HCC1937 (Breast) | Resistant | [3] | |
| T47D (Breast) | Sensitive | [3] | |
| MCF7 (Breast) | Sensitive | [3] | |
| PI-103 | Various | 2-15 (against PI3K isoforms), 5.7 (against mTOR) | [4] |
| AZD8055 | Various | 0.8 (against mTOR kinase) | [5] |
| NVP-BGT226 | Various | Not specified | [6] |
| LY3023414 | Various | 6.07 (PI3Kα), 165 (mTOR) | [6] |
| PKI-587 | Various | 0.4 (PI3Kα), 1.6 (mTOR) | [6] |
| PF-04691502 | Various | Not specified | [6] |
Postulated Mechanisms of Acquired Resistance to this compound
Based on studies of other dual PI3K/mTOR inhibitors, several mechanisms of acquired resistance to this compound can be anticipated:
-
Reactivation of the PI3K/mTOR Pathway:
-
Loss of PTEN Function: The tumor suppressor PTEN is a negative regulator of the PI3K pathway. Loss of PTEN function, through mutation or deletion, can lead to pathway reactivation despite the presence of an inhibitor[7][8].
-
Upregulation of Receptor Tyrosine Kinases (RTKs): Increased expression and activation of RTKs such as EGFR, HER2, and IGF1R can provide alternative signaling inputs to reactivate the PI3K pathway[9].
-
Activation of Downstream Components: Mutations or amplification of downstream effectors like AKT or S6 kinase could bypass the inhibitory effect of this compound.
-
-
Activation of Bypass Signaling Pathways:
-
MAPK Pathway Activation: Upregulation of the mitogen-activated protein kinase (MAPK) pathway is a common escape mechanism that can promote cell survival and proliferation independently of the PI3K/mTOR pathway[1].
-
WNT/β-catenin Pathway Activation: In some contexts, such as triple-negative breast cancer, activation of the WNT/β-catenin pathway has been shown to confer resistance to PI3K inhibitors.
-
NF-κB Signaling: The presence of macrophages in the tumor microenvironment can lead to the activation of NF-κB signaling in cancer cells, rendering them resistant to PI3K inhibition[10].
-
-
Metabolic Reprogramming:
-
Switch to Glycolysis: Cancer cells can adapt to PI3K/mTOR inhibition by altering their metabolism, for instance, by increasing their reliance on glycolysis for energy production. This can be associated with mitochondrial DNA mutations[11].
-
-
Drug Efflux:
Visualizing Resistance Mechanisms and Experimental Workflows
To better understand the complex signaling networks and the experimental approaches to study them, the following diagrams are provided.
Figure 1: The PI3K/AKT/mTOR Signaling Pathway and the inhibitory action of this compound.
Figure 2: Experimental workflow for studying acquired resistance to this compound.
Experimental Protocols
To facilitate research in this area, detailed methodologies for key experiments are provided below.
Protocol 1: Cell Viability Assay (MTT Assay) to Determine IC50
This protocol is used to assess the concentration of a drug that inhibits the growth of 50% of a cell population.
Materials:
-
Cancer cell lines (sensitive and resistant)
-
Complete cell culture medium
-
96-well plates
-
This compound or other inhibitors
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment[12].
-
Drug Treatment: Prepare serial dilutions of the inhibitor in complete medium. Remove the old medium from the wells and add 100 µL of the drug dilutions. Include a vehicle control (e.g., DMSO) and a no-treatment control. Incubate for 48-72 hours.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals[12].
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each drug concentration relative to the vehicle control. Plot the percentage of viability against the drug concentration and determine the IC50 value using non-linear regression analysis.
Protocol 2: Western Blot Analysis of PI3K/mTOR Pathway Activation
This protocol is used to detect changes in the phosphorylation status of key proteins in the PI3K/mTOR pathway.
Materials:
-
Cell lysates from treated and untreated cells
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-AKT, anti-AKT, anti-p-S6K, anti-S6K, anti-p-4E-BP1, anti-4E-BP1, and a loading control like β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Protein Extraction: Lyse cells in RIPA buffer and quantify protein concentration using the BCA assay.
-
SDS-PAGE: Denature protein samples and separate them by size on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding[13].
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation[13].
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature[13].
-
Detection: Wash the membrane again and apply the ECL substrate.
-
Imaging: Capture the chemiluminescent signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels to determine the activation status of the pathway.
Conclusion
While this compound holds promise as a dual PI3K/mTOR inhibitor, the development of acquired resistance is a foreseeable obstacle. By understanding the potential resistance mechanisms extrapolated from similar compounds, researchers can proactively design studies to identify biomarkers of resistance and develop rational combination therapies to overcome it. The experimental protocols and workflows provided in this guide offer a starting point for these critical investigations, ultimately aiming to improve the clinical outcomes for patients treated with PI3K/mTOR pathway inhibitors.
References
- 1. Molecular mechanisms of tumor resistance to PI3K-mTOR-targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dual PI3K/mTOR inhibitor NVP-BEZ235 decreases the proliferation of doxorubicin-resistant K562 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. A dual PI3 kinase/mTOR inhibitor BEZ235 reverses doxorubicin resistance in ABCB1 overexpressing ovarian and pancreatic cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Dual PI3 Kinase/mTOR Inhibitor BEZ235 reverses doxorubicin resistance in ABCB1 overexpressing ovarian and pancreatic cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Frontiers | Activation of PI3K/AKT/mTOR Pathway Causes Drug Resistance in Breast Cancer [frontiersin.org]
- 9. Mechanisms of Resistance to PI3K Inhibitors in Cancer: Adaptive Responses, Drug Tolerance and Cellular Plasticity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Macrophages confer resistance to PI3K inhibitor GDC-0941 in breast cancer through the activation of NF-κB signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. NVP-BEZ235 overcomes gefitinib-acquired resistance by down-regulating PI3K/AKT/mTOR phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. youtube.com [youtube.com]
- 13. pubcompare.ai [pubcompare.ai]
Navigating the PI3K/mTOR Signaling Maze: A Comparative Guide to Biomarkers for NSC781406 and Other Dual Inhibitors
For researchers, scientists, and drug development professionals, identifying predictive biomarkers is paramount for the successful clinical translation of targeted cancer therapies. This guide provides a comparative analysis of biomarkers for sensitivity to NSC781406, a potent dual phosphatidylinositol 3-kinase (PI3K) and mammalian target of rapamycin (mTOR) inhibitor, and its alternatives, CC-223 and BGT226. While preclinical data for this compound is emerging, this guide leverages established knowledge of PI3K/mTOR pathway inhibitors to offer a framework for assessing its potential clinical utility.
The PI3K/AKT/mTOR signaling cascade is a critical regulator of cell growth, proliferation, and survival, and its aberrant activation is a hallmark of many cancers. Dual inhibition of PI3K and mTOR represents a promising therapeutic strategy to overcome resistance mechanisms associated with single-agent therapies. This compound has been identified as a highly potent inhibitor of this pathway, demonstrating cytotoxic activities against a broad range of cancer cell lines.
Comparative Analysis of Dual PI3K/mTOR Inhibitors
To provide a clear overview, the following table summarizes the key features of this compound and two other well-characterized dual PI3K/mTOR inhibitors, CC-223 and BGT226.
| Feature | This compound | CC-223 | BGT226 |
| Target | PI3K / mTOR | mTORC1 / mTORC2 | Pan-Class I PI3K / mTOR |
| Reported IC50 | 2 nM (PI3Kα)[1] | Not explicitly stated for PI3K/mTOR, but inhibits ovarian cancer cell survival at nM concentrations. | 4 nM (PI3Kα), 63 nM (PI3Kβ), 38 nM (PI3Kγ)[2] |
| Known Biomarkers of Sensitivity | Predicted based on class effect: • PIK3CA mutations • PTEN loss • High p-AKT/p-S6 levels | • mTOR pathway activation[3] | • Not explicitly defined, but active in cells regardless of PI3K/AKT/mTOR pathway aberration status. |
| Reported Resistance Mechanisms | Predicted based on class effect: • Activation of alternative signaling pathways (e.g., MAPK/ERK) | • IRF4 expression[3] | Not extensively documented in the provided results. |
Key Biomarkers for Predicting Sensitivity to PI3K/mTOR Inhibition
The efficacy of PI3K/mTOR inhibitors is intrinsically linked to the genetic and molecular landscape of the tumor. Several key biomarkers have been identified that can predict sensitivity to this class of drugs.
-
PIK3CA Mutations: Activating mutations in the PIK3CA gene, which encodes the p110α catalytic subunit of PI3K, are among the most well-established predictive biomarkers for sensitivity to PI3K inhibitors.[4][5][6][7][8][9] Tumors harboring these mutations often exhibit pathway hyperactivation and are consequently more susceptible to PI3K-targeted therapies.
-
PTEN Loss: The tumor suppressor PTEN is a critical negative regulator of the PI3K pathway.[10][11] Loss of PTEN function, through mutation or deletion, leads to the accumulation of PIP3 and constitutive activation of downstream signaling.[10][12] While preclinical data suggest a link between PTEN loss and sensitivity, clinical findings have been less consistent, sometimes due to co-occurring mutations in other pathways.[13]
-
Phospho-AKT and Phospho-S6 Levels: Elevated levels of phosphorylated AKT (p-AKT) and phosphorylated ribosomal protein S6 (p-S6), a downstream effector of mTORC1, can serve as pharmacodynamic and potentially predictive biomarkers of pathway activation.[14][15] High baseline levels of these phosphoproteins may indicate a tumor's reliance on the PI3K/mTOR pathway for survival.
Experimental Protocols
Standardized and reproducible experimental protocols are crucial for the accurate assessment of drug sensitivity and biomarker validation. Below are detailed methodologies for key in vitro assays.
Cell Viability and IC50 Determination (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a serial dilution of the inhibitor (e.g., this compound, CC-223, or BGT226) for 72 hours. Include a vehicle-only control.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC50) using non-linear regression analysis.
Western Blotting for Pathway Modulation
This technique is used to detect changes in the phosphorylation status of key signaling proteins.
-
Cell Lysis: Treat cells with the inhibitor for the desired time, then lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein (20-40 µg) on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST and then incubate with primary antibodies against total and phosphorylated forms of PI3K, AKT, mTOR, S6, and other relevant pathway components.
-
Detection: Incubate with HRP-conjugated secondary antibodies and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Signaling Pathways and Experimental Workflows
Visualizing the complex interplay of signaling pathways and the logical flow of experimental procedures is essential for a comprehensive understanding. The following diagrams, generated using the DOT language, illustrate the PI3K/AKT/mTOR pathway and a typical workflow for biomarker discovery.
Figure 1: PI3K/AKT/mTOR signaling pathway with points of inhibition by dual inhibitors like this compound.
Figure 2: A generalized workflow for the identification and validation of predictive biomarkers for drug sensitivity.
Conclusion and Future Directions
This compound emerges as a potent dual PI3K/mTOR inhibitor with significant potential for cancer therapy. While direct comparative studies with other inhibitors are limited, the established biomarkers for this class of drugs—namely PIK3CA mutations, PTEN status, and phosphorylation levels of key pathway components—provide a strong foundation for its preclinical and clinical evaluation. The provided experimental protocols and workflow diagrams offer a practical guide for researchers seeking to investigate the sensitivity of cancer cells to this compound and to identify patient populations most likely to benefit from this targeted therapy. Further studies are warranted to directly compare the efficacy of this compound with other dual PI3K/mTOR inhibitors and to validate the predictive power of these biomarkers specifically for this promising new agent.
References
- 1. [In-vitro testing of the sensitivity of mammary carcinoma cells to cytostatic drugs (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Translational Biomarkers: from Preclinical to Clinical a Report of 2009 AAPS/ACCP Biomarker Workshop - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel phosphoinositide 3-kinase/mTOR dual inhibitor, NVP-BGT226, displays potent growth-inhibitory activity against human head and neck cancer cells in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Preclinical Testing of PI3K/AKT/mTOR Signaling Inhibitors in a Mouse Model of Ovarian Endometrioid Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. hra.nhs.uk [hra.nhs.uk]
- 6. In vitro sensitivity assays in cancer: a review, analysis, and prognosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. blog.crownbio.com [blog.crownbio.com]
- 8. In vitro sensitivity of Botrytis cinerea to anthraquinone and anthrahydroquinone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Preclinical study of CC223 as a potential anti-ovarian cancer agent - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. A theory of the action of cancer chemotherapeutic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
- 13. oncotarget.com [oncotarget.com]
- 14. Ra-223 Treatment for Bone Metastases in Castrate-Resistant Prostate Cancer: Practical Management Issues for Patient Selection - PMC [pmc.ncbi.nlm.nih.gov]
- 15. youtube.com [youtube.com]
Validating the Anti-Tumor Effects of NSC781406: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-tumor effects of NSC781406 with alternative therapies, supported by available preclinical data. This compound is a potent dual inhibitor of Phosphoinositide 3-kinase (PI3K) and the mammalian target of rapamycin (mTOR), two key proteins in a signaling pathway frequently dysregulated in cancer.[1][2][3][4] This document summarizes its efficacy in vitro and in vivo, and details the experimental protocols used in these assessments.
Quantitative Data Summary
The following tables present a summary of the anti-tumor activity of this compound in comparison to other agents.
Table 1: In Vitro Anti-Proliferative Activity of this compound and Comparators in Pancreatic Cancer Cells (PANC-1)
| Compound | Target | Assay | Endpoint | Result |
| This compound | PI3K/mTOR | Colony Formation | Inhibition of colony formation | Significant reduction at 20 µM[5][6] |
| CC-223 | mTOR | Colony Formation | Inhibition of colony formation | Significant reduction at 20 µM[5][6] |
| BGT226 | PI3K/mTOR | Colony Formation | Inhibition of colony formation | Significant reduction at 20 µM[5][6] |
Table 2: In Vitro 50% Growth Inhibition (GI50) of this compound
| Cancer Type | Cell Line | GI50 (nM) |
| Hepatocellular Carcinoma | BEL-7404 | 20[2][3] |
| Various | NCI-60 Panel (mean) | 65 [1] |
Note: Specific GI50 data for this compound from the National Cancer Institute's 60 human tumor cell line (NCI-60) screen is not publicly available. The mean GI50 value across the 60 cell lines is reported to be 65 nM.[1]
Table 3: In Vivo Anti-Tumor Efficacy of this compound vs. Sorafenib in a Hepatocellular Carcinoma Xenograft Model (BEL-7404)
| Treatment Group | Dose | Administration | Tumor Growth Inhibition |
| This compound | 30 mg/kg | Not Specified | 52% reduction in relative tumor volume[2][3] |
| Sorafenib | 50 mg/kg | Not Specified | 44% reduction in relative tumor volume[2][3] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
In Vitro Studies in Pancreatic Cancer (PANC-1 cells)
The following protocols are adapted from the study by Guo et al., 2020.[5][6]
1. Cell Culture: PANC-1 human pancreatic cancer cells were cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere with 5% CO2.
2. Colony Formation Assay: PANC-1 cells were seeded in 6-well plates at a density of 500 cells per well. After 24 hours, cells were treated with 20 µM of this compound, CC-223, or BGT226. The cells were incubated for 14 days, with the medium and inhibitors refreshed every 3 days. Following incubation, the colonies were fixed with 4% paraformaldehyde and stained with 0.1% crystal violet. The number of colonies was then counted.[5][6]
3. Wound Healing Assay: PANC-1 cells were grown to confluence in 6-well plates. A sterile 200 µL pipette tip was used to create a scratch wound in the cell monolayer. The cells were then washed with phosphate-buffered saline (PBS) and cultured in serum-free medium containing 20 µM of this compound, CC-223, or BGT226. Images of the wound were captured at 0 and 24 hours to assess cell migration.
4. Transwell Invasion Assay: The invasive capacity of PANC-1 cells was assessed using Transwell chambers with Matrigel-coated membranes. Cells were seeded in the upper chamber in serum-free medium, with the lower chamber containing medium with 10% FBS as a chemoattractant. This compound, CC-223, or BGT226 (20 µM) was added to the upper chamber. After 24 hours of incubation, non-invading cells on the upper surface of the membrane were removed, and the invaded cells on the lower surface were fixed, stained with crystal violet, and counted.
5. Western Blotting: PANC-1 cells were treated with 20 µM of this compound, CC-223, or BGT226 for 24 hours. Total protein was extracted, and protein concentrations were determined. Equal amounts of protein were separated by SDS-PAGE and transferred to polyvinylidene fluoride (PVDF) membranes. The membranes were blocked and then incubated with primary antibodies against mTOR, phospho-mTOR (p-mTOR), S6K1, and phospho-S6K1 (p-S6K1), with GAPDH as a loading control. After incubation with secondary antibodies, the protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.[5][6]
6. Glycolysis Assay (Extracellular Acidification Rate - ECAR): The effect of the inhibitors on glycolysis was measured using a Seahorse XF analyzer. PANC-1 cells were seeded in a Seahorse XF culture plate. After 24 hours of treatment with 20 µM of this compound, CC-223, or BGT226, the medium was replaced with Seahorse XF base medium. The extracellular acidification rate (ECAR) was measured sequentially after the injection of glucose, oligomycin, and 2-deoxyglucose (2-DG) to determine key parameters of glycolysis.
In Vivo Study in Hepatocellular Carcinoma
The following is a generalized protocol for a xenograft study, incorporating the specific details available for the this compound experiment.
1. Animal Model: Female BALB/c nude mice are typically used for xenograft studies.[5]
2. Tumor Cell Implantation: BEL-7404 human hepatocellular carcinoma cells are cultured, harvested, and resuspended in a suitable medium such as PBS or Matrigel. Approximately 5 x 10^6 cells are subcutaneously injected into the flank of each mouse.
3. Tumor Growth and Treatment: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). The mice are then randomized into treatment and control groups. Treatment with this compound (30 mg/kg), sorafenib (50 mg/kg), or a vehicle control is initiated. The route and frequency of administration would be as defined in the specific study protocol (details not available in the search results).
4. Monitoring and Endpoint: Tumor volume is measured regularly (e.g., twice a week) using calipers. Animal body weight and general health are also monitored. The study is terminated when tumors in the control group reach a predetermined size, and the final tumor volumes and weights are recorded. The percentage of tumor growth inhibition is calculated based on the difference in tumor volume between the treated and control groups.[2][3]
Mandatory Visualizations
Signaling Pathway Diagram
Caption: PI3K/mTOR signaling pathway and the inhibitory action of this compound.
Experimental Workflow Diagram
Caption: Workflow for preclinical validation of this compound's anti-tumor effects.
References
- 1. CC-223, this compound, and BGT226 Exerts a Cytotoxic Effect Against Pancreatic Cancer Cells via mTOR Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of the Highly Potent PI3K/mTOR Dual Inhibitor PF-04979064 through Structure-Based Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Developmental therapeutics program at the NCI: molecular target and drug discovery process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synergistic antitumor effect of resveratrol and sorafenib on hepatocellular carcinoma through PKA/AMPK/eEF2K pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Analysis of FDA-Approved Anti-Cancer Agents in the NCI60 Panel of Human Tumor Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Metabolic Maze: An In Vitro Metabolism Comparison Guide for Novel Drug Candidates
For researchers, scientists, and drug development professionals, understanding the metabolic fate of a novel compound is a critical early step in the journey from discovery to clinical application. This guide provides a comparative overview of the principles and methodologies used to assess the in vitro metabolism of investigational drugs, such as NSC781406. While specific metabolic data for this compound is not publicly available, this document outlines the established experimental framework and data presentation that would be essential for its metabolic characterization.
The liver is the primary site of drug metabolism, a process broadly divided into Phase I (functionalization) and Phase II (conjugation) reactions.[1][2] In vitro models are indispensable tools for predicting a drug's metabolic stability, identifying its metabolites, and anticipating potential drug-drug interactions.[3][4] These studies are typically conducted early in the drug development process to guide the selection of the most promising candidates with favorable pharmacokinetic properties.[5][6]
Comparative Analysis of In Vitro Metabolism Systems
The choice of an in vitro system is crucial and depends on the specific questions being addressed. The most common models are human liver microsomes (HLMs) and primary human hepatocytes.[7]
| In Vitro System | Description | Advantages | Limitations | Key Applications |
| Human Liver Microsomes (HLMs) | Subcellular fractions of the liver endoplasmic reticulum containing a high concentration of Phase I enzymes, particularly cytochrome P450s (CYPs), and some Phase II enzymes like UGTs.[1][7][8] | Readily available, cost-effective, high enzyme concentration, and suitable for high-throughput screening.[7] | Lacks the full complement of drug-metabolizing enzymes and cofactors present in intact cells; does not account for cellular uptake and efflux.[7] | Metabolic stability screening, CYP inhibition and induction studies, metabolite identification.[7] |
| Primary Human Hepatocytes | Considered the "gold standard," these are intact liver cells isolated from human tissue.[7] | Provide a more physiologically relevant model with a complete set of Phase I and Phase II metabolic enzymes, cofactors, and transporter proteins.[7] | Limited availability, higher cost, shorter lifespan in culture, and significant donor-to-donor variability.[7] | Comprehensive metabolite profiling, prediction of in vivo clearance, and assessment of transporter-mediated drug interactions.[7] |
| Recombinant Enzymes | Individual drug-metabolizing enzymes (e.g., specific CYP isoforms) expressed in a cellular system.[1][4] | Allows for the precise identification of which enzyme is responsible for a specific metabolic reaction. | Does not capture the interplay between different enzymes and metabolic pathways. | Reaction phenotyping (determining the contribution of individual enzymes to a drug's metabolism). |
Key Metabolic Parameters: A Quantitative Comparison
In vitro metabolism studies generate quantitative data that help rank and select drug candidates. The primary parameters measured are half-life (t½) and intrinsic clearance (CLint).
| Parameter | Description | Significance |
| Half-life (t½) | The time required for the concentration of the parent drug to decrease by half.[9] | A shorter half-life suggests rapid metabolism and potentially shorter duration of action in the body.[5] |
| Intrinsic Clearance (CLint) | The intrinsic ability of the liver to metabolize a drug, independent of blood flow.[9] | A high intrinsic clearance indicates efficient metabolism and may predict high first-pass metabolism in vivo.[9] |
| Michaelis-Menten Constant (Km) | The substrate concentration at which the reaction rate is half of the maximum velocity (Vmax).[9] | Reflects the affinity of the enzyme for the drug. |
| Maximum Reaction Velocity (Vmax) | The maximum rate of the enzymatic reaction.[9] | Indicates the maximum metabolic capacity of the enzyme for the drug. |
Experimental Protocols
Detailed and standardized protocols are essential for reproducible and reliable in vitro metabolism data.
Metabolic Stability Assessment in Human Liver Microsomes
-
Incubation Preparation : A reaction mixture is prepared containing human liver microsomes, a phosphate buffer (pH 7.4), and the test compound (e.g., this compound) at a specified concentration.[8]
-
Initiation of Reaction : The metabolic reaction is initiated by adding a cofactor regenerating system, typically containing NADPH.[8] The mixture is then incubated at 37°C with shaking.
-
Time-Point Sampling : Aliquots are taken from the reaction mixture at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Reaction Quenching : The metabolic reaction in each aliquot is stopped by adding a cold organic solvent, such as acetonitrile.
-
Sample Analysis : The samples are centrifuged to precipitate proteins, and the supernatant is analyzed using liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the remaining parent drug.[8]
-
Data Analysis : The disappearance of the parent drug over time is plotted, and the half-life and intrinsic clearance are calculated.
Metabolite Identification
-
Extended Incubation : The incubation is carried out for a longer duration to allow for the formation of detectable levels of metabolites.
-
High-Resolution Mass Spectrometry : The samples are analyzed using high-resolution mass spectrometry (e.g., Q-TOF MS/MS) to detect and identify the chemical structures of potential metabolites.[9]
-
Data Interpretation : The mass spectral data is analyzed to propose the structures of the metabolites based on their mass-to-charge ratio and fragmentation patterns.
Visualizing the Workflow
A clear understanding of the experimental workflow is crucial for planning and executing in vitro metabolism studies.
Figure 1: A generalized workflow for in vitro drug metabolism studies.
Conclusion
The in vitro metabolism assessment of a novel drug candidate is a multi-faceted process that provides invaluable data for guiding drug development. By employing a combination of in vitro systems, researchers can build a comprehensive metabolic profile, enabling the selection of compounds with the highest potential for success in subsequent preclinical and clinical development. While the specific metabolic fate of this compound remains to be elucidated, the methodologies and frameworks described herein represent the established path forward for its characterization.
References
- 1. mdpi.com [mdpi.com]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. Role of cytochrome P450 enzymes in drug-drug interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. youtube.com [youtube.com]
- 6. Drug metabolism in drug discovery and development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. dls.com [dls.com]
- 8. Study of in-vitro metabolism of selected antibiotic drugs in human liver microsomes by liquid chromatography coupled with tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Confirming NSC781406 Specificity: A Comparison Guide for Knockout Models
For Researchers, Scientists, and Drug Development Professionals
NSC781406, also known as AT-406 or SM-406, is a potent, orally active small molecule antagonist of multiple Inhibitor of Apoptosis Proteins (IAPs). As a Smac mimetic, it targets X-linked inhibitor of apoptosis protein (XIAP), cellular IAP1 (cIAP1), and cellular IAP2 (cIAP2), promoting apoptosis in cancer cells. Understanding the precise in vivo specificity of this compound is critical for its clinical development. This guide provides a comparative framework for utilizing knockout (KO) mouse models to validate the specificity of this compound, supported by experimental data from published literature.
Data Presentation: Performance of IAP Antagonists in Wild-Type vs. Knockout Models
The following tables summarize the observed and expected outcomes of IAP antagonist treatment in various genetic backgrounds, providing a baseline for designing and interpreting specificity studies with this compound.
Table 1: Phenotypes of IAP Knockout Mouse Models
| Gene Knockout | Phenotype | Key Implications for this compound Specificity Studies |
| XIAP KO | Viable, fertile, with subtle immune system alterations. Cells show increased sensitivity to specific apoptotic stimuli.[1] | A viable model to directly assess the contribution of XIAP inhibition to the overall efficacy of this compound. |
| cIAP1 KO | Viable, but may exhibit compensatory upregulation of cIAP2.[2][3] | Crucial for dissecting the specific role of cIAP1 targeting. The cIAP2 upregulation needs to be monitored as a potential resistance mechanism. |
| cIAP2 KO | Viable and fertile, with altered immune responses to specific challenges.[4] | Allows for the investigation of the specific contribution of cIAP2 inhibition to the therapeutic effect of this compound. |
| cIAP1/cIAP2 Double KO | Embryonic lethal, indicating functional redundancy and essential roles in development.[4][5] | Conditional or tissue-specific double knockout models would be required for in vivo studies. |
| XIAP/cIAP1 Double KO | Embryonic lethal, highlighting the critical overlapping functions of these IAPs.[2] | Demonstrates the potent and potentially toxic effects of simultaneously ablating these two key IAPs. |
Table 2: In Vitro Effects of Smac Mimetics (including this compound/AT-406) in Wild-Type vs. IAP Knockout Cells
| Cell Type | Treatment | Observed Effect | Implication for this compound Specificity |
| Wild-Type | Smac Mimetic | Rapid degradation of cIAP1 and cIAP2, leading to NF-κB activation and sensitization to TNFα-induced apoptosis.[6][7][8] | Establishes the baseline on-target activity of the compound. |
| cIAP1 KO MEFs | Smac Mimetic | No degradation of the absent cIAP1. De novo synthesized cIAP2 is resistant to degradation.[6] | Demonstrates the specificity of the compound for cIAP1 and reveals a potential resistance mechanism through cIAP2. |
| cIAP1/cIAP2 DKO MEFs | Smac Mimetic | Increased sensitivity to TNFα-induced apoptosis compared to single knockouts. | Confirms that the primary mechanism of sensitization to TNFα is through the degradation of cIAPs. |
| XIAP KO MEFs | Smac Mimetic | Enhanced potency of the compound in inducing apoptosis. | Indicates that direct XIAP inhibition contributes to the overall pro-apoptotic effect of the drug. |
Experimental Protocols
Detailed methodologies for key experiments are crucial for reproducibility and accurate interpretation of results.
1. Generation of IAP Knockout Mice:
Standard homologous recombination in embryonic stem cells is the conventional method for generating knockout mice. For embryonic lethal double knockouts, a conditional approach using the Cre-loxP system is necessary to allow for tissue-specific or inducible gene deletion in adult mice.
2. In Vivo Efficacy Studies with this compound:
-
Animal Models: Wild-type and IAP knockout mice (XIAP-/-, cIAP1-/-, cIAP2-/-) are used. For tumor studies, cancer cell lines are implanted to generate xenograft or syngeneic tumor models.
-
Drug Administration: this compound (AT-406/SM-406) can be administered orally. Dosing schedules and concentrations should be determined based on prior pharmacokinetic and pharmacodynamic studies.
-
Monitoring: Tumor growth is measured regularly. Animal health, including body weight and any signs of toxicity, is monitored throughout the study.
-
Endpoint Analysis: At the end of the study, tumors and relevant tissues are collected for pharmacodynamic marker analysis (e.g., levels of cIAP1, cleaved caspase-3) by Western blot or immunohistochemistry.
3. In Vitro Cell-Based Assays:
-
Cell Lines: Mouse embryonic fibroblasts (MEFs) derived from wild-type and IAP knockout mice are commonly used. Cancer cell lines with CRISPR/Cas9-mediated IAP knockouts are also valuable tools.
-
Treatment: Cells are treated with a dose range of this compound, often in combination with TNFα or other pro-apoptotic agents.
-
Apoptosis Assays: Apoptosis can be quantified by flow cytometry using Annexin V/Propidium Iodide staining or by measuring caspase-3/7 activity.
-
Western Blotting: Protein levels of IAPs (XIAP, cIAP1, cIAP2), NF-κB pathway components (e.g., p100/p52), and apoptosis markers (e.g., cleaved PARP, cleaved caspase-3) are assessed to confirm the mechanism of action.
Mandatory Visualizations
Signaling Pathway of this compound Action
Caption: Mechanism of action of this compound.
Experimental Workflow for Specificity Testing
Caption: In vivo experimental design for this compound specificity.
Logical Relationship in cIAP Degradation
Caption: cIAP1 is required for this compound-induced cIAP2 degradation.
References
- 1. researchgate.net [researchgate.net]
- 2. embopress.org [embopress.org]
- 3. Distinctive effects of the cellular inhibitor of apoptosis protein c-IAP2 through stabilization by XIAP in glioblastoma multiforme cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cellular inhibitor of apoptosis 2 (cIAP2) restricts neuroinflammation during experimental autoimmune encephalomyelitis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Regulation of Apoptosis by Inhibitors of Apoptosis (IAPs) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Molecular determinants of Smac mimetic induced degradation of cIAP1 and cIAP2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
- 8. IAP antagonists target cIAP1 to induce TNFalpha-dependent apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Potency of NSC781406: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals at the forefront of oncology and cell signaling research, the quest for potent and selective kinase inhibitors is paramount. This guide provides an objective comparison of the dual PI3K/mTOR inhibitor, NSC781406, with other notable alternatives, supported by experimental data from peer-reviewed studies. We delve into its activity, mechanism of action, and provide detailed experimental protocols to aid in the evaluation and design of future studies.
This compound has emerged as a highly potent inhibitor of phosphoinositide 3-kinase (PI3K) and the mammalian target of rapamycin (mTOR), two key nodes in a signaling pathway frequently dysregulated in cancer. This dual inhibitory action offers a promising strategy to overcome resistance mechanisms that can arise from targeting either kinase individually.
Quantitative Comparison of Kinase Inhibitors
To facilitate a direct comparison of this compound with other well-characterized PI3K/mTOR inhibitors, the following tables summarize key quantitative data from published research.
| Compound | PI3Kα IC50 (nM) | PI3Kβ IC50 (nM) | PI3Kγ IC50 (nM) | PI3Kδ IC50 (nM) | mTOR IC50 (nM) | Reference |
| This compound | 2.0 | 9.4 | 2.7 | 14 | 5.4 | [1] |
| PI-103 | 8 | 88 | 48 | 150 | 20 (mTORC1), 83 (mTORC2) | [2] |
| NVP-BEZ235 | 4 | 75 | 7 | 110 | 6 | [3] |
| GDC-0941 | 3 | 33 | 18 | 3 | Not Active | [4] |
Table 1: In Vitro Kinase Inhibitory Activity. This table compares the half-maximal inhibitory concentration (IC50) of this compound against various Class I PI3K isoforms and mTOR with other notable dual or pan-PI3K inhibitors. Lower values indicate higher potency.
| Compound | Cell Line | GI50 (nM) | Reference |
| This compound | NCI-60 Panel (Mean) | 65 | [1] |
| PI-103 | U87MG (Glioblastoma) | ~100 | [5] |
| NVP-BEZ235 | MCF-7 (Breast Cancer) | ~10 | [6] |
| GDC-0941 | PC3 (Prostate Cancer) | ~300 | [7] |
Table 2: In Vitro Anti-proliferative Activity. This table presents the growth inhibitory concentration (GI50) of the compounds in various cancer cell lines, providing an indication of their cellular potency.
Signaling Pathway and Experimental Workflow
To visually represent the mechanism of action and the experimental approaches used to validate this compound's activity, the following diagrams have been generated.
Caption: PI3K/Akt/mTOR signaling pathway with points of inhibition by this compound.
Caption: General experimental workflow for validating the activity of this compound.
Detailed Experimental Protocols
To ensure the reproducibility and accurate interpretation of the presented data, detailed methodologies for the key experiments are provided below.
In Vitro Kinase Inhibition Assay
The inhibitory activity of this compound against PI3K isoforms and mTOR was determined using a radiometric or fluorescence-based kinase assay. The general protocol involves:
-
Enzyme and Substrate Preparation: Recombinant human PI3K isoforms (α, β, γ, δ) and mTOR kinase were used. Phosphatidylinositol (PI) or a suitable peptide substrate was prepared in the assay buffer.
-
Compound Dilution: this compound and reference compounds were serially diluted in DMSO to generate a range of concentrations.
-
Kinase Reaction: The kinase, substrate, and ATP (spiked with γ-³²P-ATP for radiometric assays) were incubated with the test compounds in an appropriate assay buffer.
-
Detection:
-
Radiometric Assay: The reaction was stopped, and the phosphorylated substrate was captured on a filter plate. The amount of incorporated ³²P was quantified using a scintillation counter.
-
Fluorescence-based Assay: The production of ADP was coupled to a subsequent enzymatic reaction that generates a fluorescent signal, which was measured using a plate reader.
-
-
Data Analysis: The percentage of inhibition at each compound concentration was calculated relative to a no-inhibitor control. IC50 values were determined by fitting the data to a four-parameter logistic equation.
Cell Proliferation Assay (MTT or Sulforhodamine B Assay)
The anti-proliferative effect of this compound on cancer cell lines was assessed using standard colorimetric assays.
-
Cell Seeding: Cancer cells were seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells were treated with various concentrations of this compound or a vehicle control (DMSO) for a specified duration (e.g., 72 hours).
-
Cell Viability Measurement:
-
MTT Assay: MTT reagent was added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells. The crystals were then dissolved in a solubilization solution, and the absorbance was measured at a specific wavelength.
-
SRB Assay: Cells were fixed with trichloroacetic acid, washed, and stained with Sulforhodamine B dye, which binds to cellular proteins. The bound dye was solubilized, and the absorbance was read.
-
-
Data Analysis: The percentage of cell growth inhibition was calculated relative to the vehicle-treated control. The GI50 value, the concentration at which 50% of cell growth is inhibited, was determined from the dose-response curve.
In Vivo Xenograft Model
The in vivo efficacy of this compound was evaluated in a tumor xenograft model.
-
Animal Model: Immunocompromised mice (e.g., nude or SCID mice) were used.
-
Tumor Implantation: Human cancer cells were subcutaneously injected into the flank of the mice.
-
Treatment Initiation: Once the tumors reached a palpable size, the mice were randomized into treatment and control groups.
-
Drug Administration: this compound was administered to the treatment group via a suitable route (e.g., oral gavage or intraperitoneal injection) at a specified dose and schedule. The control group received the vehicle.
-
Tumor Measurement and Body Weight Monitoring: Tumor volume was measured periodically using calipers. The body weight of the mice was also monitored as an indicator of toxicity.
-
Endpoint: The study was terminated when the tumors in the control group reached a predetermined size or after a specified duration of treatment. The tumors were then excised and weighed.
-
Data Analysis: The anti-tumor efficacy was assessed by comparing the tumor growth in the treated group to the control group. The percentage of tumor growth inhibition was calculated. Statistical analysis was performed to determine the significance of the observed differences.
This comparative guide, with its structured data and detailed protocols, aims to provide researchers with a valuable resource for understanding the activity of this compound in the context of other PI3K/mTOR inhibitors. The provided information should facilitate the design of further investigations into the therapeutic potential of this promising compound.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. The Efficacy of the Novel Dual PI3-Kinase/mTOR Inhibitor NVP-BEZ235 Compared to Rapamycin in Renal Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. A dual PI3 kinase/mTOR inhibitor reveals emergent efficacy in glioma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparison of the effects of the PI3K/mTOR inhibitors NVP-BEZ235 and GSK2126458 on tamoxifen-resistant breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
Safety Operating Guide
Navigating the Safe Disposal of NSC781406: A Comprehensive Guide for Laboratory Professionals
For researchers and scientists engaged in drug development, the proper handling and disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of NSC781406, ensuring compliance with safety regulations and fostering a secure research environment.
This compound is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects.[1] Therefore, strict adherence to proper disposal protocols is imperative to prevent harm to personnel and the environment.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE).
Required Personal Protective Equipment (PPE):
-
Eye Protection: Safety goggles with side-shields.[1]
-
Hand Protection: Protective gloves.[1]
-
Skin and Body Protection: Impervious clothing.[1]
-
Respiratory Protection: A suitable respirator should be used, especially in areas with inadequate ventilation.[1]
Engineering Controls:
-
Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols.[1]
-
Ensure that a safety shower and an eye wash station are readily accessible.[1]
Step-by-Step Disposal Protocol for this compound
The primary directive for the disposal of this compound is to "Dispose of contents/ container to an approved waste disposal plant"[1]. The following steps outline the process for preparing the compound for collection by a certified hazardous waste management service.
Step 1: Waste Identification and Segregation
-
Labeling: Clearly label a dedicated, compatible waste container with "Hazardous Waste" and "this compound". Include the full chemical name and any relevant hazard symbols (e.g., toxic, environmental hazard).
-
Segregation: Store the this compound waste separately from incompatible materials. Strong acids/alkalis and strong oxidizing/reducing agents should not be stored in the same container or secondary containment.[1][2][3]
Step 2: Waste Accumulation
-
Container Integrity: Use a container that is in good condition, free of leaks or cracks, and has a tightly sealing lid.[4] Plastic containers are often preferred for hazardous waste when chemical compatibility is not an issue.[5][6]
-
Closed Container Policy: Keep the waste container closed at all times, except when adding waste.[2][4][7] This prevents the release of vapors and potential spills.
-
Satellite Accumulation Area (SAA): Store the waste container in a designated SAA, which should be at or near the point of generation.[2][5] The SAA must be inspected weekly for any signs of leakage.[2]
Step 3: Preparing for Disposal
-
Do Not Dispose On-Site: Under no circumstances should this compound be disposed of down the drain or evaporated in a fume hood.[2][7] This compound is very toxic to aquatic life, and such actions can have severe environmental consequences.[1]
-
Spillage: In the event of a spill, collect the spillage and place it in the designated hazardous waste container.[1] Avoid any release to the environment.[1]
-
Empty Containers: Containers that have held this compound should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.[4][7] After triple-rinsing, the container can be disposed of as regular trash after defacing the original labels.[4][7]
Step 4: Arranging for Professional Disposal
-
Contact Environmental Health and Safety (EHS): When the waste container is full or ready for disposal, contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for pickup.[5][6]
-
Documentation: Complete any required hazardous waste disposal forms or tags as per your institution's and local regulations.[6]
Quantitative Data Summary
No specific quantitative data for the disposal of this compound (e.g., concentration limits for sewer disposal) is available, as on-site disposal is prohibited. All quantities of this compound waste must be collected for disposal by an approved waste disposal plant.
| Parameter | Value | Source |
| Oral Acute Toxicity | Category 4 | [1] |
| Acute Aquatic Toxicity | Category 1 | [1] |
| Chronic Aquatic Toxicity | Category 1 | [1] |
| Disposal Method | To an approved waste disposal plant | [1] |
Experimental Protocols and Signaling Pathways
This document focuses on the operational and disposal plans for this compound. For detailed experimental protocols regarding the use of this compound in research, please refer to the specific scientific literature and established laboratory procedures for handling similar compounds.
Logical Workflow for this compound Disposal
Caption: Logical workflow for the proper disposal of this compound.
References
- 1. This compound|1676893-24-5|MSDS [dcchemicals.com]
- 2. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 3. acewaste.com.au [acewaste.com.au]
- 4. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 5. ehrs.upenn.edu [ehrs.upenn.edu]
- 6. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 7. vumc.org [vumc.org]
Essential Safety and Logistical Information for Handling NSC781406
For Researchers, Scientists, and Drug Development Professionals
This document provides critical guidance on the safe handling, storage, and disposal of NSC781406, a dual inhibitor of phosphatidylinositol 3-kinase (PI3K) and mammalian target of rapamycin (mTOR). Adherence to these procedures is essential to ensure personnel safety and maintain experimental integrity.
Personal Protective Equipment (PPE)
When handling this compound, the following personal protective equipment is mandatory to prevent exposure.
| PPE Category | Specific Requirements |
| Eye Protection | Safety goggles with side-shields are required. |
| Hand Protection | Chemical-resistant protective gloves must be worn. |
| Body Protection | An impervious lab coat or clothing should be utilized. |
| Respiratory Protection | A suitable respirator is necessary, especially when handling the compound in powder form to avoid dust and aerosol formation. |
Operational and Disposal Plans
Strict protocols for the handling and disposal of this compound are necessary to mitigate risks.
Handling Procedures:
-
Avoid Contact: Prevent inhalation and direct contact with eyes and skin.[1]
-
Ventilation: Use only in areas equipped with appropriate exhaust ventilation.[1]
-
Spill Management: In case of a spill, absorb the solution with a finely-powdered liquid-binding material such as diatomite. Decontaminate surfaces and equipment by scrubbing with alcohol.[1]
-
Hygiene: Wash skin thoroughly after handling. Do not eat, drink, or smoke in the handling area.[1]
Storage:
-
Powder: Store at -20°C in a tightly sealed container.[1]
-
In Solvent: Store at -80°C in a tightly sealed container.[1]
-
General Conditions: Keep the container in a cool, well-ventilated area, away from direct sunlight and sources of ignition.[1]
Disposal Plan:
Dispose of this compound and its container at an approved waste disposal plant.[1] Do not dispose of it down the drain or with general laboratory waste. All local, state, and federal regulations regarding hazardous waste disposal must be followed.
Quantitative Data Summary
The following table summarizes the inhibitory concentrations of this compound against various kinases.
| Target | IC₅₀ (nM) |
| PI3Kα | 2.0 |
| PI3Kβ | 9.4 |
| PI3Kγ | 2.7 |
| PI3Kδ | 14 |
| mTOR | 5.4 |
| Mean GI₅₀ (NCI-60) | 65 |
Experimental Protocols
In Vitro Kinase Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound against PI3K and mTOR kinases.
Methodology:
-
Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO).
-
Serially dilute the this compound stock solution to create a range of concentrations.
-
In a microplate, combine the recombinant human PI3K/mTOR enzyme, a suitable substrate (e.g., ATP), and the various concentrations of this compound.
-
Initiate the kinase reaction and incubate at 37°C for a specified period.
-
Terminate the reaction and quantify the amount of product formed using a suitable detection method (e.g., luminescence, fluorescence, or radioactivity).
-
Plot the percentage of kinase activity against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to calculate the IC₅₀ value.
In Vivo Tumor Xenograft Study
Objective: To evaluate the anti-tumor efficacy of this compound in a mouse xenograft model.
Methodology:
-
Implant human cancer cells (e.g., BEL-7404 hepatic cancer cells) subcutaneously into immunocompromised mice.
-
Allow the tumors to grow to a palpable size.
-
Randomly assign the tumor-bearing mice to a control group (vehicle) and a treatment group (this compound).
-
Administer this compound at a dose of 30 mg/kg to the treatment group via a suitable route (e.g., intraperitoneal injection) on a predetermined schedule.
-
Monitor tumor volume and body weight of the mice regularly throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histopathology, biomarker analysis).
-
Compare the tumor volumes between the control and treatment groups to determine the anti-tumor efficacy of this compound.
Signaling Pathway
Caption: PI3K/Akt/mTOR signaling pathway with inhibition by this compound.
References
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
